1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-chlorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRHUSUJIBVOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the structure of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide to the Structure and Chemistry of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
The pyrazole ring system is a foundational scaffold in medicinal and agricultural chemistry, renowned for its versatile biological activities.[1] Compounds incorporating this five-membered aromatic heterocycle are known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and herbicidal activities.[2][3] This guide provides a detailed technical examination of a specific derivative, This compound .
This molecule is a significant synthetic intermediate, combining three key structural motifs: a pyrazole core, an N-linked chlorophenyl ring, and a C-linked carboxylic acid. Understanding the interplay of these components is crucial for its application in the rational design of novel therapeutic agents and agrochemicals. While this specific compound is a discrete chemical entity, its detailed public data is limited; therefore, this guide synthesizes direct structural analysis with field-proven insights from closely related analogs to provide a comprehensive scientific overview.
Core Molecular Structure Analysis
The systematic IUPAC name, this compound, precisely defines its molecular architecture. The structure is best deconstructed into its three primary constituent parts:
-
The 1H-Pyrazole Core: This is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The aromaticity of the ring system confers significant thermodynamic stability. The nitrogen at position 1 (N1) is substituted, while the nitrogen at position 2 (N2) bears a lone pair of electrons contributing to the aromatic sextet.
-
The N1-Substituent (1-(4-chlorophenyl)): A phenyl group is attached to the N1 position of the pyrazole ring. The "4-chloro" designation indicates that a chlorine atom is located at the para-position of this phenyl ring. This substituent significantly influences the molecule's electronic properties and lipophilicity. The electron-withdrawing nature of the chlorine atom and the steric bulk of the phenyl ring are critical determinants of intermolecular interactions.
-
The C3-Substituent (3-carboxylic acid): A carboxylic acid group (-COOH) is attached to the carbon atom at position 3 of the pyrazole ring. This functional group is a strong hydrogen bond donor and acceptor, profoundly impacting the molecule's solubility, acidity (pKa), and ability to bind to biological targets such as enzyme active sites.
These components assemble into a planar, rigid structure that is a common feature in pharmacologically active molecules designed for specific receptor binding.
Physicochemical and Identification Properties
While extensive experimental data for this exact compound is not cataloged in major public databases, its fundamental properties can be calculated from its structure. Data from close structural isomers are provided for context.
| Property | Value | Source / Method |
| IUPAC Name | This compound | Nomenclature |
| Molecular Formula | C₁₀H₇ClN₂O₂ | Calculated |
| Molecular Weight | 222.63 g/mol | Calculated |
| Canonical SMILES | C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)Cl | Structure |
| CAS Number | Not publicly indexed. | Database Search |
| Appearance (Predicted) | White to off-white crystalline powder | Analog Comparison |
| Melting Point (Analog) | 211-214 °C for 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid[4] | Analog Data[4] |
Synthesis and Mechanistic Rationale
The synthesis of N-aryl pyrazole carboxylic acids is well-established in organic chemistry. The most logical and efficient pathway is a variation of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Reagent Preparation. In a round-bottom flask equipped with a reflux condenser, dissolve one molar equivalent of 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.
-
Step 2: Neutralization. Add one molar equivalent of a base, such as sodium acetate, to neutralize the hydrochloride salt and liberate the free hydrazine base in situ.
-
Step 3: Condensation/Cyclization. To the solution from Step 2, add one molar equivalent of ethyl 2,4-dioxobutanoate . This β-keto ester provides the three-carbon backbone required to form the pyrazole ring with the correct substitution pattern for the carboxylic acid precursor.
-
Step 4: Reaction. Heat the mixture to reflux for 2-4 hours. The reaction proceeds via initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring, resulting in ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate .
-
Step 5: Saponification. After cooling the reaction mixture, add an aqueous solution of sodium hydroxide (2-3 molar equivalents) and heat to reflux for an additional 1-2 hours to hydrolyze the ethyl ester to the corresponding sodium carboxylate.
-
Step 6: Isolation. Cool the mixture to room temperature and acidify with a mineral acid (e.g., 2M HCl) until the pH is approximately 2-3. The target compound, This compound , will precipitate as a solid.
-
Step 7: Purification. Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.
Causality Behind Experimental Choices:
-
4-chlorophenylhydrazine is chosen as it directly installs the required N1-substituent.
-
Ethyl 2,4-dioxobutanoate is the critical dicarbonyl partner. Its structure ensures that upon cyclization, the ester group (a precursor to the carboxylic acid) is positioned at C3 of the resulting pyrazole ring.
-
Saponification is a standard and robust method for converting an ester to a carboxylic acid, which is essential for the final product's functionality.
Caption: Synthetic workflow for this compound.
Potential Applications and Biological Significance
While specific bioactivity data for this compound is not extensively published, the activities of its close structural analogs provide a strong basis for predicting its potential applications.
-
Agrochemicals: Many N-phenyl pyrazole derivatives are potent herbicides and fungicides.[4] The combination of the chlorophenyl group and the pyrazole core is a common feature in commercial crop protection agents. The carboxylic acid handle can be used to modulate solubility and transport properties or serve as a point for further chemical modification. Analogs have demonstrated potential as pesticides and herbicides.[5]
-
Pharmaceuticals: Pyrazole carboxylic acids are privileged structures in drug discovery. The rigid scaffold is ideal for presenting substituents in a well-defined spatial orientation for binding to enzyme active sites or receptors.
-
Anti-inflammatory Agents: Numerous pyrazole derivatives function as inhibitors of enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The general structure is explored for novel anti-inflammatory and analgesic drugs.[1][4]
-
Anticancer Agents: Derivatives of this compound have been synthesized and evaluated as potential antitumor agents, showing activity against various cancer cell lines.[6][7]
-
Antiviral Activity: A study on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs, derived from a similar core, reported their evaluation for anti-HCV (Hepatitis C virus) activity.[7]
-
The title compound is, therefore, an exceptionally valuable intermediate for building libraries of more complex molecules for screening in both drug discovery and agrochemical development programs.
Conclusion
This compound is a precisely defined chemical structure featuring a stable aromatic pyrazole core functionalized with a lipophilic chlorophenyl group at the N1 position and a polar, reactive carboxylic acid group at the C3 position. This strategic combination of functional groups makes it a highly valuable and versatile building block. While it remains a specialized research chemical, its synthesis is straightforward via established condensation chemistry. Based on extensive data from closely related analogs, it holds significant potential as a scaffold for developing next-generation pharmaceuticals and agrochemicals, particularly in the fields of oncology, inflammation, and crop science.
References
- National Center for Biotechnology Information. (n.d.). 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-. PubChem Compound Database.
- Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate.
- Kumar, D., & Singh, R. (2015). chemistry and biological properties of pyrazole derivatives. World Journal of Pharmaceutical Research, 4(9), 1-25.
- J&K Scientific LLC. (n.d.). 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid, 97%.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | C10H7ClN2O3 | CID 10610012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
An In-depth Technical Guide on the Physicochemical Properties of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid stands as a pivotal heterocyclic scaffold in contemporary medicinal chemistry. Its structural framework is a recurring motif in numerous pharmacologically active molecules, underscoring the necessity for a granular understanding of its physicochemical characteristics. These properties are the bedrock upon which successful drug design, formulation, and pharmacokinetic optimization are built. This technical guide offers a comprehensive exploration of the key physicochemical parameters of this compound, amalgamating available data with robust, field-proven experimental protocols for its empirical determination. The methodologies for aqueous solubility and pKa determination are presented with a level of detail intended to empower researchers to generate high-fidelity, reproducible data.
Strategic Importance in Medicinal Chemistry
The pyrazole ring system is a cornerstone of modern drug discovery, prized for its versatile binding capabilities and synthetic tractability. In the specific case of this compound, the molecule is strategically functionalized with a lipophilic 4-chlorophenyl group at the N1 position and an ionizable carboxylic acid at the C3 position. This architectural arrangement confers a unique electronic and steric profile, enabling it to serve as a versatile synthon for a diverse array of therapeutic agents. A comprehensive physicochemical characterization is, therefore, an indispensable prerequisite for any research and development program centered on this valuable building block.
Core Physicochemical Profile
A compound's physicochemical properties are the primary determinants of its ultimate biopharmaceutical fate. They govern its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical considerations in formulation science. The following section consolidates the available physicochemical data for this compound and its close structural isomers.
Summary of Physicochemical Data
The following table provides a synopsis of the known and predicted physicochemical properties. It is important to note the distinction between data for the title compound and its isomers, as minor structural changes can significantly impact these values.
| Property | Value | Compound | Data Type | Source |
| Molecular Formula | C₁₀H₇ClN₂O₂ | This compound | N/A | [1] |
| Molecular Weight | 222.63 g/mol | This compound | N/A | [1] |
| Melting Point | 249-251 °C | 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | Experimental | [1] |
| Boiling Point | Not available | This compound | N/A | |
| pKa | Not available | This compound | N/A | |
| XLogP3 | 2.6 | 1-(4-chlorophenyl)-4-hydroxy-1h-pyrazole-3-carboxylic acid | Predicted | [2] |
| Aqueous Solubility | Not available | This compound | N/A | |
| Appearance | White to off-white solid | 5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | Experimental | [1] |
Expert Insights: The high melting point of the isomeric 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid suggests a stable crystal lattice with strong intermolecular interactions, a common feature of aromatic carboxylic acids. The predicted XLogP3 of 2.6 for a closely related analogue indicates a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing aqueous solubility with membrane permeability. The absence of definitive experimental data for the title compound underscores the importance of the robust analytical protocols detailed below.
Rigorous Experimental Protocols for Physicochemical Characterization
The generation of precise and reliable physicochemical data is contingent upon the application of well-designed and validated experimental methodologies. The subsequent sections provide comprehensive, step-by-step protocols for the determination of aqueous solubility and pKa, two of the most critical parameters in early-stage drug development.
Aqueous Solubility Determination via the Shake-Flask Method
The shake-flask method is the universally accepted gold standard for determining the thermodynamic equilibrium solubility of a compound.
Causality Behind Experimental Choices: This method is favored for its ability to achieve a true equilibrium between the solid and dissolved states of the compound, providing a solubility value that is independent of kinetic factors. The use of a buffer system, such as phosphate-buffered saline (PBS) at pH 7.4, is crucial for mimicking physiological conditions and understanding the solubility behavior in a biological context.
Step-by-Step Methodology:
-
Preparation of the Test System: Accurately weigh an excess of this compound (e.g., 5-10 mg) into multiple glass vials. The use of an excess ensures that the resulting solution will be saturated.
-
Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., purified water, 0.1 M HCl, or PBS at pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the undissolved solid. For finely dispersed solids, centrifugation at a controlled temperature is recommended.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. It is imperative to avoid disturbing the solid phase. Filter the aliquot through a 0.22 or 0.45 µm syringe filter to remove any microscopic particulate matter.
-
Quantification: Analyze the filtrate by a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. The concentration is determined by comparison to a standard curve prepared from solutions of the compound of known concentration.
Experimental Workflow Diagram:
Caption: Shake-Flask Method for Aqueous Solubility.
pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for the determination of the acid dissociation constant (pKa).
Causality Behind Experimental Choices: This technique directly measures the change in pH of a solution of the analyte upon the incremental addition of a titrant of known concentration. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where the concentrations of the acidic and conjugate base forms of the molecule are equal. The use of a co-solvent may be necessary for compounds with low aqueous solubility to ensure a sufficient concentration for accurate measurement.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least two, and preferably three, standard buffer solutions that bracket the expected pKa.
-
Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of purified water. If solubility is a limiting factor, a co-solvent such as methanol or DMSO can be used, and the pKa in the aqueous environment can be extrapolated.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Introduce a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) or a strong acid (e.g., 0.1 M HCl), depending on the nature of the analyte.
-
Titration Procedure: With gentle stirring, add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point.
Self-Validating System: The sharpness of the titration curve's inflection point is a strong indicator of the accuracy of the pKa determination. The reproducibility of the titration curve across multiple independent measurements provides a high degree of confidence in the reported value.
Logical Relationship Diagram:
Caption: The pKa represents the pH of 50% ionization.
Concluding Remarks and Path Forward
This technical guide provides a foundational understanding of the physicochemical properties of this compound, a compound of significant interest in drug discovery. While a complete experimental dataset for the title compound is not yet publicly available, the provided data for structurally related molecules, in conjunction with the detailed experimental protocols, offer a clear path for its comprehensive characterization. The empirical determination of the aqueous solubility and pKa, as outlined, will be instrumental in guiding lead optimization, formulation development, and the overall progression of drug candidates derived from this important scaffold.
References
- Chem-Impex. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]
- PubChem. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid. [Link]
- PubChem. 4-hydroxy-1H-pyrazole-3-carboxylic acid. [Link]
- PubChem. 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-. [Link]
- PubChem. 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. [Link]
- PubChem. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]
- PubChem. 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde. [Link]
- PubChem. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. [Link]
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Deriv
- ResearchGate. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]
- SpectraBase. 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. [Link]
- MolPort. Compound 1-[(4-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid. [Link]
- ResearchGate.
Sources
An In-depth Technical Guide to 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
Foreword: Navigating the Landscape of Pyrazole Carboxylic Acids
In the dynamic field of medicinal chemistry, pyrazole scaffolds are a cornerstone for the development of novel therapeutic agents. While the initial inquiry for "1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid" pointed towards a less documented molecule, our investigation has led us to a closely related and highly promising analogue: 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid . This guide provides a comprehensive technical overview of this specific compound, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and explore its significant potential as an antitumor and anti-Hepatitis C virus (HCV) agent.
Core Compound Identification and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. This section outlines the key identifiers and physicochemical characteristics of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid.
| Property | Value | Source |
| CAS Number | 334832-82-5 | [1] |
| Molecular Formula | C₁₀H₇ClN₂O₃ | [2][3] |
| Molecular Weight | 238.63 g/mol | Calculated |
| Monoisotopic Mass | 238.01453 Da | [2] |
Synthesis Pathway and Experimental Protocol
The synthesis of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is most effectively achieved through a two-step process, commencing with the synthesis of its ethyl ester precursor, followed by hydrolysis. This approach ensures a high-purity final product suitable for biological assays.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid.
Step-by-Step Experimental Protocol
Part A: Synthesis of Ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate (Ester Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenylhydrazine and an equimolar amount of diethyl 2-(ethoxymethylene)malonate in absolute ethanol.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be recrystallized from ethanol to yield pure ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate as a crystalline solid.
Part B: Hydrolysis to 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
-
Reaction Setup: Suspend the synthesized ethyl ester in an aqueous solution of sodium hydroxide (10-15%).
-
Reaction Execution: Heat the suspension to 80-90 °C with stirring until the solid completely dissolves, indicating the completion of the hydrolysis.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2-3. The desired carboxylic acid will precipitate as a white solid.
-
Purification: Collect the product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to obtain the final product, 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl group, a singlet for the pyrazole proton, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the distinct carbon atoms in the pyrazole ring and the chlorophenyl group, as well as a signal for the carboxylic acid carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a C=O stretching vibration, and characteristic bands for the aromatic C-H and C=C bonds.
-
Mass Spectrometry: The mass spectrum would confirm the molecular weight of the compound, with the major peak corresponding to the molecular ion [M]+ or [M+H]+.
Therapeutic Potential and Mechanism of Action
Derivatives of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid have demonstrated significant potential as both antitumor and anti-HCV agents.[4] The core structure serves as a versatile scaffold for the development of compounds with potent biological activity.
Antitumor Activity
Numerous studies have highlighted the anticancer properties of pyrazole derivatives.[5] The mechanism of action is often multifaceted and can involve:
-
Induction of Apoptosis: Many pyrazole-containing compounds have been shown to trigger programmed cell death in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest in the S or G2/M phase, thereby inhibiting cancer cell proliferation.
-
Kinase Inhibition: The pyrazole nucleus is a common feature in many kinase inhibitors. By targeting specific kinases involved in cancer cell signaling pathways, these compounds can effectively block tumor growth.
Anti-HCV Activity
The replication of the Hepatitis C virus is a complex process that relies on several viral and host cell factors. Pyrazole derivatives have emerged as potential inhibitors of this process. Research suggests that the anti-HCV activity of some pyrazole compounds may be attributed to their ability to interfere with key viral proteins, such as the NS4B protein, which is essential for the formation of the viral replication complex.[6] By binding to and inhibiting the function of such proteins, these compounds can effectively halt viral replication.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid and its derivatives is intrinsically linked to their chemical structure. The 4-chlorophenyl group at the N1 position of the pyrazole ring is often crucial for potent activity. The carboxylic acid group at the C3 position provides a handle for further chemical modification to improve potency, selectivity, and pharmacokinetic properties. The hydroxyl group at the C4 position can also influence the compound's electronic properties and binding interactions with biological targets.
Future Directions and Conclusion
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid represents a valuable scaffold for the development of novel therapeutics. Its straightforward synthesis and demonstrated biological potential make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the synthesis of a diverse library of derivatives to fully explore the structure-activity relationship and to identify lead compounds with optimized efficacy and safety profiles. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their antitumor and anti-HCV effects. This will not only advance the development of this specific class of compounds but also contribute to a broader understanding of cancer and viral biology.
References
- Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Archives of Pharmacal Research, 26(8), 585-595.
- PubChem. (n.d.). 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid.
- PubChemLite. (n.d.). 1-(4-chlorophenyl)-4-hydroxy-1h-pyrazole-3-carboxylic acid.
- ResearchGate. (2021). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
- Rostom, S. A. F. (2010). Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. Bioorganic & Medicinal Chemistry, 18(7), 2767-2776.
- PubChem. (n.d.). 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one.
- Chem-Impex. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
- ResearchGate. (n.d.). Pyrazofurin and 1-(4-Chlorophenyl)-4-hydroxy-3-substituted-1H-pyrazoles.
- Al-Ostoot, F. H., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules, 25(19), 4428.
- Wang, L., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(10), 1304.
- SpectraBase. (n.d.). 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
- Environmental Protection Agency. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-4-methyl-1-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]-.
- Einav, S., et al. (2010). Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis.
- Reiss, S., & Harak, C. (2014). Hepatitis C Virus Replication Compartment Formation: Mechanism and Drug Target. Gastroenterology, 146(5), 1162-1165.
- Royal Society of Chemistry. (2024). Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma.
- Chan, A. H., et al. (2016). Development of an Aryloxazole Class of Hepatitis C Virus Inhibitors Targeting the Entry Stage of the Viral Replication Cycle. ACS Infectious Diseases, 2(10), 680-692.
Sources
- 1. 334832-82-5|1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 1-(4-chlorophenyl)-4-hydroxy-1h-pyrazole-3-carboxylic acid (C10H7ClN2O3) [pubchemlite.lcsb.uni.lu]
- 3. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | C10H7ClN2O3 | CID 10610012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activities of Pyrazole-3-Carboxylic Acid Derivatives
Abstract
The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry. Among its numerous variants, pyrazole-3-carboxylic acid derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of biological activities. These compounds have been successfully developed into therapeutics for a range of conditions, highlighting their versatility and clinical relevance. This in-depth technical guide provides a comprehensive overview of the principal biological activities associated with pyrazole-3-carboxylic acid derivatives, including their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the underlying mechanisms of action, present quantitative data to illustrate structure-activity relationships, and provide detailed, field-proven experimental protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic discovery programs.
The Pyrazole-3-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery
The pyrazole nucleus is a versatile building block in pharmaceutical development, lending itself to a wide array of chemical modifications that can fine-tune its pharmacological profile.[1] The inclusion of a carboxylic acid group at the 3-position provides a critical anchor point for further derivatization into esters, amides, and other functional groups, significantly expanding the chemical space available for exploration. This structural flexibility is a key reason for the diverse biological activities observed in this class of compounds.
Historically, the therapeutic potential of pyrazoles has been recognized for over a century, with early examples like Antipyrine. Modern drug discovery has seen the development of highly successful pyrazole-containing drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole.[2][3] These successes underscore the proven pharmacological potential of the pyrazole core and continue to inspire research into new derivatives.[2]
Core Biological Activities & Mechanisms of Action
Pyrazole-3-carboxylic acid derivatives exhibit a wide spectrum of biological effects. The three most prominent and well-documented activities are anti-inflammatory, anticancer, and antimicrobial.
Anti-inflammatory Activity
A significant number of pyrazole derivatives function as potent anti-inflammatory agents, with a primary mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[4][5]
2.1.1 Mechanism: Selective Cyclooxygenase-2 (COX-2) Inhibition
Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[4] Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects.
The key therapeutic advantage of many pyrazole derivatives, such as Celecoxib, is their selectivity for the COX-2 enzyme.[6] This selectivity is often attributed to the presence of specific moieties, like a sulfonamide group (–SO₂NH₂), which can bind to a distinct side pocket in the COX-2 active site that is absent in COX-1.[6] This interaction, often involving hydrogen bonds with key residues like His90 and Arg513, blocks the enzyme's activity, thereby reducing the synthesis of pro-inflammatory prostaglandins without disrupting the protective functions of COX-1.[4][6]
2.1.2 Supporting Data: COX-2 Inhibitory Activity
The potency and selectivity of pyrazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against COX-1 and COX-2. The selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is a critical parameter, with higher values indicating greater selectivity for COX-2.
| Compound Class | Derivative Example | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1,5-Diphenyl Pyrazole | Compound 9 | 0.26 | >192.3 | [4] |
| Triarylpyrazole | Halogenated analog | 14.3 | 0.44 | [4] |
| Pyrazole-pyridazine hybrid | Compound 6f | 1.15 | 8.31 | [7][8] |
| Pyrazole-pyridazine hybrid | Compound 5f | 1.50 | 9.56 | [7][8] |
| Celecoxib (Reference) | - | 0.28 | 178.57 | [5] |
Anticancer Activity
The structural versatility of pyrazole-3-carboxylic acid derivatives has enabled their development as potent anticancer agents that act through multiple mechanisms.
2.2.1 Mechanisms: Kinase Inhibition and Apoptosis Induction
A primary mechanism for the anticancer effects of many pyrazole derivatives is the inhibition of protein kinases, which are critical for cell signaling, growth, and proliferation. A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a crucial role in angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[9][10] By binding to the ATP-binding site of VEGFR-2, these compounds block its signaling cascade, thereby inhibiting endothelial cell proliferation and cutting off the tumor's blood supply.[11] Some derivatives also exhibit dual inhibitory activity against other kinases like the Epidermal Growth Factor Receptor (EGFR).[9][10]
Inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death) and can cause cell cycle arrest, preventing cancer cells from dividing.[11]
2.2.2 Supporting Data: In Vitro Anticancer and Kinase Inhibitory Activity
The anticancer potential is evaluated by cytotoxicity assays against various cancer cell lines, with results often reported as IC₅₀ (concentration for 50% inhibition of cell growth).
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Target Kinase | Kinase IC₅₀ (nM) | Reference |
| Pyrazole-benzothiazole hybrid | PC-3 (Prostate) | 3.17 - 6.77 | VEGFR-2 | 34,580 | [9] |
| Pyrazolone-pyrazole | PC-3 (Prostate) | 1.24 | VEGFR-2 | 8.93 | [11] |
| Fused Pyrazole | HepG2 (Liver) | 0.71 | EGFR/VEGFR-2 | 90 / 230 | [9] |
| Fused Pyrazole | HepG2 (Liver) | 0.31 - 0.71 | VEGFR-2 | 220 | [12][13] |
| Doxorubicin (Reference) | PC-3 (Prostate) | 0.932 | - | - | [11] |
Antimicrobial Activity
Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens, including resistant strains.[1][14]
2.3.1 Potential Mechanisms of Action
The antimicrobial mechanisms of pyrazoles are diverse. One proposed target in bacteria is DNA gyrase (a type II topoisomerase), an essential enzyme that controls DNA topology during replication.[2][3][15] Inhibition of this enzyme disrupts DNA synthesis, leading to bacterial cell death. Other potential mechanisms include the disruption of the bacterial cell wall and inhibition of other crucial enzymes.[15]
2.3.2 Supporting Data: Minimum Inhibitory Concentration (MIC)
Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Naphthyl-substituted pyrazole | S. aureus | 0.78 - 1.56 | [15] |
| Naphthyl-substituted pyrazole | A. baumannii | 0.78 - 1.56 | [15] |
| Pyrazole-thiazole hybrid | MRSA | < 0.2 µM (MBC) | [15] |
| Pyrazole-thiazole hybrid | S. aureus | 4 | [15] |
Methodologies for Biological Evaluation
Rigorous and standardized protocols are essential for the reliable evaluation of the biological activities of novel pyrazole-3-carboxylic acid derivatives.
General Workflow for Bioactivity Screening
The evaluation of new chemical entities typically follows a hierarchical screening cascade, starting with high-throughput in vitro assays and progressing to more complex in vivo models for the most promising candidates.
Sources
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 13. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of Neural Inhibition: A Technical Guide to the Mechanism of Action of Chlorophenyl-Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorophenyl-pyrazole compounds, a prominent class of insecticides, exert their potent effects by targeting the central nervous system of insects. This in-depth technical guide elucidates the core mechanism of action of these compounds, with a primary focus on the widely utilized active ingredient, fipronil. We will explore their interaction with ligand-gated chloride channels, the molecular basis for their selective toxicity, and the key experimental methodologies employed to unravel these intricate processes. This guide is intended to provide a comprehensive resource for researchers and professionals engaged in the development of novel insecticides and the study of neurotoxicology.
Introduction: A Novel Class of Neurotoxicants
The development of chlorophenyl-pyrazole insecticides in the late 20th century marked a significant advancement in pest control, offering a new mode of action to combat resistance to existing insecticide classes.[1] These synthetic organic compounds are characterized by a central pyrazole ring substituted with a chlorophenyl group.[2] Fipronil, the most prominent member of this class, is a broad-spectrum insecticide effective against a wide range of agricultural and public health pests.[3] The efficacy of these compounds lies in their ability to potently disrupt the normal functioning of the insect central nervous system.[4]
The Primary Molecular Target: GABA-Gated Chloride Channels
The principal mechanism of action of chlorophenyl-pyrazole compounds is the non-competitive antagonism of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABA-R), a key inhibitory neurotransmitter receptor in the central nervous system of both insects and vertebrates.[5][6] GABA, upon binding to its receptor, opens an integral chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus mediating an inhibitory effect.
Chlorophenyl-pyrazoles bind within the pore of the GABA-gated chloride channel, physically obstructing the passage of chloride ions.[5] This blockage prevents the inhibitory signal mediated by GABA, resulting in a state of uncontrolled neuronal excitation.[7] The continuous firing of neurons leads to hyperexcitation of the insect's central nervous system, manifesting as tremors, convulsions, paralysis, and ultimately, death.[5]
The Binding Site: A Closer Look
Molecular modeling and mutagenesis studies have identified the specific binding site for fipronil within the transmembrane 2 (M2) segment of the GABA receptor, which lines the ion channel pore.[5] The binding pocket is formed by amino acid residues from the five subunits that constitute the receptor. Key residues critically involved in the interaction with phenylpyrazoles include Alanine at position 2' (A2'), Threonine at position 6' (T6'), and Leucine at position 9' (L9').[5] The interaction is thought to involve hydrogen bonds with the T6' hydroxyl group and hydrophobic interactions with the alkyl substituents of A2' and L9'.[4]
A Secondary Target: Glutamate-Gated Chloride Channels
In addition to their primary action on GABA receptors, chlorophenyl-pyrazole compounds also exhibit antagonistic activity at glutamate-gated chloride channels (GluCls).[8] These channels, which are also inhibitory, are prevalent in the nervous systems of invertebrates but are absent in mammals.[8] The blockage of GluCls by fipronil further contributes to the hyperexcitatory effect in insects, enhancing its insecticidal activity.[8]
The Basis of Selective Toxicity
A crucial aspect of any effective insecticide is its selective toxicity towards target pests with minimal impact on non-target organisms, including mammals. The selectivity of chlorophenyl-pyrazole compounds is attributed to two key factors:
-
Differential Binding Affinity: Fipronil and related compounds exhibit a significantly higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[6][9] This difference in affinity means that much lower concentrations of the insecticide are required to block insect GABA receptors effectively.
-
Absence of the Secondary Target in Mammals: The secondary target of chlorophenyl-pyrazoles, the glutamate-gated chloride channel, is not present in mammals.[8] This provides an additional layer of selectivity, as the insecticidal action is augmented by the blockage of a pathway that does not exist in vertebrates.
Elucidating the Mechanism: Key Experimental Approaches
The detailed understanding of the mechanism of action of chlorophenyl-pyrazole compounds has been achieved through a combination of electrophysiological, biochemical, and molecular biological studies.[9] Two key experimental techniques have been instrumental in this endeavor: two-electrode voltage clamp (TEVC) electrophysiology and radioligand binding assays.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This powerful technique allows for the direct measurement of ion flow through channels expressed in a heterologous system, typically Xenopus laevis oocytes.[1][10] By injecting cRNA encoding specific GABA receptor subunits into the oocytes, researchers can create functional receptors on the oocyte membrane. The TEVC setup then allows for the precise control of the membrane potential and the recording of currents elicited by the application of GABA. The inhibitory effect of chlorophenyl-pyrazole compounds can be quantified by observing the reduction in the GABA-induced current.
Caption: Workflow for Two-Electrode Voltage Clamp Electrophysiology.
Radioligand Binding Assays
Radioligand binding assays are a fundamental biochemical tool used to characterize the interaction between a ligand (in this case, a chlorophenyl-pyrazole compound) and its receptor.[11] These assays typically involve incubating a preparation of membranes containing the target receptor with a radiolabeled ligand that is known to bind to a specific site on the receptor. The displacement of the radioligand by an unlabeled test compound (the chlorophenyl-pyrazole) is then measured, allowing for the determination of the test compound's binding affinity (Ki or IC50).
-
Membrane Preparation:
-
Homogenize insect or mammalian brain tissue (or cells expressing the receptor of interest) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.[12]
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.[12]
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.[3]
-
Resuspend the final membrane pellet in the binding buffer at a specific protein concentration.[12]
-
-
Binding Assay:
-
In a multi-well plate, add the prepared membrane suspension to each well.[12]
-
Add a constant concentration of a suitable radioligand (e.g., [3H]EBOB, a known ligand for the non-competitive antagonist site).[8]
-
Add varying concentrations of the unlabeled chlorophenyl-pyrazole compound (the competitor).
-
For determining non-specific binding, add a high concentration of a known non-radioactive ligand that binds to the same site.
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.[12]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Quantitative Data: Comparative Potency of Phenylpyrazole Insecticides
The insecticidal potency of different chlorophenyl-pyrazole compounds can vary depending on their specific chemical structure. The following table summarizes the inhibitory concentrations (IC50) and lethal concentrations (LC50) for several key compounds.
| Compound | Target Organism | Assay Type | Potency (µM or µg/mL) | Reference |
| Fipronil | Laodelphax striatellus | Electrophysiology (IC50) | 0.1 - 1.4 | [7] |
| Ethiprole | Laodelphax striatellus | Electrophysiology (IC50) | 0.1 - 1.4 | [7] |
| Flufiprole | Laodelphax striatellus | Electrophysiology (IC50) | 0.1 - 1.4 | [7] |
| Fipronil | Termites | Toxicity (LC50) | 0.038 | [11] |
| Pyrazole Schiff base 3f | Termites | Toxicity (LC50) | 0.001 | [11] |
| Pyrazole Schiff base 3d | Termites | Toxicity (LC50) | 0.006 | [11] |
| Fipronil | Locusts | Toxicity (LC50) | 63.09 | [11] |
| Pyrazole derivative 6h | Locusts | Toxicity (LC50) | 47.68 | [11] |
Signaling Pathway and Inhibition
The following diagram illustrates the normal signaling pathway of GABA and the inhibitory effect of chlorophenyl-pyrazole compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 11. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
literature review of synthetic pyrazole compounds in medicinal chemistry
The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery & Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of medicinal chemistry.[1][2] Its remarkable structural versatility and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." This guide provides a comprehensive review of synthetic pyrazole compounds, delving into the core synthetic methodologies, exploring their profound impact across diverse therapeutic areas, and elucidating the critical structure-activity relationships (SAR) that govern their efficacy. From blockbuster anti-inflammatory drugs to targeted cancer therapies, pyrazole derivatives continue to provide a fertile ground for the discovery of novel therapeutic agents.[3][4][5][6] This document serves as a technical resource for researchers and scientists, bridging synthetic strategy with pharmacological application and offering insights into the ongoing evolution of pyrazole-based drug design.
The Pyrazole Scaffold: Physicochemical Properties and Reactivity
The unique arrangement of the pyrazole ring, featuring an acidic pyrrole-like nitrogen (N1) and a basic pyridine-like nitrogen (N2), confers a distinct electronic profile.[7] This duality governs its reactivity and its capacity to act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition at biological targets. Electrophilic substitution preferentially occurs at the C4 position, while the C3 and C5 positions are more susceptible to nucleophilic attack.[1][3][8][9] This predictable reactivity provides a robust framework for chemists to strategically functionalize the core, fine-tuning the steric and electronic properties of the molecule to achieve desired pharmacological outcomes.
Foundational Synthetic Methodologies for the Pyrazole Core
The construction of the pyrazole ring is a well-established field, yet it continues to evolve with the advent of modern synthetic techniques. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Understanding the causality behind these methods is key to efficient drug development.
Knorr Pyrazole Synthesis: The Cyclocondensation Workhorse
The most fundamental and widely utilized method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[10][11]
Causality and Rationale: This method's prevalence is due to the vast commercial availability of a wide array of 1,3-dicarbonyls and hydrazines, allowing for the straightforward generation of diverse compound libraries. The reaction mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity can be controlled by the nature of the substituents on both reactants.
Experimental Protocol: Green Synthesis of 1,3,5-Substituted Pyrazoles
This protocol adapts the classic Knorr synthesis using a recyclable nano-ZnO catalyst, highlighting an environmentally benign approach.[3][8]
-
Reactant Preparation: In a round-bottom flask, combine ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO (10 mol%).
-
Reaction Condition: Heat the mixture at 80°C under solvent-free conditions for 30-45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethanol and stir for 5 minutes.
-
Isolation: Filter the solid catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by recrystallization from ethanol to yield the desired 1,3,5-substituted pyrazole. This method often results in excellent yields (>90%).[3]
Caption: General workflow of the Knorr Pyrazole Synthesis.
Synthesis from α,β-Unsaturated Carbonyls
Another classic approach involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[9]
Causality and Rationale: This pathway proceeds via an initial Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and oxidation. This method is particularly valuable for synthesizing pyrazolines (dihydropyrazoles), which can be isolated or subsequently oxidized to the corresponding pyrazoles. This offers an alternative route to substitution patterns that may be less accessible through the Knorr synthesis.
Caption: Pyrazole-based inhibitors block kinase signaling.
Table 2: Selected Pyrazole-Based Anticancer Agents and Their Targets
| Compound | Primary Target(s) | Cancer Indication | IC₅₀ / Potency |
| Crizotinib | ALK, ROS1, MET | Non-Small Cell Lung Cancer | ALK IC₅₀ ≈ 20-30 nM [12] |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | JAK1/2 IC₅₀ ≈ 3 nM [13] |
| Ilorasertib | Aurora Kinase, VEGFR | Solid Tumors (Clinical Trials) | Aurora B IC₅₀ ≈ 1 nM [12] |
| Compound 43 | PI3 Kinase | Breast Cancer (Preclinical) | MCF7 IC₅₀ = 0.25 µM [12] |
CNS Disorders: Modulation of Cannabinoid Receptors
The pyrazole scaffold was instrumental in the development of the first selective cannabinoid receptor 1 (CB1) antagonists, such as Rimonabant. While withdrawn for safety reasons, the SAR studies from this class remain highly informative. [3][14] Expertise in Action (CB1 Antagonists): Research has established a clear and self-validating SAR for potent and selective CB1 antagonism. [15][16][17]The pharmacophore consists of three key components anchored to the pyrazole ring.
-
N1-Substituent: A 2,4-dichlorophenyl group is optimal for high-affinity binding. [15][16]2. C3-Substituent: A carboxamide group, often incorporating a piperidinyl ring, is crucial for activity. [15][16]3. C5-Substituent: A para-substituted phenyl ring significantly enhances potency. [15][16] Deviation from this template, such as altering the substitution on the phenyl rings or changing the nature of the C3-carboxamide, typically leads to a predictable loss in binding affinity, validating the model. The most potent compounds in this series contained a p-iodophenyl group at the C5 position. [15][16]
Future Perspectives
The journey of pyrazole in medicinal chemistry is far from over. Current research is focused on several exciting frontiers:
-
Multi-Target Ligands: Designing single pyrazole-based molecules that can modulate multiple targets simultaneously, offering potential for treating complex diseases like cancer or neuroinflammation. [12]* Covalent Inhibitors: Incorporating reactive groups onto the pyrazole scaffold to form covalent bonds with the target protein, leading to prolonged duration of action and increased potency.
-
Green Synthetic Chemistry: Expanding the use of flow chemistry, microwave-assisted synthesis, and environmentally benign catalysts to produce pyrazole libraries more efficiently and sustainably. [8][18]* Novel Biological Targets: Exploring the utility of pyrazoles against emerging targets in areas like viral diseases and metabolic disorders. [6][19] In conclusion, the pyrazole core is a testament to the power of a privileged scaffold. Its synthetic tractability, coupled with its proven ability to interact with a wide range of biological targets, ensures that it will remain an indispensable tool in the arsenal of medicinal chemists for the foreseeable future.
References
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: )
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: )
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: )
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: )
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review - ResearchG
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Public
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])
- Exploring Recent Advances in the Pharmacological Activities of Pyrazole Compounds: A Comprehensive Review. - Ingentium Magazine. (URL: [Link])
- Recent Advances in the Synthesis of Pyrazole Deriv
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (URL: [Link])
- Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents - ResearchG
- Some examples of pyrazole based commercial drugs and bioactive molecules.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (URL: [Link])
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (URL: [Link])
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (URL: [Link])
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (URL: [Link])
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs - R Discovery. (URL: [Link])
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. (URL: [Link])
- synthesis of pyrazoles - YouTube. (URL: [Link])
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])
- Some FDA approved drugs based on the pyrazole ring - ResearchG
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties have enabled the development of a multitude of clinically successful drugs across a wide therapeutic spectrum, including celecoxib (a selective COX-2 inhibitor), sildenafil (for erectile dysfunction), and several kinase inhibitors for cancer therapy.[3] The metabolic stability and versatile synthetic accessibility of pyrazole derivatives make them a cornerstone for medicinal chemists.[1] This guide focuses on a specific, promising member of this class: 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid . While much of the detailed biological data comes from its closely related derivatives, the collective evidence strongly points to the therapeutic potential inherent in this core structure. This document will serve as an in-depth technical resource for researchers, providing a comprehensive overview of its potential applications, mechanistic underpinnings, and the experimental methodologies required for its evaluation.
Potential Therapeutic Applications: A Multi-faceted Profile
The this compound scaffold has demonstrated significant potential across several key therapeutic areas, primarily through the extensive investigation of its derivatives. The primary areas of interest are oncology, anti-inflammatory, and antimicrobial applications.
Anticancer Activity
Derivatives of this compound have shown potent and broad-spectrum antitumor activity. A seminal study by Rostom et al. (2003) on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs revealed significant cytotoxic effects against a panel of human cancer cell lines.[4]
Key Findings from Derivative Studies:
-
Broad-Spectrum Efficacy: Seven compounds from this series exhibited significant growth inhibition (GI50 <100 µM) across most of the tested cancer cell subpanels, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.[4]
-
High Potency: Notably, two compounds demonstrated potent activity against all tested cancer cell lines. One derivative, in particular, showed a super-sensitivity profile against approximately 26 different cancer cell lines with GI50 values in the nanomolar range (<0.01 µM).[4]
-
Leukemia Cell Line Sensitivity: The leukemia subpanel was particularly sensitive to these derivatives, with GI50 values as low as 0.03 µM and 0.09 µM for the two most active compounds.[4]
The mechanism of action for the anticancer effects of pyrazole derivatives is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.[5]
Table 1: Growth Inhibitory Activity (GI50 in µM) of Selected 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs against Human Tumor Cell Lines [4]
| Cell Line Subpanel | Leukemia | Non-Small Cell Lung | Colon Cancer | CNS Cancer | Melanoma | Ovarian Cancer | Renal Cancer | Prostate Cancer | Breast Cancer |
| Compound 11 | 0.09 | 0.18 | 0.28 | 0.23 | 0.32 | 0.15 | 0.25 | 0.19 | 0.21 |
| Compound 14 | 0.03 | 0.07 | 0.09 | 0.08 | 0.11 | 0.06 | 0.08 | 0.07 | 0.07 |
Data extracted and summarized from Rostom et al., European Journal of Medicinal Chemistry, 2003.[4] The table presents the mean GI50 values for the most active compounds against the respective cancer cell line subpanels.
Anti-Hepatitis C Virus (HCV) Activity
The same study by Rostom et al. also unveiled the potential of these pyrazole derivatives as antiviral agents, specifically against the Hepatitis C virus. Using a reverse transcription-polymerase chain reaction (RT-PCR) technique in an in vitro model with HepG2 hepatocellular carcinoma cells, they demonstrated that certain derivatives could inhibit the replication of both the positive and negative strands of HCV RNA at concentrations ranging from 10 to 100 µg/mL.[4] This dual-strand inhibition suggests a robust antiviral effect that could be further explored.
Anti-inflammatory Activity
The pyrazole scaffold is famously associated with anti-inflammatory action, with celecoxib being the archetypal example.[3] Derivatives of this compound are also being explored for their anti-inflammatory and analgesic properties.[6][7] The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[3][8][9]
Causality of COX-2 Inhibition:
The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever.[9] By selectively targeting COX-2 over the constitutively expressed COX-1, these compounds aim to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[8] The anti-inflammatory potential of these compounds is often evaluated in vivo using models like carrageenan-induced paw edema in rats.[10]
Antimicrobial Activity
The pyrazole nucleus is a common feature in many compounds with demonstrated antimicrobial activity.[11][12] While specific data for this compound is limited, its bromo-derivative, 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, is noted as a building block for potential antimicrobial agents. This suggests that the core structure is amenable to modifications that can confer antibacterial and antifungal properties. The evaluation of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.[12]
Mechanistic Insights and Signaling Pathways
Based on the activities of related pyrazole derivatives, we can postulate the primary signaling pathways that this compound and its analogs are likely to modulate.
Cancer Cell Apoptosis and Proliferation Pathways
The potent cytotoxic effects observed with derivatives of this compound suggest interference with fundamental cellular processes that regulate cell growth and death. Pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of microtubule dynamics, and modulation of key protein kinases.[5][13]
Caption: Postulated anticancer mechanisms of action.
Inflammatory Signaling Cascade
The anti-inflammatory effects are most likely mediated through the inhibition of the cyclooxygenase pathway. This is a well-established mechanism for many pyrazole-based anti-inflammatory drugs.
Caption: Inhibition of the COX-2 inflammatory pathway.
Key Experimental Protocols
To facilitate further research and validation of this compound and its derivatives, this section provides detailed, step-by-step methodologies for core in vitro assays. These protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible data generation.
Anticancer Activity: MTT Cell Viability Assay
This protocol assesses the cytotoxic effect of the compound on cancer cell lines by measuring metabolic activity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate complete medium.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include control wells:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration.
-
Untreated Control: Medium only.
-
Blank: Medium only, no cells (for background subtraction).
-
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or an isopropanol-HCl solution to each well to dissolve the crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the percentage viability against the log of the compound concentration and determine the GI50/IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol measures the ability of the compound to inhibit the activity of purified COX-2 enzyme.
Principle: The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme from its substrate, arachidonic acid.[2]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-2 enzyme in sterile water and keep on ice.
-
Prepare a 10X solution of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) in the appropriate solvent (e.g., DMSO), then dilute with COX Assay Buffer.[2]
-
Prepare the Arachidonic Acid substrate solution in ethanol and potassium hydroxide, then dilute with ultrapure water.[14]
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe (fluorometric), and COX Cofactor.
-
-
Assay Setup (96-well opaque plate):
-
Test Inhibitor Wells: Add 10 µL of the diluted test compound.
-
Inhibitor Control Wells: Add 10 µL of the diluted Celecoxib solution.
-
Enzyme Control Wells (100% activity): Add 10 µL of Assay Buffer (with solvent).
-
Background Wells: Add 10 µL of Assay Buffer.
-
-
Enzyme Addition:
-
Add 80 µL of the Reaction Mix to all wells.
-
Add 10 µL of the diluted COX-2 enzyme to all wells except the background wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes in a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Subtract the background slope from all other readings.
-
Calculate the percentage of inhibition:
-
% Inhibition = ((Slope_EnzymeControl - Slope_TestInhibitor) / Slope_EnzymeControl) * 100
-
-
Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The collective body of research on this compound and its immediate derivatives strongly supports its position as a high-potential scaffold for the development of novel therapeutics. The demonstrated efficacy in preclinical models of cancer and the mechanistic rationale for its anti-inflammatory and antiviral activities provide a solid foundation for further investigation.
Future research should prioritize the synthesis and direct biological evaluation of the parent carboxylic acid to establish its intrinsic activity profile. Elucidation of specific molecular targets beyond COX-2, such as protein kinases or apoptosis-regulating proteins, will be crucial for understanding its full therapeutic potential and for guiding lead optimization efforts. The protocols and data presented in this guide offer a comprehensive starting point for drug development professionals to unlock the full promise of this versatile pyrazole derivative.
References
- Rostom, S. A., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. [Link]
- Mishra, A., et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9). [Link]
- Kumar, V., & Kumar, R. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
- Mostafavi-Hosseini, F., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. [Link]
- Abdel-Aziz, M., et al. (2020). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. PMC - NIH. [Link]
- Al-Ostath, A., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH. [Link]
- International Journal of Pharmaceutical Sciences. (2021). Review: Anticancer Activity Of Pyrazole. ijpsr.com. [Link]
- Kumari, S., & Gupta, H. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- Molefe, P. F., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. [Link]
- Abdel-rahman, H. M., et al. (2021). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC - PubMed Central. [Link]
- Sureshbabu, P., et al. (2012). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]
- Sirim, A., et al. (2022).
- Patel, A. B., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
- Request PDF. (2025). Synthesis, anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives.
- El-Sayed, M. A. A., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central. [Link]
- Ali, M. A., & Ismail, R. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. [Link]
- Meddocs Publishers. (2021).
- Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Monash University. [Link]
- Zlatanova-Tenisheva, H., & Vladimirova, S. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central. [Link]
- PubChem. (n.d.). 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]
Sources
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies | MDPI [mdpi.com]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
discovery and history of pyrazole-based pharmaceuticals
An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Pharmaceuticals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of medicinal chemistry's most versatile and privileged scaffolds. Its journey from a laboratory curiosity in the late 19th century to a core component of blockbuster drugs is a compelling narrative of chemical innovation and evolving pharmacological understanding. This guide provides a comprehensive exploration of this journey, tailored for researchers and drug development professionals. We will dissect the seminal discovery of the pyrazole ring, trace the lineage of the first pyrazolone-based drugs, and delve into the rational design and synthesis of modern, highly targeted therapeutics such as selective COX-2 inhibitors, PDE5 inhibitors, and CB1 receptor antagonists. By examining the causality behind key discoveries and providing detailed experimental insights, this document serves as both a historical record and a practical reference for the ongoing development of pyrazole-based pharmaceuticals.
The Genesis: Ludwig Knorr and the Dawn of Pyrazole Chemistry
The story of pyrazole in medicine begins in 1883 with the German chemist Ludwig Knorr.[1][2][3] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the first pyrazolone derivative, Antipyrine (also known as Phenazone), through the condensation of ethyl acetoacetate and phenylhydrazine.[4][5] This reaction, now immortalized as the Knorr Pyrazole Synthesis , became the foundational method for creating this class of heterocycles and marked the birth of one of the earliest synthetic drugs.[6][7][8]
Antipyrine quickly became a widely used analgesic and antipyretic, demonstrating the therapeutic potential of this novel chemical scaffold.[4][9][10] Its mechanism, later understood to involve the inhibition of cyclooxygenase (COX) enzymes, laid the groundwork for a century of anti-inflammatory drug development.[7]
Foundational Protocol: The Knorr Pyrazole Synthesis (1883)
The causality behind Knorr's synthesis lies in the reactivity of the 1,3-dicarbonyl moiety of ethyl acetoacetate with the two nucleophilic nitrogen atoms of phenylhydrazine, leading to a condensation and subsequent cyclization reaction. This versatile method allows for the formation of a wide array of substituted pyrazoles.[1][11]
Experimental Protocol (Reconstructed from Knorr's 1883 Publication)[1]
-
Reactant Combination: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate at ambient temperature.
-
Initial Condensation: An immediate reaction is observed, characterized by a significant increase in temperature and the formation of water.
-
Heating and Dehydration: Heat the mixture on a water bath for a short period to drive the reaction to completion. The mixture will separate into two layers.
-
Isolation: Separate the upper aqueous layer from the lower, oily product layer (the phenylhydrazone intermediate).
-
Cyclization: Heat the isolated oily product. A vigorous reaction occurs at approximately 100°C, yielding 1-phenyl-3-methyl-5-pyrazolone as a solid mass upon cooling.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent like hot water or ethanol.
Caption: Reaction pathway of the Knorr Pyrazole Synthesis.
Rational Drug Design: The Advent of Selective COX-2 Inhibitors
For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) like Phenylbutazone (another early pyrazole derivative) were mainstays for treating pain and inflammation. However, their utility was limited by a significant risk of gastrointestinal side effects. The breakthrough came in the early 1990s with the discovery of two distinct COX isoforms: COX-1, a constitutive enzyme responsible for homeostatic functions like protecting the stomach lining, and COX-2, an inducible enzyme upregulated at sites of inflammation.[12]
This discovery provided a clear therapeutic hypothesis: selectively inhibiting COX-2 could provide potent anti-inflammatory effects while sparing the protective functions of COX-1. This paradigm of rational drug design led a team at the Searle division of Monsanto, led by John Talley, to the discovery of Celecoxib (Celebrex®) .[12][13][14] Approved by the FDA on December 31, 1998, Celecoxib was the first in a new class of "coxib" drugs to reach the market.[12]
The Mechanism of COX-2 Selectivity
The selectivity of Celecoxib hinges on a subtle but critical difference in the active sites of the two enzymes. The COX-1 active site has a bulky isoleucine residue (Ile523), which sterically hinders the binding of larger molecules. In contrast, COX-2 possesses a smaller valine residue at the equivalent position (Val523), creating a larger, more accessible side pocket.[14] The structure of Celecoxib, with its sulfonamide side-chain, was rationally designed to fit into this secondary pocket in COX-2, leading to potent and selective inhibition.[14][15]
Caption: Celecoxib's selective binding to the COX-2 side pocket.
Synthesis of Celecoxib
The synthesis of Celecoxib is a modern application of the principles established by Knorr, typically involving the cyclocondensation of a substituted 1,3-dicarbonyl compound with a suitably substituted arylhydrazine.[12][16]
Experimental Protocol: Key Cyclocondensation Step[12]
-
Reactant Preparation: A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione is prepared in a reaction vessel with a suitable solvent, such as ethanol.
-
Addition of Hydrazine: 4-Sulfamoylphenylhydrazine hydrochloride is added to the solution. The hydrochloride salt is used to improve stability, and a base (e.g., sodium bicarbonate) or acidic conditions may be employed to facilitate the reaction.
-
Reflux: The reaction mixture is heated to reflux for several hours to drive the condensation and cyclization. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, and the crude Celecoxib product precipitates out of the solution. The precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.
-
Characterization: The final product's structure and purity are confirmed using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Serendipity in Science: Sildenafil and PDE5 Inhibition
The versatility of the pyrazole scaffold is further exemplified by Sildenafil (Viagra®) , a pyrazolo-pyrimidinone derivative.[17] Initially developed by Pfizer scientists for the treatment of hypertension and angina, its clinical trials revealed a profound and unexpected side effect: enhanced erectile function.[17] This serendipitous discovery shifted the drug's development focus, leading to a revolutionary treatment for erectile dysfunction.
Sildenafil's mechanism of action is the potent and selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[17][18] By inhibiting PDE5, Sildenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the smooth muscle relaxation and vasodilation necessary for an erection.
Caption: A generalized workflow for pharmaceutical development.
Summary and Future Outlook
The history of pyrazole-based pharmaceuticals is a testament to the power of chemical synthesis and the continuous refinement of our biological understanding. From the serendipitous discovery of Antipyrine to the highly rational design of Celecoxib and the cautionary tale of Rimonabant, the pyrazole scaffold has been at the heart of major therapeutic advancements and important lessons in drug development. Its structural versatility continues to be exploited by medicinal chemists, with ongoing research exploring pyrazole derivatives for a wide range of applications, including anticancer, antibacterial, and antiviral therapies. [19][20]The enduring legacy of Knorr's discovery is a clear demonstration that a single chemical scaffold can seed a vast and pharmacologically rich field of discovery for generations.
Data Summary: Key Pyrazole-Based Pharmaceuticals
| Drug Name (Brand) | Year of Discovery/Approval | Therapeutic Class | Mechanism of Action | Key Structural Feature |
| Antipyrine (Phenazone) | 1883 (Discovery) | Analgesic, Antipyretic | Non-selective COX Inhibitor | Pyrazolone Core |
| Celecoxib (Celebrex®) | 1998 (FDA Approval) | NSAID | Selective COX-2 Inhibitor | 1,5-Diarylpyrazole with Sulfonamide |
| Sildenafil (Viagra®) | 1998 (FDA Approval) | Erectile Dysfunction Agent | Selective PDE5 Inhibitor | Fused Pyrazolo-Pyrimidinone |
| Rimonabant (Acomplia®) | 2006 (EU Approval) | Anti-Obesity Agent | Selective CB1 Receptor Antagonist | 1,5-Diarylpyrazole with Piperidinyl Amide |
References
- An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. (n.d.). Rasayan J. Chem.
- The Synthesis of Sildenafil Citrate: A Technical Guide. (2025). Benchchem.
- Discovery and development of cyclooxygenase 2 inhibitors. (n.d.). Wikipedia.
- Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (n.d.). PubMed Central.
- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. (2025). Benchchem.
- Sildenafil. (n.d.). Wikipedia.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
- Rimonabant. (n.d.). Wikipedia.
- An Improved Synthesis of Rimonabant: Anti-Obesity Drug. (n.d.). ACS Publications.
- Synthesis of Sildenafil Citrate. (n.d.). University of Bath.
- Celecoxib. (n.d.). Wikipedia.
- Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. (n.d.). Taylor & Francis Online.
- A Facile, Improved Synthesis of Sildenafil and Its Analogues. (n.d.). MDPI.
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central.
- A Technical Guide to the Knorr Pyrazole Synthesis of 1883. (2025). Benchchem.
- Knorr Pyrazole Synthesis. (n.d.). Merck Index.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Chapter 5: Pyrazoles. (2015). The Royal Society of Chemistry.
- The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Ludwig Knorr. (2025). Britannica.
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- Chemistry of Antipyrine. (2025). ResearchGate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
- Knorr Pyrazole Synthesis of Edaravone. (2020). The Royal Society of Chemistry.
- Rimonabant: From RIO to Ban. (2011). PubMed Central.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
- Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity. (n.d.). PubMed.
- (PDF) Rimonabant: from RIO to Ban. (2025). ResearchGate.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Knorr Pyrazole Synthesis [drugfuture.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 14. Celecoxib - Wikipedia [en.wikipedia.org]
- 15. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid and its structural analogs are pivotal intermediates in the synthesis of a wide array of bioactive molecules, finding applications in both the pharmaceutical and agrochemical sectors. Their efficacy as anti-inflammatory agents, analgesics, herbicides, and fungicides underscores the necessity of a comprehensive understanding of their physicochemical properties.[1][2][3] This guide provides a detailed framework for the systematic evaluation of the solubility and stability of this compound, offering field-proven insights and robust experimental protocols. The methodologies outlined herein are designed to generate the critical data required for formulation development, regulatory submissions, and ensuring product quality and shelf-life.
Introduction: The Significance of this compound
The pyrazole scaffold is a versatile pharmacophore known for its diverse biological activities. The introduction of a 4-chlorophenyl group at the N1 position and a carboxylic acid at the C3 position of the pyrazole ring creates a molecule with significant potential for further chemical modification and as a parent compound for new active pharmaceutical ingredients (APIs) and agrochemicals. A thorough characterization of its solubility and stability is not merely a regulatory requirement but a fundamental prerequisite for successful product development. This guide will navigate the reader through the essential studies required to build a comprehensive physicochemical profile of this compound.
Physicochemical Characterization: The Foundation of a Robust Profile
A foundational understanding of the intrinsic properties of this compound is paramount. These properties govern its behavior in various environments and are predictive of its biopharmaceutical performance.
Key Physicochemical Parameters
A set of core physicochemical parameters should be determined to inform subsequent solubility and stability studies.
| Parameter | Importance | Predicted/Related Compound Data |
| pKa | Governs the extent of ionization at different pH values, directly impacting solubility and biological activity. | The pKa of pyrazole is approximately 2.5, and the pKa of a carboxylic acid is typically around 4-5. The exact pKa of the target molecule will be influenced by the electron-withdrawing nature of the chlorophenyl and pyrazole rings. |
| LogP/LogD | Indicates the lipophilicity of the molecule, which influences its solubility in organic versus aqueous media and its ability to cross biological membranes. | A calculated XlogP of 2.6 has been reported for the related compound 1-(4-chlorophenyl)-4-hydroxy-1h-pyrazole-3-carboxylic acid.[4] |
| Melting Point | Provides an indication of the crystal lattice energy, which can influence solubility. | Related compounds such as 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid and 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid have reported melting points in the range of 180-214 °C.[1][2] |
Experimental Protocol for pKa and LogP Determination
A potentiometric titration method is a reliable approach for the experimental determination of the pKa. The shake-flask method remains the gold standard for LogP determination, though chromatographic methods (e.g., HPLC) can be used for more rapid screening.
Solubility Profile: A Multi-faceted Investigation
The solubility of an active compound is a critical determinant of its bioavailability. For this compound, a carboxylic acid, solubility is expected to be significantly influenced by pH.
Aqueous Solubility as a Function of pH
The pH-dependent solubility profile is essential for predicting the in vivo dissolution behavior of the compound.
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4).
-
Equilibration: Add an excess amount of this compound to each buffer solution in sealed vials.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Withdraw aliquots from each vial, filter to remove undissolved solids, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Solubility in Organic and Mixed Solvent Systems
Understanding the solubility in common organic solvents is crucial for synthesis, purification, and the development of non-aqueous formulations.
-
Protic Solvents: Methanol, Ethanol, Isopropanol
-
Aprotic Solvents: Acetonitrile, Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)
-
Non-polar Solvents: Dichloromethane, Toluene
The protocol is analogous to the aqueous solubility determination, substituting the buffer with the respective organic solvent.
Stability Indicating Method Development and Forced Degradation Studies
Forced degradation studies are a regulatory requirement and a critical tool for understanding the degradation pathways and intrinsic stability of a drug substance.[5][6] These studies are essential for developing and validating a stability-indicating analytical method.
The Logic of Forced Degradation
By subjecting this compound to stress conditions more severe than those it would encounter during storage, we can accelerate its degradation. This allows for the identification of potential degradation products and the elucidation of degradation pathways.[7][8]
Experimental Workflow for Forced Degradation
Caption: Hypothetical degradation pathway.
The pyrazole ring is generally stable, but the carboxylic acid moiety can be susceptible to decarboxylation under certain stress conditions. The chlorophenyl group is also a potential site for photochemical reactions. Techniques such as LC-MS/MS and NMR are invaluable for the structural elucidation of degradation products.
Conclusion and Recommendations
This technical guide provides a comprehensive framework for the systematic investigation of the solubility and stability of this compound. By following the outlined experimental protocols, researchers and drug development professionals can generate the critical data necessary to advance their development programs. It is recommended that these studies be initiated early in the development process to inform formulation strategies and mitigate potential stability-related risks. While specific data for the target molecule is not yet widely published, the methodologies described herein provide a robust pathway to obtaining this essential information.
References
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 159-165.
- Solubility of Things. (n.d.). Pyrazole.
- Shinde, S. A., & Nirmal, S. A. (2016). Forced Degradation Studies. Research Journal of Pharmacy and Technology, 9(12), 2244-2250.
- Klick, S., et al. (2005). Forced degradation studies for biopharmaceuticals.
- PubChem. (n.d.). 1-(4-chlorophenyl)-4-hydroxy-1h-pyrazole-3-carboxylic acid.
- PubChem. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced degradation studies: A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38386-38392.
- Zhang, G. G., et al. (2018). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Molecular Pharmaceutics, 15(10), 4489-4498.
- U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-4-methyl-1-[[[4-(trifluoromethyl)phenyl]amino]carbonyl].
- PubChem. (n.d.). 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester.
- Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974.
- SpectraBase. (n.d.). 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific.
- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. PubChemLite - 1-(4-chlorophenyl)-4-hydroxy-1h-pyrazole-3-carboxylic acid (C10H7ClN2O3) [pubchemlite.lcsb.uni.lu]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. rjptonline.org [rjptonline.org]
in silico docking studies of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide to In Silico Docking Studies of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: The Rationale-Driven Approach to Molecular Docking
In the landscape of modern drug discovery, in silico molecular docking stands as a cornerstone methodology, enabling the rapid, cost-effective prediction of how a small molecule might interact with a protein target at an atomic level.[1][2][3] This guide eschews a simple checklist-style protocol. Instead, it is structured to provide a deep, causal understanding of the docking workflow, empowering you not just to perform the steps, but to make informed, scientifically sound decisions at every stage. We will use this compound as our model ligand, a member of the pyrazole class of heterocyclic compounds renowned for their diverse biological activities and prevalence in medicinal chemistry.[4] Our focus will be on the "why" behind each experimental choice, ensuring a self-validating and robust computational study.
Foundational Concepts: The Ligand and the Method
The Ligand: this compound
The pyrazole scaffold is a privileged structure in drug design, appearing in approved drugs with activities ranging from anti-inflammatory to anti-cancer.[4] Our subject molecule, this compound, possesses key features that make it an interesting candidate for docking studies:
-
A rigid pyrazole core: Provides a stable scaffold for positioning other functional groups.
-
A chlorophenyl group: Offers potential for hydrophobic and halogen-bonding interactions.
-
A carboxylic acid group: A potent hydrogen bond donor and acceptor, crucial for anchoring the ligand in a protein's active site.
Understanding these features is the first step in hypothesizing potential interactions and selecting appropriate protein targets.
The Method: An Overview of Molecular Docking
Molecular docking computationally simulates the molecular recognition process, predicting the preferred orientation (the "pose") and binding affinity of a ligand when it forms a complex with a receptor.[2][5] The process can be distilled into two core components:[1]
-
Sampling: An algorithm explores the vast conformational space of the ligand and its possible orientations within the receptor's binding site.
-
Scoring: A scoring function estimates the binding affinity (often expressed as a free energy of binding in kcal/mol) for each generated pose, allowing them to be ranked.[6]
The ultimate goal is to identify a low-energy, stable pose that is consistent with known biochemical information, thereby generating a plausible hypothesis for the molecule's mechanism of action.
Caption: High-level overview of the in silico docking workflow.
The Core Protocol: A Self-Validating Workflow
This section details the step-by-step methodology. Each protocol is designed to be a self-validating system, where the rationale for each step ensures the integrity of the final result.
Part A: Rigorous Ligand Preparation
The principle of "garbage in, garbage out" is paramount here. An improperly prepared ligand structure will invalidate the entire study. The goal is to generate a stereochemically correct, low-energy 3D conformation with appropriate charges.[7]
Detailed Protocol:
-
Obtain 2D Structure:
-
Action: Draw the structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch) or download its SDF file from a database like PubChem.
-
Rationale: This ensures the correct atom types and connectivity, which is the foundation of the entire process.
-
-
Convert to 3D and Add Hydrogens:
-
Action: Use a program like Open Babel or the features within molecular modeling suites (e.g., Maestro, Chimera) to convert the 2D structure into a 3D conformation. Ensure all hydrogen atoms are added explicitly.[8]
-
Rationale: Docking algorithms operate in three-dimensional space. PDB files often lack hydrogens, and their explicit addition is critical for correct charge calculation and hydrogen bonding analysis.[9]
-
-
Energy Minimization:
-
Action: Perform a geometry optimization using a suitable force field (e.g., MMFF94, AM1).
-
Rationale: This step resolves any steric clashes and brings the molecule to a stable, low-energy conformational state, which is a more realistic starting point for the docking simulation.[10]
-
-
Assign Partial Charges and Define Rotatable Bonds:
-
Action: Use a tool like AutoDock Tools or an equivalent to assign partial charges (e.g., Gasteiger charges). The software will also automatically detect and define rotatable bonds.
-
Rationale: Partial charges are essential for the scoring function to calculate electrostatic interactions. Defining rotatable bonds allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site.[9]
-
-
Save in Docking-Ready Format:
-
Action: Save the prepared ligand structure in the format required by your docking software (e.g., PDBQT for AutoDock Vina, MOL2).
-
Rationale: This file now contains all the necessary information for the docking program: 3D coordinates, atom types, partial charges, and rotatable bond definitions.
-
Caption: Workflow for preparing the ligand for docking.
Part B: Target Selection and Receptor Preparation
The choice of a protein target is a critical decision that should be driven by literature evidence or a specific biological question. Pyrazole derivatives have shown activity against a range of targets.[11][12][13] For this guide, we will proceed with a hypothetical target, Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs.
Detailed Protocol:
-
Download Receptor Structure:
-
Action: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For COX-2, a relevant entry is, for example, PDB ID: 3LN1.
-
Rationale: Using an experimentally determined structure provides a high-fidelity model of the biological target.
-
-
Clean the PDB File:
-
Action: Open the PDB file in a molecular viewer (e.g., PyMOL, UCSF Chimera, Discovery Studio). Remove all non-essential components:
-
Rationale: These elements can interfere with the docking algorithm. Removing the original ligand is essential to make the binding site available for docking our new compound.[15]
-
-
Prepare the Protein Structure:
-
Action: Using a preparation tool (e.g., AutoDock Tools, Protein Preparation Wizard in Maestro), perform the following:
-
Add polar hydrogens.
-
Assign atomic charges (e.g., Kollman charges).
-
Repair any missing side chains or loops if necessary.[16]
-
-
Rationale: Similar to the ligand, the protein needs explicit hydrogens and assigned charges for accurate interaction scoring.[10]
-
-
Save in Docking-Ready Format:
-
Action: Save the cleaned, prepared protein as a PDBQT file.
-
Rationale: This file format is now ready for use by the docking software.
-
Part C: The Docking Simulation
-
Define the Binding Site (Grid Box Generation):
-
Action: Define a 3D grid box that encompasses the active site of the protein. If a co-crystallized ligand was present, the easiest way is to center the box on its original location.
-
Rationale: The grid box defines the search space for the ligand.[15] A well-defined, targeted grid improves computational efficiency and accuracy. A "blind docking" approach, where the entire protein surface is the search space, can be used if the binding site is unknown, but it is computationally intensive.[7]
-
-
Configure and Run the Docking:
-
Action: Create a configuration file that specifies the paths to the prepared ligand and receptor files, the coordinates and dimensions of the grid box, and search parameters like exhaustiveness. Then, execute the docking program (e.g., AutoDock Vina) from the command line.
-
Rationale: The configuration file provides all the necessary inputs for the simulation. The exhaustiveness parameter controls how thoroughly the sampling algorithm explores possible poses; higher values increase the chance of finding the optimal pose but also increase computation time.
-
Analysis and Interpretation: From Data to Insight
The output of a docking run is a set of predicted binding poses and their associated scores. A superficial analysis is insufficient; a deep dive is required to extract meaningful insights.[17][18]
Quantitative Analysis: Docking Scores
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues | Interaction Type |
| 1 | -9.8 | 0.00 | Arg120, Tyr355, Ser530 | H-Bond, Pi-Alkyl |
| 2 | -9.5 | 1.12 | Arg120, Tyr355, Val523 | H-Bond, Hydrophobic |
| 3 | -9.1 | 1.89 | Arg120, Ser530 | H-Bond |
| 4 | -8.7 | 3.45 | Leu352, Val523 | Hydrophobic |
-
Binding Affinity (Score): This value estimates the binding free energy. A more negative value suggests a stronger, more favorable interaction.[17] In the table above, Pose 1 is the most favorable.
-
Root Mean Square Deviation (RMSD): This measures the average distance between the atoms of superimposed poses. A cluster of low-energy poses with low RMSD values (< 2.0 Å) from each other suggests a well-defined and stable binding mode.[6][17]
Qualitative Analysis: Visual Inspection of the Binding Pose
This is arguably the most critical step. Use molecular visualization software to analyze the top-scoring poses.
Detailed Protocol:
-
Load Structures: Load the prepared receptor PDBQT file and the docking output file (containing the predicted poses) into PyMOL, Chimera, or Discovery Studio.
-
Examine Interactions: For the best-scoring pose, carefully analyze the interactions between the ligand and the protein.
-
Hydrogen Bonds: Are there hydrogen bonds between the ligand's carboxylic acid and polar residues in the active site (e.g., Arginine, Serine)?
-
Hydrophobic Interactions: Is the chlorophenyl group situated in a hydrophobic pocket, interacting with nonpolar residues (e.g., Leucine, Valine)?
-
Pi-Interactions: Is the pyrazole or phenyl ring forming pi-pi or pi-alkyl interactions with aromatic or aliphatic residues (e.g., Tyrosine, Valine)?
-
-
Assess Fit: Does the ligand have good shape complementarity with the binding pocket? Are there any steric clashes?
-
Compare Poses: Compare the top 2-3 poses. Do they share similar key interactions, or do they represent completely different binding modes? Consistency provides greater confidence in the result.
Sources
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjpn.org [rjpn.org]
- 13. ijnrd.org [ijnrd.org]
- 14. quora.com [quora.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Methodological & Application
synthesis of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid from p-chlorophenylhydrazine
An in-depth guide to the synthesis of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, a critical building block in modern chemistry. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, mechanistic insights, and safety considerations tailored for researchers and professionals in chemical and pharmaceutical development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal and agricultural chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in designing molecules with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] A notable example is the selective COX-2 inhibitor Celecoxib, which features a central pyrazole core. The target molecule of this guide, this compound, is a valuable intermediate used in the synthesis of more complex bioactive compounds, such as fungicides and potential therapeutics.[2]
This application note details a robust and reliable two-step synthesis commencing from p-chlorophenylhydrazine. The methodology is based on the classic Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, followed by alkaline hydrolysis to yield the final carboxylic acid.[3][4][5][6] This approach is favored for its efficiency and adaptability.[7]
Overall Reaction Scheme
The synthesis is performed in two primary stages:
-
Knorr Pyrazole Synthesis: Cyclocondensation of p-chlorophenylhydrazine with diethyl oxalacetate to form the intermediate ethyl ester.
-
Saponification: Hydrolysis of the ethyl ester intermediate to yield the final this compound.
Mechanistic Insights: The Knorr Cyclocondensation
The Knorr pyrazole synthesis is a powerful method for constructing the pyrazole ring.[5][8] The reaction proceeds via a cyclocondensation pathway between a hydrazine and a 1,3-dicarbonyl compound, such as a β-ketoester.[1][3][4]
The mechanism can be summarized as follows:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of p-chlorophenylhydrazine on one of the carbonyl carbons of diethyl oxalacetate. This typically occurs at the more electrophilic ketone carbonyl.
-
Intermediate Formation: This attack leads to the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon (the ester carbonyl).
-
Dehydration: The resulting five-membered ring intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.[8]
This reaction is often catalyzed by acid, which protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.[4]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of the target compound.
Safety Precautions
-
p-Chlorophenylhydrazine: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is suspected of causing genetic defects and may cause cancer.[9] It can also cause skin and eye irritation and may lead to an allergic skin reaction.[9] Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Diethyl Oxalacetate: May cause skin and eye irritation. Handle with standard laboratory PPE.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care and appropriate PPE.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood with appropriate PPE.
Materials and Equipment
-
p-Chlorophenylhydrazine hydrochloride
-
Diethyl oxalacetate sodium salt
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (anhydrous)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Protocol 1: Synthesis of Ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-chlorophenylhydrazine hydrochloride (10.0 g, 55.8 mmol) and absolute ethanol (100 mL).
-
Stir the suspension at room temperature and add diethyl oxalacetate sodium salt (12.8 g, 61.4 mmol, 1.1 eq).
-
Add glacial acetic acid (3.5 mL, 61.4 mmol, 1.1 eq) to the mixture. The acetic acid neutralizes the sodium salt and catalyzes the reaction.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:EtOAc eluent), observing the consumption of the p-chlorophenylhydrazine.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with saturated sodium bicarbonate solution (1 x 50 mL) to remove any remaining acetic acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis to this compound
-
Transfer the crude or purified ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate from Protocol 1 to a 250 mL round-bottom flask.
-
Add a solution of 10% aqueous sodium hydroxide (80 mL, approx. 200 mmol). This provides a large excess of base to ensure complete hydrolysis.
-
Heat the mixture to 80-90°C with vigorous stirring for 2-3 hours. The reaction can be monitored by TLC until the starting ester spot has disappeared.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly acidify the cooled solution by adding concentrated hydrochloric acid dropwise with stirring. The product will begin to precipitate as a solid. Continue adding acid until the pH of the solution is approximately 1-2.
-
Stir the resulting thick suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Dry the product under vacuum to a constant weight to yield this compound as a solid.
Data Summary and Characterization
The following table summarizes typical quantities and expected outcomes for this synthesis.
| Parameter | Value |
| Starting Material | p-Chlorophenylhydrazine HCl |
| Mass of Starting Material | 10.0 g |
| Molar Amount | 55.8 mmol |
| Key Reagents | Diethyl oxalacetate, NaOH, HCl |
| Typical Yield (Overall) | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Expected Melting Point | ~215-220 °C (decomposes) |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the aromatic pyrazole and phenyl rings, and the carboxylic acid proton.
-
¹³C NMR: To verify the carbon skeleton of the molecule.
-
FT-IR: To identify characteristic functional group stretches, such as the C=O of the carboxylic acid (~1700 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the compound (C₁₀H₇ClN₂O₂: 222.63 g/mol ).
Synthetic Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical progression of the synthesis.
Caption: High-level experimental workflow for the two-step synthesis.
Caption: Logical decision-making flow for the synthesis protocol.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
- Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (n.d.).
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- synthesis of pyrazoles. (2019, January 19). YouTube.
- 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (n.d.). Organic Chemistry Portal.
- Application Notes: Cyclocondensation Reactions for Pyrazole Ring Form
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Semantic Scholar.
- (4-Chlorophenyl)hydrazine. (n.d.). PubChem.
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). Chem-Impex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Detailed Protocol: Synthesis of Pyrazoles via the Vilsmeier-Haack Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Vilsmeier-Haack (V-H) reaction is a versatile and powerful synthetic tool for the formylation of electron-rich heterocyclic systems.[1][2] This application note provides a comprehensive guide to the synthesis of 4-formylpyrazoles, crucial building blocks in medicinal chemistry and materials science.[3][4] We will delve into the underlying mechanism, present a detailed, field-proven experimental protocol, discuss critical parameters for reaction optimization, and provide troubleshooting insights. The primary focus will be on the widely employed method of concurrent cyclization and formylation of hydrazones, a highly efficient route to substituted 4-formylpyrazoles.[5][6][7]
Introduction: The Significance of Formylpyrazoles
The pyrazole nucleus is a "privileged scaffold" in drug discovery, appearing in numerous marketed drugs.[3] The introduction of a formyl (-CHO) group, particularly at the C4 position, dramatically enhances the synthetic utility of the pyrazole ring. This aldehyde functionality serves as a versatile chemical handle for a multitude of subsequent transformations, including but not limited to:
-
Reductive amination: To introduce diverse amine side chains.
-
Wittig and related olefination reactions: For carbon-carbon bond formation.
-
Condensation reactions: To build more complex heterocyclic systems, such as pyrazolopyridines or Schiff bases.[6][8]
-
Oxidation/Reduction: To access carboxylic acid or alcohol derivatives.
The Vilsmeier-Haack reaction stands out as one of the most efficient and direct methods for producing these valuable 4-formylpyrazole intermediates.[4][9] It typically involves the reaction of a suitable precursor, such as an acetophenone hydrazone, with the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11]
Reaction Mechanism: A Stepwise View
The overall transformation follows a logical sequence of electrophilic activation, attack, cyclization, and hydrolysis. Understanding this pathway is critical for troubleshooting and optimizing the reaction.
Step 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of DMF, a substituted amide, with an acid chloride like phosphorus oxychloride (POCl₃).[11][12] This forms a highly electrophilic chloroiminium salt, the Vilsmeier reagent (specifically, the Eschenmoser salt precursor).[13][14] This reagent is the true formylating agent in the reaction.
Step 2: Electrophilic Attack and Cyclization When using a hydrazone precursor, the reaction proceeds via a cascade. The Vilsmeier reagent attacks the electron-rich enamine tautomer of the hydrazone. This is followed by an intramolecular cyclization, driven by the nucleophilic attack of the terminal nitrogen onto the newly formed iminium species.
Step 3: Aromatization and Formylation The cyclized intermediate undergoes elimination to form an aromatic pyrazole ring. A second equivalent of the Vilsmeier reagent then performs an electrophilic aromatic substitution at the electron-rich C4 position of the newly formed pyrazole ring.
Step 4: Hydrolysis The resulting iminium salt is stable until the reaction mixture is quenched with water during the workup.[10] Hydrolysis of the iminium salt liberates the final 4-formylpyrazole product.
Below is a diagram illustrating the overall workflow for this synthetic transformation.
Caption: Workflow for pyrazole synthesis via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a 1,3-diaryl-1H-pyrazole-4-carbaldehyde from a substituted acetophenone hydrazone.[15]
3.1. Materials and Reagents
-
Substituted Acetophenone Hydrazone (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent and Reagent)
-
Phosphorus Oxychloride (POCl₃) (3.0 - 4.0 eq)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (for extraction)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Causality Behind Choices:
-
Anhydrous DMF: Water will readily react with POCl₃ and the Vilsmeier reagent, quenching the reaction. The use of anhydrous solvent is critical for success.[15]
-
Excess POCl₃/DMF: A stoichiometric excess of the Vilsmeier reagent is often required to drive the reaction to completion, as it is consumed in both the cyclization and formylation steps.[3]
3.2. Step-by-Step Procedure
-
Vilsmeier Reagent Preparation:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 4-6 mL per 1 mmol of hydrazone).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add POCl₃ (3.0 eq) dropwise via the dropping funnel to the stirred DMF over 15-20 minutes. CAUTION: The reaction is exothermic. Maintain the temperature below 10 °C.[16]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A viscous, white precipitate of the Vilsmeier reagent may form.[17]
-
-
Reaction with Hydrazone:
-
Add the acetophenone hydrazone (1.0 eq) to the pre-formed Vilsmeier reagent. This can be done portion-wise as a solid or as a solution in a minimal amount of anhydrous DMF.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to the desired temperature (typically between 60-90 °C) using an oil bath.[6][15]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-7 hours).[3]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
CAUTION: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This quench is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8. A solid product will often precipitate.
-
Stir the mixture for 30-60 minutes to ensure complete hydrolysis and precipitation.
-
Collect the crude solid by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the collected solid (or the combined organic extracts) with water and then with brine.
-
Dry the solid in a vacuum oven. If using extracts, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.[15]
-
Critical Parameters and Optimization
The success and yield of the Vilsmeier-Haack reaction for pyrazole synthesis can be highly dependent on several factors. Optimization is often required for new substrates.
| Parameter | Range / Condition | Rationale & Field Insights | Source(s) |
| Substrate Reactivity | Electron-donating groups on aryl rings are favorable. | Electron-donating groups stabilize the intermediates in the electrophilic substitution, accelerating the reaction. Electron-withdrawing groups can significantly slow or halt the reaction. | [3] |
| Stoichiometry (POCl₃:Substrate) | 2.0 - 6.0 equivalents | At least two equivalents are theoretically needed for the cyclization/formylation cascade. An excess (3-4 eq) is commonly used to ensure high conversion. For less reactive substrates, a larger excess may be beneficial. | [3][15] |
| Temperature | 50 °C - 120 °C | Lower temperatures may be insufficient for cyclization. Higher temperatures can lead to decomposition or side reactions. A typical starting point is 70-80 °C. For direct formylation of an existing pyrazole, temperatures up to 120 °C may be needed. | [3][6][15] |
| Reaction Time | 2 - 8 hours | Reaction time is substrate-dependent and should be monitored by TLC. Prolonged heating after completion can lead to lower yields due to product degradation. | [3][6] |
| Solvent | Anhydrous DMF | DMF typically serves as both the solvent and a reagent. Using it in excess ensures homogeneity. For some direct formylations, other solvents like acetonitrile have been used. | [15][16] |
Safety and Troubleshooting
-
Safety: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching step is highly exothermic and releases HCl gas; ensure it is done slowly and with caution.
-
Troubleshooting:
-
No Reaction/Low Conversion: Ensure all reagents and glassware are scrupulously dry. Increase the temperature or the equivalents of the Vilsmeier reagent. Check the electronic nature of your substrate; highly deactivated systems may not react.
-
Multiple Products: The reaction may not be complete, showing both starting material and product. If other spots appear, side reactions may be occurring. Lowering the reaction temperature might improve selectivity. Ensure proper purification to isolate the desired product.
-
Difficult Work-up: If the product is an oil or does not precipitate, perform a standard liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Conclusion
The Vilsmeier-Haack reaction is a robust and highly effective method for the synthesis of 4-formylpyrazoles from readily available hydrazone precursors. By understanding the mechanism and carefully controlling key parameters such as stoichiometry and temperature, researchers can efficiently access these valuable synthetic intermediates. This protocol provides a solid and reliable foundation for drug development professionals and organic chemists to utilize this classic named reaction in their synthetic endeavors.
References
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2025).
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, v, 0-0.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI.
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed.
- Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. Indian Journal of Advances in Chemical Science.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies.
- Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. (n.d.). STM Journals.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.).
- Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (n.d.). Thieme.
- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019).
- Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. (2025).
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
- Vilsmeier reagent. (n.d.). Wikipedia.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Vilsmeier Reagent. (n.d.). Enamine.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Journal of Pharmaceutical, Chemical and Biological Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. journals.stmjournals.com [journals.stmjournals.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 14. Vilsmeier Reagent - Enamine [enamine.net]
- 15. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 17. mdpi.com [mdpi.com]
The Strategic Application of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] Its presence in numerous FDA-approved drugs, ranging from anti-inflammatory agents to anticoagulants, underscores its therapeutic significance.[3] This application note delves into the utility of a key pyrazole derivative, 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, as a strategic building block in the synthesis of Active Pharmaceutical Ingredients (APIs), with a particular focus on the development of Factor Xa inhibitors, a critical class of anticoagulants.
The intrinsic electronic properties of the pyrazole ring, featuring two adjacent nitrogen atoms, allow for a multitude of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for target engagement.[2] The carboxylic acid functionality at the 3-position serves as a versatile synthetic handle for the construction of more complex molecular architectures, most notably carboxamides, which are prevalent in many Factor Xa inhibitors. The 1-(4-chlorophenyl) substituent plays a significant role in modulating the pharmacokinetic properties of the final API, enhancing its metabolic stability and target affinity.[4]
This guide provides a comprehensive overview of the synthetic strategies employing this compound, detailed experimental protocols, and an exploration of the mechanism of action of the resulting APIs.
Chemical Properties and Reactivity
This compound is a crystalline solid with a molecular formula of C₁₀H₇ClN₂O₂. Its structure and key properties are summarized below:
| Property | Value |
| Molecular Weight | 222.63 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 225-228 °C |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF |
The reactivity of this building block is primarily dictated by the carboxylic acid group. This functional group can be readily converted into a variety of other functionalities, including esters, amides, and acid chlorides, providing a gateway to a diverse range of molecular scaffolds. The pyrazole ring itself is relatively stable to many reaction conditions, making it an ideal core for multi-step syntheses.
Application in the Synthesis of Factor Xa Inhibitors: A Case Study
Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade.[5][6] Its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.[6] Several direct oral anticoagulants (DOACs) that target FXa, such as Apixaban and Rivaroxaban, have gained prominence in clinical practice. The molecular architecture of many of these inhibitors features a central pyrazole carboxamide moiety that interacts with the active site of the FXa enzyme.[7]
While the direct synthesis of a blockbuster drug like Apixaban may start from different precursors, the use of this compound as a building block for analogous Factor Xa inhibitors provides an excellent model for understanding the synthetic principles and practical considerations in drug development.
Mechanism of Action: Inhibition of the Coagulation Cascade
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot.[8] Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways, where it catalyzes the conversion of prothrombin to thrombin.[9] Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the structural meshwork of the clot.[9]
Direct Factor Xa inhibitors, synthesized using building blocks like this compound, bind to the active site of FXa, preventing it from converting prothrombin to thrombin.[1][2] This interruption of the coagulation cascade leads to a reduction in thrombin generation and, consequently, the prevention of thrombus formation.[3][4]
Caption: General Synthetic Workflow for Pyrazole Carboxamide Synthesis.
Experimental Protocols
Protocol 1: Activation of this compound
Objective: To convert the carboxylic acid into a more reactive species (acid chloride) for subsequent amide coupling.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous toluene (10 mL/g), add thionyl chloride (1.5 eq) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1-(4-chlorophenyl)-1H-pyrazole-3-carbonyl chloride.
-
The crude acid chloride is typically used in the next step without further purification.
Causality: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acid chlorides. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl), which shifts the equilibrium towards the product. Anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride back to the carboxylic acid.
Protocol 2: Amide Coupling to Synthesize a Pyrazole Carboxamide Precursor
Objective: To form the key amide bond by reacting the activated pyrazole carboxylic acid with a suitable amine.
Materials:
-
1-(4-chlorophenyl)-1H-pyrazole-3-carbonyl chloride (from Protocol 1)
-
An appropriate amine (R-NH₂) (e.g., a substituted aniline or a heterocyclic amine relevant to the target API)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent (anhydrous)
-
Magnetic stirrer
-
Round-bottom flask
-
Inert atmosphere
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 1-(4-chlorophenyl)-1H-pyrazole-3-carbonyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, wash the reaction mixture with water, 1N HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazole carboxamide.
-
Purify the crude product by recrystallization or column chromatography to yield the pure pyrazole carboxamide precursor.
Causality: The amide coupling reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acid chloride. The base (triethylamine) is essential to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile. The choice of solvent is critical; aprotic solvents like DCM are used to avoid side reactions with the acid chloride.
Analytical Characterization
Rigorous analytical characterization is imperative to ensure the identity, purity, and quality of the synthesized intermediates and final API precursor.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment and reaction monitoring. [10]
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compounds. For this compound, the expected ¹H NMR signals would include characteristic peaks for the pyrazole and chlorophenyl protons. [11]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of APIs, particularly in the development of Factor Xa inhibitors. Its chemical properties allow for straightforward and efficient incorporation into complex molecular scaffolds. The protocols and workflows outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage this important intermediate in their synthetic endeavors. A thorough understanding of its reactivity, coupled with robust analytical characterization, is key to the successful development of novel and effective therapeutic agents.
References
- Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 17(13), 1194-1212.
- Kumar, V., & Kumar, R. (2018). The pyrazole scaffold: A versatile and privileged structure in medicinal chemistry. RSC advances, 8(38), 21481-21516.
- Sperry, J. B., & Wright, D. L. (2005). The pyrazole in medicinal chemistry. Current opinion in drug discovery & development, 8(6), 723-740.
- Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of medicinal chemistry, 50(22), 5339-5356.
- Quan, M. L., et al. (2010). Phenyltriazolinones as potent factor Xa inhibitors. Bioorganic & medicinal chemistry letters, 20(4), 1373-1377.
- Samama, M. M. (1999). Low-molecular-weight heparins in the treatment of venous thromboembolism. Thrombosis and haemostasis, 82(2), 911-915.
- Perzborn, E., et al. (2011). Rivaroxaban: a new oral factor Xa inhibitor. Arteriosclerosis, thrombosis, and vascular biology, 31(3), 476-481.
- Hoffman, M., & Monroe III, D. M. (2001). A cell-based model of hemostasis. Thrombosis and haemostasis, 85(06), 958-965.
- Gailani, D., & Renné, T. (2007). The intrinsic pathway of coagulation: a target for new anticoagulants. Journal of thrombosis and haemostasis, 5(s1), 110-116.
- Davie, E. W., Fujikawa, K., & Kisiel, W. (1991). The coagulation cascade: initiation, maintenance, and regulation. Biochemistry, 30(43), 10363-10370.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
- Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
Sources
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Apixaban? [synapse.patsnap.com]
- 3. Apixaban: mechanism of action, pharmacokinetics, pharmacodynamic and applications_Chemicalbook [chemicalbook.com]
- 4. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gosset.ai [gosset.ai]
- 6. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Back to basics: the coagulation pathway [bloodresearch.or.kr]
- 9. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ijcpa.in [ijcpa.in]
- 11. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
Application Notes & Protocols for the Synthesis of Novel Antitumor Pyrazole Hydrazide Analogs
Foreword: The Rationale for Pyrazole Hydrazides in Oncology
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2] When combined with a hydrazide or hydrazone moiety (-CO-NH-N=CH-), the resulting analogs often exhibit potent and selective antitumor activities.[3][4] These compounds can interfere with various cancer-related signaling pathways and cellular processes, such as tubulin polymerization, cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor (VEGFR) signaling.[5]
This guide provides a detailed, field-tested procedural framework for the synthesis, purification, and characterization of pyrazole hydrazide analogs, designed for researchers in medicinal chemistry and drug development. The protocols are structured to be robust and reproducible, emphasizing the chemical logic behind each step to empower researchers to adapt and innovate upon these foundational methods.
Overview of the Synthetic Strategy
The most common and versatile approach to synthesizing pyrazole hydrazide analogs involves a two-stage process. This strategy offers modularity, allowing for the generation of a diverse library of compounds by varying the reactants in each stage.
-
Stage 1: Formation of the Core Pyrazole Carbohydrazide. This key intermediate is typically synthesized by reacting a pyrazole ester with hydrazine monohydrate. The ester itself is often built via a Knorr pyrazole synthesis or similar cyclocondensation reactions.[6][7]
-
Stage 2: Condensation to Form the Final Hydrazone. The pyrazole carbohydrazide from Stage 1 is then condensed with a selected aromatic or heteroaromatic aldehyde. This reaction, typically acid-catalyzed, stereoselectively forms the final pyrazole hydrazide (acylhydrazone) product, often as a stable E-isomer.[3][6]
This workflow is depicted in the diagram below.
Caption: General workflow for pyrazole hydrazide synthesis and evaluation.
Detailed Experimental Protocols
This section provides a representative, step-by-step protocol for the synthesis of a (E)-5-amino-N'-benzylidene-1H-pyrazole-4-carbohydrazide analog.
Materials and Reagents
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate (or similar pyrazole ester)
-
Hydrazine monohydrate (NH₂NH₂·H₂O), 99%
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (CH₃COOH)
-
Hydrochloric Acid (HCl), 2 M
-
Deionized Water (H₂O)
-
Solvents for recrystallization (e.g., Dichloromethane/Methanol, Ethanol)
-
Silica gel for chromatography (if required)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle
Protocol 1: Synthesis of 5-Amino-1H-pyrazole-4-carbohydrazide (Intermediate)
This protocol details the conversion of the pyrazole ester to the crucial carbohydrazide intermediate.[6]
-
Reaction Setup: In a 100 mL round-bottom flask, add the pyrazole ester (e.g., ethyl 5-amino-1H-pyrazole-4-carboxylate, 10 mmol).
-
Hydrazinolysis: Add hydrazine monohydrate (10 mL). The large excess of hydrazine also serves as the solvent.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain gentle reflux for 4-6 hours.
-
Expert Insight: Refluxing ensures the reaction goes to completion. The nucleophilic acyl substitution of the ethoxy group (-OEt) on the ester by hydrazine is efficient at this temperature.
-
-
Reaction Monitoring: Progress can be monitored using Thin Layer Chromatography (TLC) (e.g., mobile phase Ethyl Acetate/Hexane 1:1), observing the disappearance of the starting ester spot.
-
Work-up and Isolation: a. After cooling the reaction mixture to room temperature, add deionized water (30 mL). b. Acidify the solution with 2 M HCl, which will cause the product to precipitate. c. Collect the solid precipitate by vacuum filtration through a Buchner funnel. d. Wash the collected solid with cold water to remove any residual hydrazine salts. e. Dry the solid product. This carbohydrazide intermediate is often pure enough for the next step without further purification.[6]
Protocol 2: Synthesis of (E)-5-amino-N'-(4-methoxybenzylidene)-1H-pyrazole-4-carbohydrazide (Final Product)
This protocol describes the final acid-catalyzed condensation step.[3][6]
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the 5-amino-1H-pyrazole-4-carbohydrazide (2 mmol) from the previous step in absolute ethanol (20 mL).
-
Addition of Aldehyde: Add the substituted aldehyde (e.g., 4-methoxybenzaldehyde, 2 mmol) to the solution.
-
Catalysis: Add a few drops (2-3) of glacial acetic acid to catalyze the reaction.
-
Causality: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.
-
-
Reflux: Heat the mixture to reflux for 4-6 hours. The formation of the product is often indicated by a color change or the formation of a precipitate.
-
Isolation and Purification: a. Cool the reaction mixture in an ice bath to maximize precipitation. b. Collect the crude solid product by vacuum filtration. c. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials. d. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of DCM/MeOH) to obtain the pure pyrazole hydrazide analog.[6]
Reaction Mechanism: Hydrazone Formation
The formation of the hydrazone linkage is a critical step. The acid catalyst plays a key role in activating the aldehyde for nucleophilic attack.
Caption: Mechanism of acid-catalyzed hydrazone formation.
Structural Validation and Data
A self-validating protocol relies on rigorous characterization at each stage. The identity and purity of the final compounds must be confirmed unequivocally.
-
Thin Layer Chromatography (TLC): Used to monitor reaction completion and assess the purity of the final product.
-
Melting Point (Mp): A sharp melting point range is indicative of a pure crystalline compound.[8]
-
Spectroscopy:
-
¹H NMR: Confirms the structure by showing characteristic signals, such as the hydrazone proton (CH=N) typically as a singlet between δ 8.0-8.5 ppm and exchangeable NH protons at lower fields (δ > 10 ppm).[6]
-
¹³C NMR: Shows signals for all unique carbons, including the C=N carbon of the hydrazone.[4][8]
-
FT-IR: Provides functional group information, such as the C=O stretch of the amide (around 1650-1680 cm⁻¹) and the N-H stretch (around 3200-3400 cm⁻¹).[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[8]
-
Table 1: Representative Characterization Data for a Pyrazole Hydrazide Analog
| Parameter | Observation | Rationale / Assignment |
|---|---|---|
| Appearance | White to pale yellow solid | Crystalline nature of the pure compound |
| Melting Point | 164–166 °C | Sharp range indicates high purity[6] |
| ¹H NMR (DMSO-d₆) | δ 11.18 (s, 1H), 10.48 (s, 1H), 8.13 (s, 1H) | Exchangeable NH (pyrazole), Exchangeable NH (hydrazide), CH=N proton[6] |
| ¹³C NMR (DMSO-d₆) | δ 160.6, 148.5, 144.6 | C=O (amide), C=N (hydrazone), Pyrazole C5[6] |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H), ~1660 (C=O), ~1595 (C=N) | N-H stretching, Amide carbonyl stretching, Imine stretching |
| MS (ESI) | m/z [M+H]⁺ | Corresponds to the calculated molecular weight + 1 |
Conclusion
The synthetic protocols outlined in this guide provide a reliable and adaptable foundation for producing libraries of pyrazole hydrazide analogs for anticancer screening. The modularity of the synthesis allows for systematic modifications to the pyrazole core and the appended aromatic ring, facilitating comprehensive Structure-Activity Relationship (SAR) studies.[5][9] By understanding the chemical principles behind each step and employing rigorous analytical validation, researchers can confidently synthesize and explore this promising class of antitumor agents.
References
- Završnik, D., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.
- Završnik, D., et al. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed.
- Završnik, D., et al. (2025). (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate.
- Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
- Hassan, A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. PMC.
- Zhang, Y., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
- ResearchGate (n.d.). A mechanism of pyrazole forming reaction. ResearchGate.
- Kumar, A., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Titi, A., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed Central.
- Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Sharma, P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- J&K Scientific LLC (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Al-Zahabi, A., et al. (2011). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. MDPI.
- Rostom, S. A. F., et al. (2021). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate.
- Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- El-Sawy, A. A., et al. (2017). Synthesis of Novel Pyrazole Derivatives as Antineoplastic Agent. ResearchGate.
- The Pharma Innovation (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation.
- Jadhav, N., et al. (2023). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. SciSpace.
- Aggarwal, N., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Connect Journals (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Novel Anti-Inflammatory Agents from 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid
Introduction: The Imperative for Safer Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological response to injury and infection, yet its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis and inflammatory bowel disease.[1] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the primary therapeutic intervention. However, their clinical utility is often hampered by significant side effects, such as gastrointestinal damage and cardiovascular risks, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This has propelled the search for new agents with improved safety profiles.
The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of many successful drugs.[3][4][5] A prominent example is Celecoxib, a selective COX-2 inhibitor, which validates the potential of the 1,5-diarylpyrazole scaffold for developing effective anti-inflammatory agents with a reduced risk of gastrointestinal issues.[1][6][7][8] The lead compound, 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid , serves as an excellent starting point for a drug discovery program, offering a versatile framework for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
This document provides a comprehensive guide for researchers, outlining a strategic workflow from lead optimization to preclinical evaluation for developing novel anti-inflammatory drugs based on this pyrazole core.
Section 1: Strategic Framework for Drug Discovery
The Central Hypothesis: Targeting the Drivers of Inflammation
Integrated Drug Discovery Workflow
The development of a clinical candidate from a lead compound is a systematic, multi-stage process. The workflow presented below outlines the critical phases, from the synthesis of an analog library to in vivo proof-of-concept studies. Each stage generates crucial data to inform go/no-go decisions for advancing compounds.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencescholar.us [sciencescholar.us]
- 5. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols: A Framework for In Vitro Anti-HCV Activity Screening of Pyrazole Derivatives
Introduction: The Rationale for Targeting HCV with Pyrazole Derivatives
Hepatitis C Virus (HCV), a single-stranded RNA virus of the Flaviviridae family, remains a significant global health concern, being a primary cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The development of Direct-Acting Antivirals (DAAs) has revolutionized treatment, achieving high cure rates by targeting essential viral proteins.[1] These proteins, critical for the virus's life cycle, include the NS3/4A serine protease, the NS5A phosphoprotein, and the NS5B RNA-dependent RNA polymerase (RdRp).[2][3] The NS5B polymerase, in particular, is an attractive drug target because it is essential for replicating the viral genome, and it lacks a human counterpart, which minimizes the potential for off-target effects.[4][5][6]
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral properties.[7][8][9] Several studies have highlighted the potential of pyrazole-containing compounds as inhibitors of HCV replication, making them a promising class of molecules for novel anti-HCV drug discovery.[7][8][10] This document provides a comprehensive, field-proven protocol for the in vitro screening of pyrazole derivatives to identify and characterize their anti-HCV activity, focusing on the widely adopted HCV replicon system.
The Scientific Cornerstone: The HCV Replicon System
The discovery of potential anti-HCV therapeutics was historically hindered by the inability to efficiently grow the virus in tissue culture.[11] The development of the HCV replicon system was a watershed moment, providing the first robust and reproducible cell-based model for studying viral RNA replication.[11][12]
An HCV replicon is a subgenomic RNA molecule that can replicate autonomously within cultured hepatoma cells, most commonly Huh-7 cells.[13] These replicons contain the HCV nonstructural proteins (NS3 to NS5B), which are necessary and sufficient for RNA replication, but lack the structural proteins, meaning they cannot produce infectious virus particles.[13] This feature makes the system safer to handle than infectious HCV culture systems. For screening purposes, replicon systems are often engineered to express a reporter gene, such as luciferase, which provides a rapid and quantifiable readout of viral replication levels.[12][14] A decrease in reporter activity in the presence of a test compound indicates inhibition of HCV replication.
Experimental Workflow Overview
The overall screening process is a multi-step cascade designed to identify potent and selective inhibitors. It begins with a primary screen to assess the antiviral activity of the pyrazole derivatives, followed by a secondary assay to evaluate their cytotoxicity. This dual-assay approach is critical to distinguish true antiviral effects from non-specific cellular toxicity.
Caption: High-level workflow for screening pyrazole derivatives.
Part 1: Primary Screening Protocol - HCV Replicon Assay
This protocol details the steps for evaluating the 50% effective concentration (EC50) of test compounds using a luciferase-based HCV replicon system. The EC50 is the concentration of a compound that reduces HCV replication by 50%.
Materials and Reagents
-
Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b or 1a).[14]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and G418 for selection (concentration to be optimized, typically 250-500 µg/mL).
-
Test Compounds: Pyrazole derivatives dissolved in 100% Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM).
-
Positive Control: A known HCV inhibitor (e.g., an NS5B inhibitor like Sofosbuvir or a protease inhibitor like Telaprevir) at a known active concentration.
-
Plates: Sterile, white, opaque 96-well cell culture plates suitable for luminescence readings.
-
Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Luminescence Assay Kit: A commercial luciferase assay system (e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System).
-
Instrumentation: CO2 incubator (37°C, 5% CO2), microplate luminometer.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the HCV replicon cells in T-75 flasks. Ensure cells are in the logarithmic growth phase and do not exceed 80-90% confluency.
-
Wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize with complete culture medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium (without G418 for the assay).
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well white plate (10,000 cells/well).
-
Causality: Seeding an optimal number of cells is crucial. Too few cells may lead to weak signal, while too many can lead to overgrowth and artifacts. Performing the assay without the selective pressure of G418 ensures that the observed effects are due to inhibition of replication rather than selection dynamics.[13]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the pyrazole derivatives in culture medium. A typical starting concentration for screening is 10-50 µM, followed by 8-10 points of a 3-fold or 5-fold dilution series.
-
The final DMSO concentration in all wells must be kept constant and low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare dilutions for the positive control and a vehicle control (medium with the same final DMSO concentration as the test compounds).
-
Add 1 µL of the diluted compound solutions to the corresponding wells. Each concentration should be tested in triplicate.
-
Self-Validation: The inclusion of controls is non-negotiable.
-
Cell Control (Untreated): Cells with medium only (represents 100% replication).
-
Vehicle Control (DMSO): Cells with medium + DMSO (accounts for any effect of the solvent).
-
Positive Control: Cells with a known HCV inhibitor (validates that the assay can detect inhibition).
-
-
-
Incubation:
-
Gently mix the plate on a shaker for 1 minute.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent across all experiments to ensure reproducibility.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the culture volume in each well (e.g., 100 µL).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis (EC50 Calculation):
-
Average the triplicate readings for each concentration.
-
Normalize the data by calculating the percentage of inhibition relative to the vehicle control: % Inhibition = 100 x [1 - (Signal_compound / Signal_vehicle_control)]
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (four-parameter logistic fit) to determine the EC50 value.
-
Part 2: Secondary Screening Protocol - Cytotoxicity Assay
This protocol determines the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces the viability of host cells by 50%.[15][16] The MTT assay is a widely used colorimetric method for this purpose.[16]
Materials and Reagents
-
Cell Line: The parental Huh-7 cell line (or any other suitable human hepatoma cell line) that does not contain the HCV replicon.
-
Reagents: All cell culture reagents as listed above, plus:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL stock in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[16]
-
-
Plates: Sterile, clear, flat-bottomed 96-well cell culture plates.
Step-by-Step Methodology
-
Cell Seeding and Compound Treatment:
-
Follow the exact same procedure as Step 1 and 2 in the primary screening protocol, but use the parental Huh-7 cells and clear 96-well plates. This ensures that the assay conditions are directly comparable.[17]
-
-
Incubation:
-
Incubate the plate for the same duration as the replicon assay (48-72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, carefully remove the medium from each well.
-
Add 100 µL of fresh medium and 10 µL of the MTT stock solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis (CC50 Calculation):
-
Average the triplicate absorbance readings.
-
Normalize the data by calculating the percentage of cell viability relative to the vehicle control: % Viability = 100 x (Absorbance_compound / Absorbance_vehicle_control)
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to determine the CC50 value.
-
Data Presentation and Interpretation
To effectively evaluate and compare the pyrazole derivatives, the results should be summarized in a clear, tabular format. The most critical parameter is the Selectivity Index (SI), which provides a measure of the compound's therapeutic window.[15]
Selectivity Index (SI) = CC50 / EC50
A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to the host cells.[15] Compounds with an SI value ≥ 10 are generally considered promising candidates for further investigation.[15]
Table 1: Summary of Anti-HCV Activity and Cytotoxicity Data
| Compound ID | Pyrazole Derivative Structure | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| P-001 | [Structure Image/Name] | 2.5 | >100 | >40 |
| P-002 | [Structure Image/Name] | 15.2 | 85 | 5.6 |
| P-003 | [Structure Image/Name] | 8.1 | 12.5 | 1.5 |
| Sofosbuvir | (Positive Control) | 0.05 | >100 | >2000 |
Visualizing the Target: The HCV Life Cycle
Understanding the HCV life cycle is essential for contextualizing the mechanism of action of potential inhibitors. The screening protocol described here, using a replicon system, primarily targets the RNA replication step.
Caption: Simplified HCV life cycle and key drug targets.
Conclusion and Future Directions
This application note provides a robust and validated framework for the initial in vitro screening of pyrazole derivatives for anti-HCV activity. By employing the HCV replicon system in tandem with a cytotoxicity assay, researchers can efficiently identify compounds with potent and selective inhibitory effects on viral replication.
"Hit" compounds identified through this protocol (those with high potency and a favorable selectivity index) should be advanced to further studies. These may include:
-
Mechanism of Action Studies: Using enzyme-based assays (e.g., purified NS5B polymerase assays) to confirm the specific molecular target.[4][18][19]
-
Resistance Profiling: Selecting for resistant replicon mutants to identify the compound's binding site and genetic barrier to resistance.
-
Pan-genotypic Activity: Testing the compounds against replicons from different HCV genotypes.
-
In Vivo Efficacy: Evaluating the most promising candidates in appropriate animal models of HCV infection.
This systematic approach ensures that resources are focused on developing pyrazole derivatives with the highest potential to become next-generation anti-HCV therapeutics.
References
- Title: Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. Source: National Institutes of Health (NIH). URL:[Link]
- Title: CC50/IC50 Assay for Antiviral Research.
- Title: Replicon cell culture system as a valuable tool in antiviral drug discovery against hepatitis C virus. Source: PubMed. URL:[Link]
- Title: Overview of HCV Life Cycle with a Special Focus on Current and Possible Future Antiviral Targets. Source: MDPI. URL:[Link]
- Title: A cell-based reporter assay for inhibitor screening of hepatitis C virus RNA-dependent RNA polymerase. Source: PubMed. URL:[Link]
- Title: HCV Replicon Systems.
- Title: New pyrazoles incorporating pyrazolylpyrazole moiety: synthesis, anti-HCV and antitumor activity. Source: PubMed. URL:[Link]
- Title: Label Free Inhibitor Screening of Hepatitis C Virus (HCV) NS5B Viral Protein Using RNA Oligonucleotide. Source: MDPI. URL:[Link]
- Title: New Insights Into HCV Replication: Potential Antiviral Targets. Source: IAS-USA. URL:[Link]
- Title: HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Source: Frontiers in Microbiology. URL:[Link]
- Title: Screening compounds against HCV based on MAVS/IFN-β pathway in a replicon model. Source: World Journal of Gastroenterology. URL:[Link]
- Title: The HCV Life Cycle: In vitro Tissue Culture Systems and Therapeutic Targets. Source: Current Pharmaceutical Design. URL:[Link]
- Title: Understanding the hepatitis C virus life cycle paves the way for highly effective therapies.
- Title: Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. Source: ACS Omega. URL:[Link]
- Title: Cytotoxicity Screening Assay - Paired with Antiviral Assays. Source: Protocols.io. URL:[Link]
- Title: Pharmacoinformatics-based strategy in designing and profiling of some Pyrazole analogues as novel hepatitis C virus inhibitors with pharmacokinetic analysis. Source: Taylor & Francis Online. URL:[Link]
- Title: Cellular factors involved in the hepatitis C virus life cycle. Source: Baishideng Publishing Group. URL:[Link]
- Title: Discovery of a novel class of Hepatitis C Polymerase Inhibitors.
- Title: Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. Source: PLOS One. URL:[Link]
- Title: Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Source: MDPI. URL:[Link]
- Title: Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors. Source: Antimicrobial Agents and Chemotherapy. URL:[Link]
- Title: Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. Source: Nucleic Acids Research. URL:[Link]
- Title: Structure-Based Discovery of Pyrazolobenzothiazine Derivatives As Inhibitors of Hepatitis C Virus Replication.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Understanding the hepatitis C virus life cycle paves the way for highly effective therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 6. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 7. New pyrazoles incorporating pyrazolylpyrazole moiety: synthesis, anti-HCV and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Replicon cell culture system as a valuable tool in antiviral drug discovery against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 14. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 18. A cell-based reporter assay for inhibitor screening of hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Characterization of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its structural motif, featuring a pyrazole core linked to a chlorophenyl group and a carboxylic acid moiety, makes it a valuable scaffold for the synthesis of potential therapeutic agents and other bioactive molecules.[1][2] Accurate and comprehensive characterization of this molecule is paramount for ensuring its identity, purity, and stability, which are critical parameters in drug discovery, development, and quality control.
This document provides a detailed guide to the analytical techniques for the thorough characterization of this compound. The protocols and insights presented herein are grounded in established analytical principles and data derived from structurally related pyrazole derivatives. This guide is designed to be a practical resource, explaining the causality behind experimental choices to empower researchers to develop and validate robust analytical methods.
Physicochemical Properties
Table 1: Anticipated Physicochemical Properties of this compound and Related Analogues
| Property | Anticipated Value for Target Compound | Data from Related Compounds | Rationale for Anticipation |
| Molecular Formula | C₁₀H₇ClN₂O₂ | C₁₁H₉ClN₂O₂ (methyl derivative)[2] | Based on chemical structure. |
| Molecular Weight | 222.63 g/mol | 236.66 g/mol (methyl derivative)[2] | Calculated from the molecular formula. |
| Appearance | White to off-white solid | White powder (methyl derivative)[2] | Similar N-aryl pyrazole carboxylic acids are typically solids at room temperature. |
| Melting Point (°C) | ~240 - 260 | 211-214 (methyl derivative)[2]; 249-251 (isomer)[3] | The melting point is expected to be relatively high due to the crystalline nature and potential for hydrogen bonding. The isomer provides a close estimate. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., Methanol, DMSO, DMF) | Pyrazole is more soluble in organic solvents like ethanol and methanol than in water.[4] | The carboxylic acid group imparts some polarity, but the chlorophenyl and pyrazole rings are largely nonpolar. |
| pKa | ~3.5 - 4.5 | Predicted pKa for a similar pyrazole carboxylic acid is ~3.6. | The carboxylic acid proton is acidic, and its pKa is influenced by the electron-withdrawing nature of the pyrazole and chlorophenyl rings. |
Chromatographic Techniques
Chromatographic methods are central to assessing the purity of this compound and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar compounds like our target molecule. It separates analytes based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The carboxylic acid group's ionization can be controlled by adjusting the mobile phase pH, which significantly impacts retention.
Causality of Experimental Choices:
-
Column: A C18 column is selected for its versatility and effectiveness in retaining moderately polar to nonpolar compounds through hydrophobic interactions.
-
Mobile Phase: A mixture of acetonitrile or methanol with water is used to elute the compound. An acidic modifier (e.g., formic acid or trifluoroacetic acid) is added to suppress the ionization of the carboxylic acid group (pH < pKa).[5][6] This ensures a single, non-ionized form of the analyte, leading to sharper peaks and more reproducible retention times.
-
Detector: A Photodiode Array (PDA) or UV detector is ideal, as the aromatic rings in the molecule are expected to have strong chromophores, absorbing UV light. A full spectrum analysis with a PDA detector can also aid in peak identification and purity assessment.
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard.
-
-
Analysis and Data Interpretation:
-
Inject the diluent (blank), followed by the standard and sample solutions.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak tailing and fronting should be minimal (asymmetry factor between 0.9 and 1.2).
-
Diagram: HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling
Principle: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This technique is invaluable for confirming the molecular weight of the target compound and for identifying unknown impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Causality of Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar molecules like carboxylic acids. It is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. For this compound, both modes should be evaluated, but negative mode is often more sensitive for carboxylic acids.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides good sensitivity and mass accuracy. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing structural information for both the main compound and its impurities.
Experimental Protocol: LC-MS Identification
-
Instrumentation: HPLC system coupled to a mass spectrometer with an ESI source.
-
LC Conditions: Use the same or similar RP-HPLC conditions as described above. It is crucial to use volatile mobile phase modifiers like formic acid instead of non-volatile acids like phosphoric acid.
-
MS Conditions (Example):
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Scan Range: m/z 50 - 500.
-
-
Data Interpretation:
-
Confirm the presence of the target compound by observing the [M-H]⁻ ion at m/z 221.6 (for the C₁₀H₆³⁵ClN₂O₂⁻ ion). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the mass spectrum, with a peak at m/z 223.6.
-
Analyze minor peaks in the chromatogram to identify potential impurities by their m/z values.
-
Gas Chromatography-Mass Spectrometry (GC-MS) - with Derivatization
Principle: GC-MS is a powerful technique for volatile and thermally stable compounds. Due to the low volatility and high polarity of the carboxylic acid group, direct analysis of this compound by GC is challenging. Therefore, derivatization is required to convert the polar -COOH group into a more volatile and thermally stable ester or silyl ester.
Causality of Experimental Choices:
-
Derivatization: Silylation is a common and effective derivatization technique for active hydrogens in -COOH, -OH, and -NH groups.[7][8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic proton with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[7] Alkylation to form esters (e.g., methyl esters using diazomethane or an alcohol with an acid catalyst) is another viable option.[9]
-
Column: A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte from other components.
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation (Derivatization):
-
Accurately weigh ~1 mg of the sample into a reaction vial.
-
Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40 - 550.
-
-
Data Interpretation:
-
The derivatized compound (TMS ester) will have a molecular weight of 294.7 g/mol . Look for the molecular ion peak (M⁺˙) at m/z 294.
-
The fragmentation pattern will be characteristic of the TMS derivative and the pyrazole structure. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[10][11]
-
Diagram: GC Derivatization Workflow
Caption: General workflow for GC-MS analysis requiring derivatization.
Spectroscopic Techniques
Spectroscopic techniques provide crucial information about the chemical structure and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.
Anticipated Spectral Features:
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (> 10 ppm), which is exchangeable with D₂O.
-
Aromatic Protons (chlorophenyl ring): Two doublets in the aromatic region (7.0-8.0 ppm), characteristic of a para-substituted benzene ring.
-
Pyrazole Protons: Two doublets or singlets in the aromatic/heterocyclic region (6.5-8.5 ppm), corresponding to the protons on the pyrazole ring. The exact chemical shifts and coupling constants will depend on the substitution pattern.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the range of 160-175 ppm.
-
Aromatic and Pyrazole Carbons: Multiple signals in the range of 110-150 ppm.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice due to its ability to dissolve polar compounds and allow observation of the acidic proton.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.
-
Data Interpretation:
-
Assign all proton and carbon signals based on their chemical shifts, integration (for ¹H), and coupling patterns.
-
Confirm the connectivity of the chlorophenyl group to the N1 position of the pyrazole ring and the carboxylic acid to the C3 position.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Anticipated Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, often obscuring the C-H stretches. This broadness is due to strong hydrogen bonding between carboxylic acid dimers.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=C and C=N Stretches (Aromatic/Pyrazole Rings): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically around 1090-1100 cm⁻¹ for aryl chlorides.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Interpretation: Correlate the observed absorption bands with the expected functional groups to confirm the presence of the carboxylic acid, pyrazole, and chlorophenyl moieties.
UV-Visible Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. It is useful for confirming the presence of chromophores, such as aromatic and heterocyclic ring systems.
Anticipated Spectral Features:
-
The conjugated system comprising the chlorophenyl and pyrazole rings is expected to show one or more strong absorption bands (λₘₐₓ) in the UV region, likely between 200 and 300 nm.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as methanol or acetonitrile.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from ~190 to 400 nm.
-
Data Interpretation: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). This information is particularly useful for setting the detection wavelength in HPLC analysis.
Thermal Analysis
Thermal analysis techniques are essential for characterizing the solid-state properties of a compound, which is critical for formulation and stability studies.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and to study polymorphism.
Experimental Protocol: DSC Analysis
-
Instrumentation: A DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Interpretation: A sharp endotherm will indicate the melting point of the crystalline solid. The onset temperature is typically reported as the melting point. Broad peaks may suggest the presence of impurities or an amorphous solid.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature.
Experimental Protocol: TGA Analysis
-
Instrumentation: A TGA instrument.
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Data Interpretation: A significant weight loss in the TGA curve indicates decomposition. The onset temperature of this weight loss is a measure of the compound's thermal stability.
Method Validation
Any analytical method developed for the characterization of this compound, especially for quality control purposes, must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6]
Table 2: Key Validation Parameters as per ICH Q2(R1)
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision). |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition). |
References
- Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. (n.d.). TSI Journals.
- Chem-Impex International. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
- Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Al-Majthoub, M., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen.
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Al-Majthoub, M., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.
- Rowe, M. L., et al. (2009). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Nucleosides, Nucleotides & Nucleic Acids, 28(5-6), 461-483.
- Home Sunshine Pharma. (n.d.). 5-acetyl-1h-pyrazole-3-carboxylic acid cas 1297537-45-1.
- SpectraBase. (n.d.). 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
- Solubility of Things. (n.d.). Pyrazole.
- PubChem. (n.d.). 1-Phenyl-1H-pyrazole-3-carboxylic acid.
- Chem-Impex International. (n.d.). 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Chander, C. P., et al. (2012). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: Unusual fragmentation involving loss of 11 u. ResearchGate.
- PubChem. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 1-(4-chlorophenyl)-4-hydroxy-1h-pyrazole-3-carboxylic acid (C10H7ClN2O3) [pubchemlite.lcsb.uni.lu]
- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 8. 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | C9H7ClN2O | CID 11356026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
Application Note: Formulation Strategies for 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid in Biological Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid for biological assays. The intrinsic properties of this molecule, characterized by a hydrophobic chlorophenyl group and an ionizable carboxylic acid moiety, present significant solubility challenges in aqueous physiological buffers. This note details systematic approaches to overcome these challenges, ensuring compound integrity, solution homogeneity, and data reproducibility. Protocols for direct dissolution, co-solvency, pH-mediated solubilization, and the use of complexation agents are provided, alongside critical validation techniques to ensure formulation quality and prevent experimental artifacts.
Introduction and Physicochemical Rationale
This compound is a member of the pyrazole carboxylic acid class of compounds, which are explored for various therapeutic applications.[1][2] A primary obstacle in the preclinical evaluation of this and similar molecules is its poor aqueous solubility. This behavior is predictable from its structure: a planar, hydrophobic chlorophenylpyrazole core combined with a polar, weakly acidic carboxylic acid group.
This dual nature dictates a pH-dependent solubility profile.[3][4] At acidic to neutral pH, the carboxylic acid is protonated and neutral, rendering the entire molecule highly hydrophobic and poorly soluble. As the pH increases above the compound's pKa, the carboxylic acid deprotonates to form a more polar carboxylate salt, significantly enhancing aqueous solubility.[4][5] Understanding this principle is fundamental to designing a successful formulation strategy.
Key Physicochemical Properties (Estimated & Analog-Derived):
| Property | Estimated Value/Characteristic | Implication for Formulation |
| Appearance | White to off-white solid | [2] |
| Molecular Weight | ~222.63 g/mol | [6] |
| Solubility | Poor in water/buffers (pH < 7), Soluble in organic solvents (e.g., DMSO, Ethanol) | [7] |
| pKa (Carboxylic Acid) | Estimated 3.5 - 4.5 | Solubility will dramatically increase at pH > 5. |
| LogP | Estimated > 3 | Indicates high lipophilicity, favoring organic solvents but risking precipitation in aqueous media. |
The primary challenge is to maintain the compound's solubility when a concentrated organic stock solution is diluted into the final aqueous assay medium (e.g., cell culture media, phosphate-buffered saline). Abrupt dilution can cause the compound to precipitate, leading to inaccurate concentration, poor assay performance, and misleading results.
Formulation Strategy Decision Workflow
The choice of formulation depends on the specific requirements of the biological assay, including the target concentration, the sensitivity of the biological system to excipients (e.g., solvents, surfactants), and the route of administration for in vivo studies.
Caption: Post-preparation quality control workflow.
Dynamic Light Scattering (DLS): DLS is a powerful technique for detecting the presence of sub-micron particles or aggregates that are not visible to the naked eye. [8][9][10]A formulation suitable for biological assays should ideally show a monomodal distribution of small particles (if a complexing agent is used) or no significant scattering signal, indicating a true solution. The presence of large, polydisperse aggregates is a clear sign of impending precipitation and an invalid formulation. [11][12] HPLC/LC-MS: This is the gold standard for confirming the concentration and stability of the active compound in the final formulation. It ensures that the intended dose is being administered and that the compound has not degraded during the formulation process. [13]
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock | The compound's solubility limit in the final aqueous medium is exceeded ("crashing out"). | Decrease the final concentration. Increase the final DMSO percentage (if tolerated). Use a co-solvent (e.g., 1:1 DMSO:PEG400) for the stock. Switch to a cyclodextrin formulation (Protocol 3). |
| Cell toxicity observed at low compound concentration | The vehicle (e.g., DMSO) is causing cytotoxicity. | Lower the final DMSO concentration by making a more concentrated stock. Ensure the vehicle control shows no toxicity. Switch to a cyclodextrin or pH-adjusted formulation if possible. |
| High variability between experiments | Inconsistent formulation preparation; precipitation of compound over time. | Prepare fresh dilutions for each experiment from a validated stock. Visually inspect solutions before use. Validate formulation homogeneity with DLS. |
| Low or no biological activity | Compound has precipitated and is not bioavailable. Incorrect concentration due to incomplete dissolution. | Re-evaluate the formulation using the QC workflow. Use HPLC to confirm the concentration of the soluble fraction. Increase solubility using pH adjustment or complexation. |
Conclusion
The successful formulation of this compound requires a rational approach based on its physicochemical properties. A simple DMSO-based stock solution is often sufficient for initial in vitro screening, provided the final solvent concentration is kept below cytotoxic levels. For more challenging applications, or when solubility and toxicity issues arise, pH modification and cyclodextrin complexation offer robust and effective alternatives. Crucially, every formulation must be validated for clarity, homogeneity, and concentration to ensure the integrity and reproducibility of the resulting biological data.
References
- Allan Chemical Corporation. (2025). Dynamic Light Scattering for Pharmaceutical Nanoparticles.
- Al-Shalabi, E., et al. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. NIH.
- Malvern Panalytical. (n.d.). Dynamic Light Scattering DLS.
- NanoTemper Technologies, Inc. (n.d.). 5 Formulation Changes You Can Evaluate With Dynamic Light Scattering To Increase Your Biologics Candidates' Success. Drug Discovery Online.
- Al-Salihi, O., et al. (2024). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... ResearchGate.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.).
- CD Formulation. (n.d.). Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides.
- Zhao, G., et al. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. NIH.
- de-Jesus-Soares, A., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH.
- Cechova, K., et al. (2025). Impact of DMSO concentrations on cell death markers and viability in cryopreserved human keratinocytes.
- Al-Obaidi, H., & Al-badri, N. (2023). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. MDPI.
- Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps.
- PubChem. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
- Munoz-Botella, A., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central.
- Fultona, C. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Soare, A., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Chem-Impex. (n.d.). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid.
- Chem-Impex. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
- Wang, S., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- EvitaChem. (n.d.). 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylicacid.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- PubChem. (n.d.). 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
- Exp. 11 The influence of pH on solubility in water Theory. (n.d.).
- Al-Ghaban, A., et al. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PubMed Central.
- PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-.
- Novel formulation strategies to overcome poorly water soluble compounds. (n.d.).
- Pobudkowska, A., & Domańska, U. (2025). (PDF) Study of pH-dependent drugs solubility in water. ResearchGate.
- Why Does pH Influence A Substance's Dissolution?. (2025). YouTube.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Michael, I. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate.
- Ditzinger, F., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Welch, C., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylicacid (EVT-13774242) [evitachem.com]
- 8. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Dynamic Light Scattering DLS | Malvern Panalytical [malvernpanalytical.com]
- 10. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. 5 Formulation Changes You Can Evaluate With Dynamic Light Scattering To Increase Your Biologics Candidates' Success [drugdiscoveryonline.com]
- 12. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review [mdpi.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes & Protocols: 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid as a Versatile Linker for Advanced Materials Synthesis
Foreword: The Architectural Versatility of Pyrazole-Carboxylic Acids
The field of materials science is perpetually driven by the quest for molecular building blocks that offer both structural predictability and functional tunability. Among the vast library of organic linkers, N-heterocyclic carboxylic acids have emerged as exceptional candidates for constructing sophisticated supramolecular architectures.[1][2] Pyrazole-based ligands, in particular, provide a unique combination of a stable aromatic core and versatile coordination sites through their nitrogen atoms and appended functional groups.[1]
This guide focuses on 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid , a ligand of significant interest. Its structure is a deliberate convergence of three key chemical motifs:
-
A Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, offering robust thermal and chemical stability.[3]
-
A Carboxylate Group: The primary coordination site for binding to metal ions, enabling the formation of extended networks like Metal-Organic Frameworks (MOFs) and coordination polymers.[4]
-
A 4-chlorophenyl Substituent: This group imparts significant steric influence, modulates the electronic properties of the pyrazole ring, and introduces halogen-bonding capabilities, which can direct the final topology of the material and enhance intermolecular interactions.
These application notes provide researchers, chemists, and materials scientists with the foundational knowledge and detailed protocols required to leverage this compound in the rational design and synthesis of novel, functional materials. We will delve into its use in creating crystalline frameworks with applications ranging from luminescence to catalysis, providing not just procedural steps, but the critical scientific reasoning that underpins them.
Section 1: Ligand Profile and Synthesis
Physicochemical Characteristics
A thorough understanding of the ligand's properties is paramount for designing successful synthesis experiments. The key characteristics of this compound and its common derivatives are summarized below.
| Property | Value / Description | Reference / Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [5] |
| Molecular Weight | 222.63 g/mol | [5] |
| Appearance | Typically an off-white to pale yellow crystalline solid | General Observation |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and hot ethanol. | General Chemical Principles |
| Coordination Modes | Primarily acts as a monodentate or bridging bidentate linker via the carboxylate group. The pyrazole nitrogen atoms can also participate in coordination, leading to higher connectivity. | [2][4] |
Representative Synthesis Protocol for the Ligand
While this compound is commercially available, understanding its synthesis is crucial for derivatization or scale-up. The following is a generalized, two-step protocol adapted from established methods for similar pyrazole compounds.[6][7]
Workflow for Ligand Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 4. mocedes.org [mocedes.org]
- 5. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol - Google Patents [patents.google.com]
- 7. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance, troubleshoot common experimental hurdles, and answer frequently asked questions. Our goal is to empower you to achieve higher yields and purity in your synthesis through a deeper understanding of the reaction mechanism and critical process parameters.
I. Overview of the Synthetic Strategy
The most reliable and widely adopted method for synthesizing 1-aryl-pyrazole-3-carboxylic acids is a two-stage process.[1] It begins with the construction of the pyrazole ring via a cyclocondensation reaction to form a stable ester intermediate, which is subsequently hydrolyzed to the desired carboxylic acid. This approach offers superior control and generally results in higher purity of the final product compared to direct synthesis methods.
The overall workflow is summarized below:
Sources
Technical Support Center: Purification of Crude 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for the purification of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common synthesis pathways, such as the reaction of a substituted hydrazine with a β-ketoester, can lead to several predictable impurities.[1] These often include:
-
Unreacted Starting Materials: Residual (4-chlorophenyl)hydrazine or the β-ketoester starting material.
-
Side-Reaction Byproducts: Isomeric pyrazole derivatives or products from competing cyclization reactions.
-
Reagents and Solvents: Residual acids, bases, or solvents used during the synthesis and workup.
-
Inorganic Salts: Salts formed during pH adjustments or workup procedures.[2]
Understanding the potential impurities is the foundational step in designing an effective purification strategy.
Q2: My crude product is a discolored solid. What is the most straightforward purification method to start with?
A2: For solid carboxylic acids like this compound, recrystallization is often the most effective and economical first-line purification technique.[2] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the crude product sparingly at room temperature but completely at its boiling point, while the impurities will either be highly soluble or insoluble at all temperatures.
Recommended Solvents for Initial Screening:
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Mixtures of the above with water or hexanes.
Q3: I'm struggling to find a suitable single solvent for recrystallization. What should I try next?
A3: When a single solvent is not effective, a mixed-solvent system (also known as a co-solvent system) is an excellent alternative.[3] This typically involves a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble.
General Procedure for Mixed-Solvent Recrystallization:
-
Dissolve the crude solid in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent turbidity (cloudiness).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the purification process.
Issue 1: Low Recovery After Recrystallization
Possible Cause:
-
Using too much solvent: This is the most common reason for low recovery, as some of your product will remain dissolved in the mother liquor even after cooling.[3]
-
The compound has significant solubility in the cold solvent: The chosen solvent may not be optimal, leading to product loss.[3]
-
Premature crystallization: The product crystallizes on the filter paper or in the funnel during hot filtration.[2]
Solutions:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to dissolve your crude product completely.
-
Optimize Solvent System: If solubility in the cold solvent is an issue, experiment with different solvents or co-solvent systems.
-
Preheat Filtration Apparatus: To prevent premature crystallization, preheat your Buchner funnel and filter flask with hot solvent before filtration.[2]
-
Concentrate the Mother Liquor: You can often recover more product by carefully evaporating some of the solvent from the mother liquor and allowing a second crop of crystals to form. Be aware that this second crop may be less pure and might require a separate recrystallization.
Issue 2: Oily Precipitate or "Oiling Out" During Recrystallization
Possible Cause:
-
Supersaturation: The solution is too concentrated, or the cooling rate is too rapid, causing the compound to come out of solution as a liquid phase instead of forming crystals.
-
Melting Point Below Boiling Point of Solvent: If the melting point of your compound is lower than the boiling point of the recrystallization solvent, it will melt before it dissolves.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add more of the hot solvent before allowing it to cool slowly again.
-
Slower Cooling: Insulate the flask to encourage a slower cooling rate, which promotes the formation of well-defined crystals.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus to provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.
-
Change Solvents: Choose a solvent with a lower boiling point.
Issue 3: Persistent Impurities After Recrystallization
Possible Cause:
-
Co-crystallization: The impurity has very similar solubility properties to your desired compound and crystallizes along with it.
-
The impurity is the major component: If the crude product is very impure, a single recrystallization may not be sufficient.
Solutions:
-
Acid-Base Extraction: This is a highly effective technique for separating acidic compounds like this compound from neutral or basic impurities.[4][5] The carboxylic acid can be converted to its water-soluble salt with a weak base, while neutral and basic impurities remain in the organic phase.
-
Column Chromatography: For challenging separations, column chromatography provides a higher degree of purification.[6]
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or another suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[7]
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate in a separatory funnel.
-
Extraction with Base: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the pressure generated from CO₂ evolution.[2]
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the upper aqueous layer, while neutral and basic impurities will remain in the lower organic layer.
-
Isolate Aqueous Layer: Drain the lower organic layer and set it aside. Collect the upper aqueous layer in a clean flask.
-
Repeat Extraction: To ensure complete extraction, add a fresh portion of saturated sodium bicarbonate solution to the organic layer, repeat the extraction process, and combine the aqueous layers.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is acidic (pH ~2, check with pH paper).[2] The this compound will precipitate out as a solid.
-
Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for removing impurities with similar polarity to the target compound.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5-1% acetic acid)[2]
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.2-0.3.[8] Due to the acidic nature of the compound, streaking on the TLC plate is common. To mitigate this, add a small amount (0.5-1%) of acetic or formic acid to the eluent.[2]
-
Column Packing: Pack a chromatography column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Workflows
Caption: Decision tree for selecting a purification method.
Caption: Workflow for acid-base extraction.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | 60-90% | Simple, cost-effective, scalable | Can be ineffective for certain impurities, potential for low recovery |
| Acid-Base Extraction | >99% | 70-95% | Excellent for removing neutral/basic impurities | Requires use of acids and bases, potential for emulsion formation |
| Column Chromatography | >99.5% | 50-85% | High resolving power for difficult separations | More time-consuming, requires more solvent, can be costly |
References
- Google Patents. (n.d.). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
- ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Biotage. (2023). Purifying ionic compounds by flash column chromatography.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- Wikipedia. (n.d.). Acid–base extraction.
- RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
- University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5....
- JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
- Google Patents. (n.d.). Process for purification of carboxylic acids.
- SpringerLink. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- ResearchGate. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?.
- Columbia University. (n.d.). Column chromatography.
- Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Columbia University. (n.d.). Column chromatography.
- PubChem. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
Sources
- 1. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. orgsyn.org [orgsyn.org]
Pyrazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, but their synthesis is not without pitfalls.[1][2] This guide provides in-depth, field-proven insights to help you troubleshoot side reactions, identify byproducts, and optimize your synthetic protocols for higher yields and purity.
Troubleshooting Guide: Common Side Reactions & Byproducts
This section addresses specific issues you may encounter during your experiments, offering explanations for their root causes and providing step-by-step protocols to mitigate them.
Issue 1: Formation of a Mixture of Regioisomers
Q: I am performing a Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, and I'm obtaining a mixture of two pyrazole regioisomers. How can I control the regioselectivity?
A: The formation of regioisomers is the most common side reaction in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[3][4] The reaction proceeds through a hydrazone intermediate, and the initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different hydrazones and, consequently, two regioisomeric pyrazoles.[3]
Causality: The regiochemical outcome is governed by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.[3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[3]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl group for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.
-
Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen of the hydrazine is the more potent nucleophile and the reactivity of the carbonyl groups.[3][5]
Troubleshooting Protocol: Enhancing Regioselectivity with Fluorinated Alcohols
Recent studies have shown that the choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve the regioselectivity of the reaction.[6]
Step-by-Step Methodology:
-
Solvent Selection: Instead of traditional solvents like ethanol, dissolve your unsymmetrical 1,3-dicarbonyl compound in TFE or HFIP.
-
Reagent Addition: Slowly add the substituted hydrazine (1.0-1.1 equivalents) to the solution of the 1,3-dicarbonyl at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the fluorinated solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Distinguishing Regioisomers:
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating between pyrazole regioisomers. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[4]
Issue 2: Formation of Pyrazolinone Byproduct
Q: My reaction of a β-ketoester with a hydrazine is yielding a significant amount of a pyrazolone byproduct instead of the desired pyrazole. What is causing this and how can I avoid it?
A: The condensation of hydrazines with β-ketoesters can lead to the formation of pyrazolones, which exist in tautomeric equilibrium with their enol form.[7] This occurs when the second nitrogen of the hydrazine performs an intramolecular attack on the ester carbonyl group, followed by elimination of the alcohol.
Causality: The formation of the pyrazolone is often favored, especially with phenylhydrazine.[7] The stability of the resulting pyrazolone ring system can be a strong thermodynamic driving force.
Troubleshooting Protocol: Modifying the Substrate or Reaction Conditions
-
Substrate Modification: If possible, consider using a 1,3-diketone instead of a β-ketoester. The reaction of 1,3-diketones with hydrazines more readily leads to the formation of pyrazoles through the loss of two water molecules.[8]
-
Reaction Conditions: For some substrates, driving the reaction towards complete dehydration to the aromatic pyrazole can be achieved by using a stronger acid catalyst and higher temperatures, though this may lead to other side reactions.
Diagram: Knorr Pyrazolone Formation
Caption: Formation of a pyrazolone from a β-ketoester and hydrazine.
Issue 3: Low Conversion and Colored Impurities
Q: My pyrazole synthesis is suffering from low conversion rates and the reaction mixture is turning a dark yellow/red color. What could be the cause and how can I improve my yield and purity?
A: Low conversion rates can be attributed to several factors including poor starting material purity, steric hindrance from bulky substituents, or non-optimal reaction conditions.[4] The formation of colored impurities is often due to the decomposition of the hydrazine starting material or the oxidation of reaction intermediates.[9]
Troubleshooting Protocol: Optimizing Reaction Conditions and Purification
-
Purity of Starting Materials: Ensure your 1,3-dicarbonyl compound and hydrazine are of high purity. Hydrazine, in particular, can decompose over time.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if your substrates or intermediates are air-sensitive.[9]
-
Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the decomposition of sensitive reagents.
-
Catalyst Choice: If using a catalyst, ensure it is appropriate for your specific substrates. For Knorr synthesis, a catalytic amount of acid is typically used.[10]
-
Purification Strategy:
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by acid-base extraction.[11]
-
Recrystallization: This is often an effective method for purifying solid pyrazole products.[11]
-
Column Chromatography: If column chromatography is necessary, consider deactivating the silica gel with triethylamine or ammonia in methanol to prevent the acidic silica from retaining your basic pyrazole product.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to pyrazoles?
A1: The most common and classical methods for pyrazole synthesis include:
-
Knorr Pyrazole Synthesis: The condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8]
-
Paal-Knorr Synthesis: Similar to the Knorr synthesis, this involves the reaction of a 1,4-dicarbonyl compound with a hydrazine to form a pyrrole, but the term is sometimes used more broadly in the context of five-membered heterocycle synthesis.[12][13]
-
Reaction of α,β-Unsaturated Carbonyls with Hydrazines: This typically forms pyrazolines, which can then be oxidized to pyrazoles.[8][14]
-
[3+2] Cycloaddition Reactions: The reaction of a 1,3-dipole (like a diazo compound or a nitrilimine) with an alkene or alkyne.[15][16]
Q2: How can I avoid the formation of pyrazoline intermediates when reacting α,β-unsaturated ketones with hydrazines?
A2: The initial product of the reaction between an α,β-unsaturated ketone and a hydrazine is often a pyrazoline.[17] To obtain the pyrazole, a subsequent oxidation step is required. Alternatively, if the α,β-unsaturated carbonyl compound has a leaving group at the β-position, elimination can occur to directly form the pyrazole.[8]
Q3: What are the common byproducts in [3+2] cycloaddition reactions for pyrazole synthesis?
A3: In [3+2] cycloaddition reactions, potential side reactions and byproducts depend on the specific 1,3-dipole and dipolarophile used. Common issues include the formation of regioisomers and, in some cases, dimerization of the 1,3-dipole.[17] The choice of catalyst and reaction conditions is crucial for controlling the selectivity of these reactions.[18]
Q4: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?
A4: Yes, there is growing interest in developing more sustainable methods for pyrazole synthesis. This includes the use of water as a solvent, microwave-assisted synthesis, and the use of eco-friendly catalysts like nano-ZnO.[2][8] These methods can offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures.[2]
Summary of Common Byproducts in Pyrazole Synthesis
| Synthetic Route | Common Side Reactions/Byproducts | Distinguishing Features | Mitigation Strategies |
| Knorr Synthesis (Unsymmetrical 1,3-dicarbonyl) | Formation of regioisomers[3] | Different chemical shifts in ¹H and ¹³C NMR spectra[4] | Use of fluorinated alcohols as solvents (TFE, HFIP)[6] |
| Knorr Synthesis (β-ketoester) | Formation of pyrazolones[7] | Presence of a carbonyl group in the pyrazole ring | Use a 1,3-diketone instead of a β-ketoester |
| Reaction with α,β-Unsaturated Ketones | Formation of stable pyrazolines[17] | Lack of aromaticity in the five-membered ring | Subsequent oxidation step or use of a substrate with a β-leaving group[8] |
| General | Decomposition of hydrazine[9] | Formation of colored impurities | Use high-purity hydrazine, conduct reaction under inert atmosphere |
| [3+2] Cycloaddition | Formation of regioisomers[17] | Requires careful spectroscopic analysis (e.g., 2D NMR) | Judicious choice of catalyst and reaction conditions |
Experimental Workflow for Troubleshooting Regioisomer Formation
Caption: A logical workflow for addressing regioselectivity issues in pyrazole synthesis.
References
- CiteDrive. (n.d.). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- ResearchGate. (2025, August 6). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.
- National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.
- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
- Royal Society of Chemistry. (n.d.). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
- ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- Google Patents. (n.d.). Process for the purification of pyrazoles.
- ResearchGate. (2025, August 7). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones.
- ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
- Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
- MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Royal Society of Chemistry. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.
- RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
- MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- IJCRT.org. (2022, April 4). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
- ResearchGate. (2025, August 6). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice.
- National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Wiley Online Library. (n.d.). Knorr Pyrazole Synthesis.
- Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles.
- National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. citedrive.com [citedrive.com]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyrazole Derivatives
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone of modern medicinal chemistry, and their efficient synthesis is often a critical step in drug discovery programs. This document provides in-depth, experience-driven answers to common challenges encountered during their synthesis, focusing on the widely used condensation of 1,3-dicarbonyl compounds with hydrazines (the Knorr pyrazole synthesis) and related methods.
Section 1: Foundational Principles & Pre-Reaction Checklist
Before troubleshooting, it's crucial to ensure the fundamentals are in place. The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by cyclization and dehydration to form the aromatic pyrazole ring.[1][2] The reaction's success hinges on the purity of starting materials and appropriate setup.
Pre-Reaction Checklist:
-
Starting Material Purity: Are your 1,3-dicarbonyl and hydrazine reagents pure? Impurities in the dicarbonyl compound can lead to side products, while partially oxidized hydrazine can introduce color and unexpected byproducts.[3]
-
Inert Atmosphere: Is the reaction sensitive to air? While many pyrazole syntheses are robust, substituted hydrazines can be susceptible to oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) is a good practice to prevent impurity formation.
-
Stoichiometry: Is the molar ratio of reactants correct? A slight excess of the hydrazine component (e.g., 1.1 equivalents) is often used to ensure complete consumption of the more valuable dicarbonyl compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during pyrazole synthesis in a direct question-and-answer format.
Category A: Low or No Product Yield
Question: I'm getting a very low yield or no desired product at all. What are the likely causes?
Answer: This is a common issue that can often be traced back to one of several factors: reaction temperature, solvent choice, or catalyst inefficiency.
-
Inadequate Temperature: Many condensation reactions require heating to overcome the activation energy for both the initial condensation and the final dehydration step.[2] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50 °C, 80 °C, or reflux) is the first parameter to adjust. Monitor the reaction by TLC to track the consumption of starting materials.
-
Suboptimal Solvent: The solvent plays a critical role in solubilizing reactants and stabilizing intermediates.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): These are the most common choices. They can participate in proton transfer, facilitating the dehydration step. Acetic acid often serves as both a solvent and an acid catalyst.[2][4]
-
Aprotic Polar Solvents (e.g., DMF, DMAc): These can be highly effective, particularly for less reactive substrates, as they can accelerate the reaction by stabilizing charged intermediates.[5][6] If your reaction is sluggish in ethanol, switching to DMF or DMAc at room temperature or with gentle heating may significantly improve the yield.[6]
-
-
Catalyst Issues: While many pyrazole syntheses proceed without an explicit catalyst, acidic or basic conditions are often required.
-
Acid Catalysis: A few drops of glacial acetic acid or a catalytic amount of a stronger acid like p-toluenesulfonic acid (TsOH) can significantly accelerate the cyclization and dehydration steps.[1][7]
-
Base Catalysis: In some cases, particularly with hydrazine salts (e.g., phenylhydrazine hydrochloride), adding a mild base like sodium acetate or triethylamine can free the hydrazine to act as a nucleophile and improve reaction rates.[3]
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield pyrazole synthesis.
Category B: Regioselectivity Issues
Question: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two regioisomers. How can I control the selectivity?
Answer: This is a classic challenge in pyrazole synthesis.[8] The regiochemical outcome is determined by which of the two carbonyl groups the substituted nitrogen of the hydrazine attacks first. Controlling this is a delicate balance of steric, electronic, and solvent effects.[9]
-
Electronic Effects: The initial attack of the hydrazine's most nucleophilic nitrogen typically occurs at the more electrophilic (electron-poor) carbonyl carbon.[9] For example, in a trifluoromethyl-substituted diketone, the carbonyl adjacent to the electron-withdrawing -CF₃ group is the preferred site of attack.[9]
-
Steric Hindrance: A bulky substituent on the dicarbonyl or the hydrazine can block attack at the nearby carbonyl, directing the reaction to the less sterically hindered site.[9]
-
Solvent and pH Control: This is often the most practical way to influence regioselectivity.
-
Acidic Conditions: In acidic media, the initial condensation can be directed towards the more reactive carbonyl, which is often the ketone in a keto-ester.
-
Aprotic vs. Protic Solvents: Changing the solvent can dramatically alter the isomeric ratio. Aprotic solvents like DMF have been shown to favor the formation of certain regioisomers compared to protic solvents like ethanol.[5][6] For instance, the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine shows a significant shift in isomer preference when the solvent is changed.[9]
-
Table 1: Effect of Reaction Conditions on Regioselectivity
| Unsymmetrical Diketone | Hydrazine | Conditions | Major Isomer | Rationale | Reference |
|---|---|---|---|---|---|
| Benzoylacetone | Phenylhydrazine | EtOH, Acetic Acid | 1,5-diphenyl-3-methylpyrazole | Phenylhydrazine attacks the more reactive acetyl carbonyl first. | [9] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | HFIP (Hexafluoroisopropanol) | 5-methyl-3-(trifluoromethyl)pyrazole | HFIP can modulate nucleophilicity and favor attack at the acetyl carbonyl. | [9] |
| Ethyl Benzoylacetate | Hydrazine | Acetic Acid | 5-phenyl-pyrazol-3-one | The ketone is more reactive than the ester carbonyl for the initial condensation. |[2] |
Category C: Purification Challenges
Question: My crude product is a dark oil or shows multiple spots on the TLC plate. What is the best way to purify my pyrazole?
Answer: Purification can be challenging due to the presence of regioisomers, unreacted starting materials, or colored impurities from hydrazine degradation.[3][10]
-
Multiple Spots on TLC: This indicates a mixture.
-
Identify the Spots: Co-spot your crude mixture with the starting materials to identify them. The remaining spots are likely your product(s) and byproducts.
-
Column Chromatography: This is the most effective method for separating regioisomers and other impurities.[10]
-
Solvent System: A gradient of ethyl acetate in hexanes is a common starting point. Find a system that gives your product an Rf value of ~0.3 for good separation.[10]
-
Deactivating Silica: Pyrazoles are basic and can stick to acidic silica gel. If you observe significant streaking or poor recovery, consider deactivating the silica by preparing a slurry with your eluent containing a small amount of triethylamine (0.5-1%).[10][11]
-
-
-
Colored Product: Dark colors often arise from hydrazine oxidation.
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol), add a small amount of activated charcoal, stir briefly (5-10 minutes), and filter through a pad of celite. This can effectively adsorb colored impurities.[10] Be aware this may slightly reduce your yield.
-
Recrystallization: This is an excellent method for purification if a suitable solvent system can be found.[12] Common solvents include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.[11][12]
-
Question: My pyrazole is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[12]
-
Slow Down Cooling: Allow the flask to cool to room temperature slowly, then transfer it to an ice bath. Rapid cooling promotes oil formation.
-
Use More Solvent: Your solution may be too concentrated. Add more of the "good" solvent to the hot solution to ensure crystallization occurs at a lower temperature.[12]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[12]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis? A1: The mechanism begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by dehydration to form a hydrazone. An intramolecular nucleophilic attack by the second nitrogen atom on the remaining carbonyl group leads to a five-membered ring intermediate, which then undergoes a final dehydration step to yield the stable, aromatic pyrazole ring.[1][13] The process is often catalyzed by acid, which protonates the carbonyl groups, making them more electrophilic.[1][7]
Mechanism Overview: Knorr Pyrazole Synthesis
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. knorr pyrazole synthesis | PPTX [slideshare.net]
troubleshooting low yields in the Vilsmeier-Haack reaction of hydrazones
Welcome to the technical support center for the Vilsmeier-Haack reaction, specifically tailored for its application in the synthesis of pyrazole-4-carbaldehydes from hydrazone precursors. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful formylation and cyclization reaction. Here, we address common challenges, provide in-depth explanations for experimental observations, and offer robust, field-tested protocols to enhance your reaction yields and purity.
Introduction: The Vilsmeier-Haack Reaction on Hydrazones
The Vilsmeier-Haack (V-H) reaction is a versatile and economical method for the formylation of electron-rich compounds.[1] When applied to hydrazones derived from enolizable ketones, it serves as an elegant one-pot procedure for synthesizing 1,3,4-trisubstituted pyrazole-4-carbaldehydes—a scaffold of significant interest in medicinal chemistry.[2] The reaction involves the formation of a Vilsmeier reagent, typically a chloroiminium salt from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), which then acts as the electrophile.[3]
Despite its utility, the reaction can be sensitive to substrate reactivity, reagent quality, and reaction conditions, often leading to frustratingly low yields. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical experience.
Troubleshooting Guide: From Low Yields to Optimized Results
This section is structured in a question-and-answer format to directly address the most common issues encountered during the V-H reaction of hydrazones.
Table 1: Summary of Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded Reagents: Old or improperly stored POCl₃ or DMF.[4] 2. Improper Reagent Formation: High concentration leading to precipitation; reagent instability.[5] 3. Deactivated Substrate: Hydrazone is not sufficiently electron-rich.[6] 4. Insufficient Temperature/Time: Reaction is too slow under the current conditions.[4] | 1. Use freshly distilled or new, sealed bottles of POCl₃ and anhydrous DMF. 2. Prepare the Vilsmeier reagent in situ at 0 °C. Consider using a co-solvent (e.g., chloroform, dioxane) to prevent solidification.[7][8] 3. For less reactive substrates, consider increasing the reaction temperature (e.g., 60-80 °C) and extending the reaction time.[9] 4. Monitor reaction progress via TLC or LC-MS to determine optimal conditions. |
| Multiple Products / Side Reactions | 1. Competing Reaction Pathways: Electrophilic attack at the hydrazone nitrogen instead of the α-carbon.[2] 2. Double Formylation: Reaction at multiple sites on the substrate.[6] 3. Decomposition: Product instability during reaction or workup. | 1. Maintain low temperatures during reagent addition to improve regioselectivity. 2. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.5-3.0 equivalents). 3. Ensure a rapid and controlled quench on ice, followed by careful pH adjustment. |
| Difficult Workup & Isolation | 1. Improper Quenching: Incomplete hydrolysis of the intermediate iminium salt.[4] 2. Emulsion Formation: Difficulty in separating aqueous and organic layers. 3. Incorrect pH: The final product may be unstable at very high or low pH. | 1. Pour the reaction mixture slowly into a vigorously stirred solution of ice water or an ice/sodium acetate solution.[10] 2. Add brine during extraction to help break emulsions. Filtration through Celite can also be effective. 3. Carefully adjust the pH to be slightly basic (pH 8-9) to ensure complete hydrolysis without causing product degradation. |
In-Depth Q&A
Q1: My reaction is giving a very low yield of the desired pyrazole. What are the first things I should check?
A1: Low yield is the most common complaint. Your investigation should systematically focus on three areas: the Vilsmeier reagent, your hydrazone substrate, and the reaction conditions.
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent (chloroiminium salt) is highly reactive and susceptible to moisture.
-
Reagent Quality: Ensure you are using anhydrous DMF and a fresh bottle of POCl₃. DMF can degrade over time to form dimethylamine, which smells fishy and will consume the reagent.[7]
-
Reagent Formation: The reagent is typically prepared in situ by adding POCl₃ dropwise to DMF at 0 °C. This is an exothermic process. If the addition is too fast, side reactions can occur. If the concentration is too high, the reagent can precipitate, stalling the magnetic stir bar and leading to a non-homogenous mixture.[5] If this happens, consider diluting with an inert, dry co-solvent like chloroform or dioxane.
-
-
Hydrazone Substrate Reactivity: The reaction proceeds via electrophilic attack on the enamine/enolate equivalent of the hydrazone.
-
Electronic Effects: The reaction works best with hydrazones derived from enolizable ketones. If the ketone precursor has strong electron-withdrawing groups, the nucleophilicity of the α-carbon is reduced, slowing down or preventing the reaction.[6]
-
Purity: Use freshly prepared hydrazone and confirm its identity and purity via NMR or LC-MS before use.
-
-
Reaction Conditions:
-
Stoichiometry: A common starting point is 1.5 to 3 equivalents of the Vilsmeier reagent relative to the hydrazone.[4][10] For less reactive substrates, a larger excess may be required.
-
Temperature and Time: While reagent formation is done at 0 °C, the subsequent reaction with the hydrazone often requires heating. Many procedures call for stirring at room temperature for several hours or heating to temperatures between 50-80 °C to drive the reaction to completion.[9] Monitoring by TLC is crucial to avoid decomposition from prolonged heating.
-
Q2: My TLC analysis shows a complex mixture of products. What side reactions could be occurring?
A2: The formation of multiple products often points to issues with regioselectivity or over-reaction.
-
Mechanism and Regioselectivity: The Vilsmeier reagent is an electrophile. In a hydrazone, there are two primary nucleophilic sites: the β-carbon (after tautomerization to the enehydrazine form) and the terminal nitrogen atom.[2]
-
C-Attack (Desired Path): Attack at the β-carbon leads to an intermediate that cyclizes to form the pyrazole ring. This is the productive pathway.
-
N-Attack (Side Reaction): Attack at the terminal nitrogen can lead to the formation of formohydrazide derivatives or other undesired products.[9]
-
Controlling Selectivity: Running the reaction at lower temperatures can often favor one pathway over the other.
-
-
Double Formylation: In some cases, particularly with highly activated substrates or a large excess of the Vilsmeier reagent, formylation can occur at more than one position.[6] Careful control over stoichiometry is the best way to mitigate this.
Q3: The workup is problematic. I'm getting a persistent emulsion, and my isolated yield is much lower than what I estimate from TLC.
A3: A difficult workup often points to incomplete hydrolysis of the intermediate iminium species formed after the cyclization.
-
The Quenching Step: The reaction must be quenched by pouring it into a large volume of cold water or ice.[4] This hydrolyzes the iminium salt to the final aldehyde. This process is highly exothermic and must be done slowly and with vigorous stirring to maintain a low temperature.
-
pH Adjustment: The hydrolysis is typically completed under basic conditions. After the initial quench in water, the solution will be strongly acidic. You must carefully add a base, such as a saturated solution of sodium acetate, sodium bicarbonate, or dilute NaOH, until the pH is slightly basic (pH 8-9).[10] This ensures the complete conversion of the iminium salt to the aldehyde and neutralizes acidic byproducts. Be cautious, as some pyrazole aldehydes can be sensitive to strongly basic conditions.
-
Breaking Emulsions: The presence of DMF and phosphorus byproducts can lead to stubborn emulsions during extraction with organic solvents. Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer and help break the emulsion. If the problem persists, filtering the entire biphasic mixture through a pad of Celite® can be very effective.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields.
Caption: Troubleshooting workflow for low yields in the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q: How can I be sure my Vilsmeier reagent has formed correctly? A: When POCl₃ is added to DMF, a salt is formed, which may be a liquid, a solid, or a thick slurry depending on the concentration.[1] The formation of a precipitate (often a white or pale yellow solid) is a visual confirmation that the chloroiminium salt is forming.[5] While NMR studies can confirm the structure, for practical purposes, ensuring anhydrous conditions, using fresh reagents, and observing the physical change upon mixing at 0 °C is a reliable indicator.
Q: My stir bar gets stuck when I form the reagent. What should I do? A: This is a common issue caused by the precipitation of the Vilsmeier salt at high concentrations.[5] The best solution is to use an inert, anhydrous co-solvent. Prepare the reagent in a mixture of DMF and a solvent like dioxane, chloroform, or dichloromethane. This keeps the reagent dissolved or as a stirrable slurry, ensuring a homogeneous reaction. Alternatively, use a mechanical overhead stirrer for larger-scale reactions.
Q: Can this reaction be accelerated with microwave irradiation? A: Yes, several studies have shown that the Vilsmeier-Haack reaction on hydrazones can be significantly accelerated using microwave heating.[8] This often leads to shorter reaction times, cleaner reactions, and improved yields. Typical conditions might involve heating for 5-15 minutes at 90-120 °C in a sealed microwave vessel. This is particularly useful for less reactive hydrazone substrates.
Standard Experimental Protocol
This protocol is a representative example and may require optimization for specific substrates.
1. Preparation of the Vilsmeier Reagent:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A white or yellowish precipitate may form.
2. Reaction with Hydrazone:
-
Dissolve the hydrazone substrate (1.0 equiv.) in a minimal amount of anhydrous DMF or another suitable co-solvent (e.g., dioxane).
-
Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 3-8 hours).[9]
3. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a vigorously stirred solution of crushed ice and water (or a 10% aqueous sodium acetate solution).
-
Slowly and carefully pour the reaction mixture into the ice solution.
-
Once the quench is complete, adjust the pH to 8-9 by the slow addition of 2M NaOH solution or saturated Na₂CO₃ solution.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the pure pyrazole-4-carbaldehyde.
References
- Selvaganapathy, M. & Velusamy, M. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
- Patil, P. O., Bari, S. B. & Firke, S. D. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012). URL: [Link]
- Potopnyk, M. A., Kondratyuk, O. M. & Vovk, M. V. Vilsmeier Formylation of Hydrazones and Semicarbazones Derived from Alkyl, Benzyl, and Cycloalkyl Methyl Ketones. Journal of Heterocyclic Chemistry. (2018). URL: [Link]
- Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. URL: [Link]
- Kimura, Y. & Matsuura, D. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. (2013). URL: [Link]
- NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. URL: [Link]
- Shaik, F. et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023). URL: [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. URL: [Link]
- Reddit. Having some troubles with a Vislmeier-Haack reaction. Reddit. (2021). URL: [Link]
- Pathan, A. A. et al. Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives.
- Potopnyk, M. A. & Vovk, M. V. Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. De Gruyter. (2015). URL: [Link]
- Karbasi, A. B. How can I improve the Vilsmeier-Haack reaction?
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Scale-Up Synthesis of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Introduction: 1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid is a crucial building block in the synthesis of various high-value compounds, including pharmaceuticals and agrochemicals. Its robust and efficient synthesis on a large scale is paramount for drug development and commercial manufacturing. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process experience.
Section 1: The Standard Synthetic Pathway
The most common and industrially viable route to this compound involves a two-step process based on the Knorr pyrazole synthesis.[1][2][3] This pathway begins with a Claisen condensation to form a key β-ketoester intermediate, followed by cyclocondensation with 4-chlorophenylhydrazine and subsequent hydrolysis.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate (Intermediate A) This step involves a Claisen condensation between a substituted acetophenone (4-chloroacetophenone) and diethyl oxalate, typically mediated by a strong base like sodium ethoxide.[4]
Step 2: Cyclocondensation and Hydrolysis Intermediate A is then reacted with 4-chlorophenylhydrazine. The initial reaction is a condensation to form a hydrazone, which then undergoes an acid- or base-catalyzed intramolecular cyclization to form the pyrazole ring. The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid product.
Caption: General two-step synthesis of the target compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the synthesis and scale-up process.
Problem 1: Low Yield in the Cyclocondensation Step
Q: We are experiencing a significant drop in yield for the pyrazole formation step upon scaling from a 10g to a 1kg batch. What are the likely causes and how can we mitigate this?
A: Low yield in the Knorr pyrazole synthesis during scale-up is a common issue often traced back to several factors:
-
Potential Cause 1: Regioisomer Formation. The reaction between an unsymmetrical dicarbonyl compound (like Intermediate A) and a substituted hydrazine can lead to two different regioisomers: the desired 3-carboxylate and the undesired 5-carboxylate.[1] The ratio of these isomers can be highly sensitive to reaction conditions.
-
Potential Cause 2: Incomplete Reaction. Insufficient reaction time or inadequate temperature control can lead to incomplete conversion of the starting materials. On a larger scale, heat transfer becomes less efficient, potentially creating cold spots within the reactor that slow down the reaction rate.
-
Potential Cause 3: Side Reactions/Degradation. Hydrazines can be unstable at elevated temperatures. Prolonged reaction times or localized overheating (hot spots) due to poor mixing can lead to the degradation of 4-chlorophenylhydrazine or the product itself.
Recommended Solutions:
-
Optimize for Regioselectivity:
-
pH Control: The regioselectivity of the Knorr synthesis is often pH-dependent.[1] We recommend running small-scale experiments to scout the optimal pH for the cyclization step. Typically, mildly acidic conditions (e.g., using acetic acid as a solvent or catalyst) favor the formation of the desired isomer by controlling the protonation state of the hydrazine and the enolization of the dicarbonyl.
-
Order of Addition: Control the order and rate of reagent addition. Slowly adding the hydrazine to the solution of the dicarbonyl can sometimes influence the product ratio.[1]
-
-
Ensure Complete Conversion:
-
Temperature & Mixing: Ensure your reactor has adequate mixing to maintain a homogenous temperature throughout the batch. Use a temperature probe to monitor the internal batch temperature, not just the jacket temperature. A slight increase in reaction temperature or an extended reaction time might be necessary at scale, but this must be balanced against the risk of degradation.
-
In-Process Control (IPC): Implement regular IPC checks using methods like HPLC or TLC to monitor the disappearance of starting materials. Do not proceed to work-up until the reaction is deemed complete by IPC.
-
-
Minimize Degradation:
-
Inert Atmosphere: 4-chlorophenylhydrazine can be sensitive to air oxidation, especially at higher temperatures.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is a critical scale-up consideration to prevent oxidative side reactions and improve yield and purity.
-
Caption: Decision tree for troubleshooting low yield.
Problem 2: Product Purification and Isolation Challenges
Q: Our final product is difficult to crystallize and contains persistent impurities. How can we improve the purity and isolation of the carboxylic acid?
A: Purification is a critical step where scalability issues often surface. The solubility profile of your product and its impurities can change significantly with scale and minor variations in the crude mixture.
-
Potential Cause 1: Occluded Solvents/Reagents. The precipitated product can trap residual solvents (e.g., ethanol, acetic acid) or unreacted starting materials within its crystal lattice, making them difficult to remove.
-
Potential Cause 2: Poor Crystallization Kinetics. At large scale, rapid cooling or crashing the product out of solution by adding an anti-solvent too quickly can lead to the formation of fine powders or oils, which are notoriously difficult to filter and wash effectively. This often traps impurities.
-
Potential Cause 3: Co-precipitation of Isomers. If the undesired 5-carboxylate isomer was formed, its chemical similarity to the desired product can make separation by simple crystallization challenging.
Recommended Solutions:
-
Optimize the Work-up:
-
Solvent Swap: Before acidification and precipitation, consider a solvent swap. For instance, if the reaction is in ethanol, distill off the ethanol and replace it with a solvent in which the product is less soluble but the impurities remain dissolved, such as toluene or anisole.[6]
-
Controlled Acidification: The precipitation of the carboxylic acid is achieved by acidifying the basic solution after hydrolysis. Add the acid slowly and with good agitation to control the particle size. Monitor the pH throughout the addition, aiming for a final pH between 2 and 4 for complete protonation and precipitation.[6]
-
-
Develop a Robust Crystallization Protocol:
-
Cooling Profile: Employ a controlled cooling profile. A slow, linear cooling rate allows for the growth of larger, purer crystals. Avoid "crash cooling" in an ice bath.
-
Anti-solvent Addition: If using an anti-solvent (e.g., water or heptane), add it slowly to a well-stirred solution of the crude product in a suitable solvent (e.g., methanol, acetone).
-
Slurry and Digestion: After precipitation, hold the resulting slurry at the final temperature for several hours (a process known as digestion or aging). This allows for Ostwald ripening, where smaller, less pure crystals dissolve and redeposit onto larger, purer crystals, significantly improving the overall purity.
-
-
Washing and Drying:
-
Filter Cake Washing: Wash the isolated solid (filter cake) with a well-chosen solvent. The ideal wash solvent should be one in which the product is poorly soluble, but the key impurities are soluble. A mixture of an organic solvent and water is often effective.
-
Drying: Dry the product under vacuum at a controlled temperature to remove residual solvents without causing product degradation.
-
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) - Recommended | Rationale |
| Cooling Method | Ice Bath (Rapid) | Controlled Ramp (e.g., 10-20°C/hour) | Promotes larger crystal growth, reducing impurity inclusion. |
| Acid Addition | Fast, single portion | Slow, controlled addition over 30-60 min | Prevents localized pH shock and formation of amorphous solid. |
| Post-Precipitation | Immediate Filtration | Hold slurry for 2-4 hours before filtration | Allows for crystal digestion, improving purity. |
| Cake Wash | 1 x 20 mL cold solvent | 2-3 x 200 mL targeted solvent mixture | Ensures more efficient removal of mother liquor and impurities. |
Section 3: Scale-Up Considerations & FAQs
Q1: What are the primary safety concerns when handling 4-chlorophenylhydrazine and its hydrochloride salt on a larger scale?
A: 4-Chlorophenylhydrazine and its salts are classified as toxic and hazardous substances.[5][7] Key safety considerations for scale-up include:
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[5] All handling must be done in a well-ventilated area (e.g., a fume hood or a contained charging system) with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, lab coat, and eye protection.
-
Carcinogenicity/Mutagenicity: It is suspected of causing genetic defects and may cause cancer.[5] This necessitates stringent containment procedures to minimize operator exposure.
-
Handling the Free Base vs. Salt: The hydrochloride salt is generally a more stable, crystalline solid, making it easier and safer to handle than the free base.[7][8] For the reaction, the free base is required, which is typically generated in situ by neutralizing the hydrochloride salt with a base. This avoids isolating the potentially less stable free base.
Q2: Are there any specific process analytical technology (PAT) tools recommended for monitoring this reaction at scale?
A: Yes, implementing PAT can significantly improve process control and consistency. For this synthesis, consider:
-
FTIR/Raman Spectroscopy: An in-situ probe can monitor the concentration of key species (starting materials, intermediates, product) in real-time without the need for sampling. This is excellent for determining reaction completion accurately.
-
Automated pH Monitoring: For the final precipitation step, an automated pH probe and acid dosing system can ensure a highly controlled and reproducible crystallization process, leading to consistent particle size and purity.
Q3: What are the critical process parameters (CPPs) that must be tightly controlled during scale-up?
A: Based on the chemistry, the following CPPs are crucial:
-
Temperature: Controls reaction rate and impurity formation. Overheating can cause degradation.
-
Reagent Stoichiometry: Especially the hydrazine-to-dicarbonyl ratio, which can affect yield and impurity profile.
-
pH: Critical for controlling regioselectivity in the cyclization and for ensuring complete precipitation of the final product.
-
Mixing/Agitation Rate: Ensures thermal and compositional homogeneity, which is vital for consistent reaction and crystallization at scale.
References
- Yao, C., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- Akbarzadeh, T., et al. (2014). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Google Patents. (n.d.). US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
- Rostom, S. A. F., et al. (2009). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- Organic Syntheses. (n.d.). Procedure.
- Saini, A., et al. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Chem-Impex. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
- Wiley Online Library. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- ResearchGate. (n.d.). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters.
- ResearchGate. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. ResearchGate.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- LookChem. (n.d.). 4-Chlorophenylhydrazine Hydrochloride: Comprehensive Overview and Applications.
- ResearchGate. (n.d.). Reaction of various phenyl hydrazine hydrochlorides with different ketones.
- Taylor & Francis Online. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Synthetic Communications.
- PubChem. (n.d.). (4-Chlorophenyl)hydrazine.
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. guidechem.com [guidechem.com]
Technical Support Center: Purity Enhancement of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and purification of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures to achieve the highest possible purity for this important chemical intermediate. We provide in-depth, field-proven insights and protocols to address common challenges encountered during its synthesis.
Troubleshooting Guide: Common Purity Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying principles and step-by-step protocols for resolution.
Q1: My final product has a low melting point and a broad melting range. What are the likely impurities?
A low and broad melting point is a classic indicator of a contaminated compound. The impurities disrupt the crystal lattice of the pure substance, requiring less energy to melt and occurring over a wider temperature range. Based on common synthetic routes, the primary culprits are typically:
-
Unreacted Starting Materials: Depending on the synthetic pathway, this could include (4-chlorophenyl)hydrazine or β-ketoesters/equivalent three-carbon synthons.
-
Neutral or Basic Byproducts: Side reactions can generate non-acidic compounds that are carried through the initial workup.
-
Regioisomers: In some pyrazole syntheses, there is a possibility of forming isomeric products (e.g., the 5-carboxylic acid isomer) if the reaction is not perfectly regioselective.
-
Residual Solvents: Incomplete drying can leave traces of reaction or extraction solvents (e.g., ethanol, ethyl acetate, THF).
Q2: How can I effectively remove neutral and basic impurities from my crude product?
The most robust and highly selective method for separating a carboxylic acid from neutral or basic impurities is Acid-Base Extraction . This technique exploits the acidic nature of your target compound.[1][2] By reacting the carboxylic acid with a weak base, it is converted into its water-soluble salt (carboxylate), allowing it to be separated from impurities that remain in the organic phase.[3]
Objective: To isolate this compound from non-acidic contaminants.
Materials:
-
Crude product
-
Organic solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
6M Hydrochloric Acid (HCl)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper or pH meter
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., 10-20 mL of ethyl acetate per gram of crude material).
-
First Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that evolves.[4]
-
Separation: Allow the layers to fully separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) now contains the sodium salt of your desired product. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete recovery, perform a second extraction on the organic layer with a fresh portion of NaHCO₃ solution. Combine this aqueous extract with the first one.[4]
-
Isolate Impurities (Optional): The remaining organic layer contains the neutral and basic impurities. It can be washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to identify the byproducts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise. The this compound will precipitate as a solid as the solution becomes acidic.[5]
-
Confirm Acidity: Continue adding HCl until the solution is acidic (pH ~2-3), checking with pH paper.
-
Collection: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts (NaCl).
-
Drying: Dry the purified product thoroughly in a vacuum oven or desiccator to remove all traces of water.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for purifying carboxylic acids via acid-base extraction.
Q3: My product is still discolored or shows minor impurities after acid-base extraction. What is the next purification step?
For solid compounds, recrystallization is the gold standard for removing small amounts of impurities that may have similar acidity to your product. The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent system at different temperatures.
An ideal solvent should dissolve your product completely when hot but poorly when cold. Impurities should either remain in solution upon cooling or be insoluble in the hot solvent.
| Solvent System | Suitability & Comments |
| Ethanol/Water | Often an excellent choice. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Allow to cool. |
| Methanol | Can be effective, but many organic compounds are highly soluble even at low temperatures, potentially reducing yield. |
| Acetic Acid | A good solvent for many carboxylic acids, but can be difficult to remove completely. |
| Isopropanol | A less polar alcohol that can provide good solubility differentials. |
| Toluene | A non-polar option for a "two-solvent" system with a polar solvent like ethanol. |
Objective: To obtain high-purity crystalline this compound.
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair from the table above by testing small quantities.
-
Dissolution: Place the semi-pure acid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Filter the hot solution quickly to remove the charcoal and any insoluble impurities. This step prevents premature crystallization in the funnel.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the pure crystals completely under vacuum.
Q4: My TLC shows two very close spots, suggesting an isomer or a similarly polar impurity. How can I resolve this?
When impurities have very similar physical properties to the desired product, column chromatography is the most powerful purification technique. For carboxylic acids, a key modification is required to achieve good separation on standard silica gel.
The Challenge with Carboxylic Acids on Silica Gel: Silica gel is slightly acidic. This can cause strong, often irreversible, binding or significant "tailing" (streaking) of acidic compounds like carboxylic acids, leading to poor separation.[4]
The Solution: To suppress the deprotonation of your carboxylic acid on the silica, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your eluent system.[4] This ensures the compound remains in its neutral, protonated form and moves cleanly down the column.
Objective: To separate this compound from closely related impurities.
Procedure:
-
TLC Analysis: Develop an optimal solvent system using TLC. A good system will give your product an Rf value of ~0.3-0.4. A common starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1) with 1% acetic acid.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent and pack the chromatography column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Run the column with your eluent system, collecting the eluting solvent in fractions.
-
Fraction Analysis: Spot each fraction on a TLC plate to determine which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent and acetic acid using a rotary evaporator to yield the highly purified product.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis route for this compound? A common and reliable method is the cyclocondensation reaction between a hydrazine derivative and a β-ketoester equivalent.[7] Specifically, (4-chlorophenyl)hydrazine is reacted with diethyl ethoxymethylenemalonate (or a similar 1,3-dicarbonyl compound). This reaction forms the pyrazole ring with an ester group at the 3-position. The final step is the hydrolysis of this ester (e.g., using KOH or NaOH followed by acidic workup) to yield the desired carboxylic acid.[7][8]
Q2: How do I definitively confirm the purity of my final product? A combination of analytical techniques is recommended:
-
Melting Point: A sharp melting point that matches the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good sign of purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The spectra should show the expected signals with correct integrations and no significant peaks attributable to impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q3: My purified product is a stubborn oil or a sticky gum. How can I get it to crystallize? If a product resists crystallization from a slow cooling process, you can try the following techniques:
-
Trituration: Add a small amount of a solvent in which your product is insoluble (e.g., hexane or pentane) and scratch the oil with a spatula. This can break up the oil and induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.
-
Seed Crystals: If you have a tiny amount of pure, solid material, add a single crystal to the cooled solution to initiate crystallization.
Q4: What are the essential safety precautions for this synthesis? Always adhere to standard laboratory safety protocols:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves at all times.
-
Ventilation: Perform all reactions and solvent manipulations in a certified chemical fume hood.
-
Reagent Handling: (4-chlorophenyl)hydrazine is toxic and a suspected carcinogen; handle with extreme care. Strong acids (HCl) and bases (NaOH, KOH) are corrosive. Thionyl chloride, if used to make an acid chloride, is highly corrosive and reacts violently with water.[8]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Diagram: Purification Strategy Decision Tree
Caption: Decision workflow for selecting the appropriate purification method.
References
- Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). [Link]
- Acid-Base Extraction. (n.d.). Department of Chemistry, University of Texas. [Link]
- Acid–base extraction - Wikipedia. (n.d.). [Link]
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995).
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. vernier.com [vernier.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
Technical Support Center: Resolving Solubility Issues of Pyrazole Compounds for In Vitro Testing
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for resolving solubility challenges with pyrazole-containing compounds. Pyrazole derivatives are a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] However, their often lipophilic and crystalline nature can lead to significant solubility hurdles in the aqueous environments required for in vitro testing.
This guide provides a structured approach to systematically troubleshoot and overcome these issues, ensuring the accuracy and reproducibility of your experimental data. We will move from foundational concepts and quick answers in our FAQ section to a detailed, step-by-step troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: My pyrazole compound won't dissolve in my aqueous assay buffer. Where do I start?
A1: The first step is to prepare a concentrated stock solution in a strong organic solvent. Dimethyl sulfoxide (DMSO) is the most common starting point due to its powerful solubilizing capacity for a wide range of organic molecules.[2] Other options include dimethylformamide (DMF) and ethanol.[3] The goal is to create a high-concentration stock (e.g., 10-50 mM) that can be serially diluted into your final aqueous medium, keeping the final organic solvent concentration as low as possible.[4][5]
Q2: I dissolved my compound in DMSO, but it precipitates when I add it to my cell culture media. What's happening?
A2: This is a common phenomenon known as "crashing out." It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final aqueous environment of your media.[6] The drastic change in solvent polarity causes the compound to precipitate.[6] The key is to ensure the final concentration of your compound is below its solubility limit in the final assay medium, including the small percentage of DMSO.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[6] However, sensitive cell lines may show stress at concentrations as low as 0.1%.[6] It is critical to run a vehicle control experiment, treating your cells with the highest concentration of DMSO used in your experiment to ensure it does not affect the biological outcome.[7]
Q4: Can I heat or sonicate my sample to get it into solution?
A4: Yes, gentle heating and sonication can be effective. Warming the solution can help overcome the activation energy required for dissolution. Sonication uses ultrasonic waves to break apart compound aggregates and facilitate solvent interaction. However, be cautious with heating, as it can degrade thermally labile compounds. Always check the compound's stability. After dissolving, allow the solution to return to room temperature to ensure it remains soluble, as precipitation can occur upon cooling.[8]
Q5: How does pH affect the solubility of my pyrazole compound?
A5: The pyrazole ring contains both a weakly acidic (pyrrole-type) and a weakly basic (pyridine-type) nitrogen atom, meaning its overall charge state can be influenced by pH.[9] If your compound has other ionizable functional groups (e.g., carboxylic acids, amines), pH adjustment can dramatically alter solubility.[10] For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble salt. Conversely, for a weakly basic compound, lowering the pH below its pKa will protonate it, increasing solubility.[11][12] For example, the aqueous solubility of the pyrazole-containing drug celecoxib increases at higher pH values.[11]
In-Depth Troubleshooting Guide
When simple dissolution in DMSO isn't sufficient, a more systematic approach is required. This guide provides a workflow to diagnose and solve complex solubility issues.
Step 1: Characterize the Problem - Kinetic vs. Thermodynamic Solubility
First, understand the type of solubility you are measuring.
-
Kinetic Solubility: This is measured by adding a concentrated DMSO stock to an aqueous buffer and determining the concentration at which precipitation first occurs. This is a high-throughput method often used in early discovery.[13][14] The result can be higher than the true equilibrium solubility due to the formation of a supersaturated state.[13]
-
Thermodynamic Solubility: This is the true equilibrium saturation concentration. It's measured by adding an excess of solid compound to a buffer, shaking for an extended period (24-72 hours) until equilibrium is reached, and then measuring the concentration of the dissolved material.[15][16]
If your compound precipitates over the course of a long in vitro experiment (e.g., >24 hours), you are likely exceeding the thermodynamic solubility limit, even if it appeared soluble initially.
Step 2: Systematic Solvent & Co-Solvent Screening
If DMSO is problematic (e.g., causes precipitation or cellular toxicity at the required concentration), a systematic screen of alternative solvents and co-solvents is the next logical step.
Table 1: Common Organic Solvents for Stock Solutions
| Solvent | Properties & Use Cases | Typical Starting Stock Conc. | Max Assay Conc. (General) |
| DMSO | Strong, polar aprotic solvent. The universal starting point. | 10-50 mM | < 0.5% |
| DMF | Strong, polar aprotic solvent, similar to DMSO. | 10-30 mM | < 0.5% |
| Ethanol (EtOH) | Less toxic than DMSO/DMF. Good for moderately polar compounds. | 10-30 mM | < 1% |
| Methanol | More volatile than ethanol. Use with caution due to toxicity. | 10-30 mM | < 0.5% |
| PEG 400 | Polyethylene glycol. A less toxic co-solvent. | 1-20 mM | 1-2% |
| NMP | N-methyl-2-pyrrolidone. Strong solubilizer, use with toxicity screening. | 10-30 mM | < 0.5% |
Protocol 1: Preparing a Compound Stock Solution
-
Weigh Compound: Accurately weigh the required amount of your pyrazole compound into a sterile, high-quality glass vial with a Teflon-lined screw cap.[17] Avoid plastic tubes for long-term storage as they can lose solvent.[17]
-
Solvent Addition: Add the desired volume of the chosen organic solvent (e.g., DMSO) to achieve your target concentration (e.g., 10 mM).
-
Facilitate Dissolution: Vortex the vial vigorously. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes. Gentle warming (<40°C) can be applied if necessary, but check for compound stability first.
-
Visual Inspection: Hold the vial against a light source to ensure no solid particles or haziness remains. The solution must be perfectly clear.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. When using, allow the vial to equilibrate to room temperature before opening to prevent water condensation into the solvent.[17]
Step 3: Employing Solubility-Enhancing Excipients
When solvent manipulation is insufficient, formulation-based approaches using excipients can be highly effective. These additives alter the properties of the solution to better accommodate hydrophobic compounds.[18]
Table 2: Common Solubility-Enhancing Excipients for In Vitro Use
| Excipient Class | Example | Mechanism of Action | Considerations |
| Cyclodextrins | (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) | Forms a host-guest inclusion complex, encapsulating the hydrophobic drug within its cavity, shielding it from water.[7][19] | Can sometimes extract cholesterol from cell membranes; requires validation. |
| Surfactants | Poloxamer 188, Tween® 80 | Form micelles that encapsulate the drug, increasing its apparent solubility. Effective above the critical micelle concentration (CMC).[18][20] | Can be cytotoxic and may interfere with some assays. Must test for compatibility. |
| Proteins | Bovine Serum Albumin (BSA) | Hydrophobic drugs can bind to albumin, which acts as a carrier protein, keeping them in solution.[7][21] | Only suitable for assays where protein binding is acceptable (e.g., some cell-based assays, but not biochemical binding assays). |
Protocol 2: Screening with Solubility Enhancers
-
Prepare Excipient Stocks: Prepare sterile, aqueous stock solutions of your chosen excipients (e.g., 10% w/v HP-β-CD, 4% w/v BSA).
-
Serial Dilution: Perform a serial dilution of your compound's DMSO stock solution directly into assay buffer containing a fixed, non-toxic concentration of the excipient.
-
Incubation & Observation: Incubate the dilutions under assay conditions (e.g., 37°C) for a relevant period (e.g., 1-2 hours) and observe for precipitation using nephelometry (light scattering) or visual inspection.[14]
-
Determine Apparent Solubility: The highest compound concentration that remains clear is the apparent solubility under those conditions.
-
Validate: Crucially, run controls to ensure the chosen excipient at the final concentration does not interfere with your assay readout or cause cell toxicity.[21]
Step 4: The Impact of pH Modification
For pyrazole compounds with ionizable functional groups, modifying the pH of the assay buffer can be the most effective strategy.
Protocol 3: pH-Dependent Solubility Assessment
-
Prepare Buffers: Make a series of biologically compatible buffers across a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.5).
-
Add Compound: Add a small aliquot of your concentrated DMSO stock to each buffer to reach a final concentration that is known to be problematic at pH 7.4. Keep the final DMSO percentage constant and low (<0.5%).
-
Equilibrate & Measure: Shake the samples at a constant temperature for 24 hours.[16] Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method like HPLC-UV or LC-MS.[15][22]
-
Select Optimal pH: Choose the pH that provides the required solubility, ensuring it is compatible with your biological assay system. For cell-based assays, the viable pH range is narrow (typically pH 6.8-7.8).
By systematically applying these principles—from proper stock solution preparation to the strategic use of co-solvents, excipients, and pH modification—researchers can overcome the majority of solubility challenges posed by pyrazole compounds, leading to more reliable and meaningful in vitro data.
References
- Arslan, A., et al. (2023).
- Al-khedr, A. A., et al. Solubility of celecoxib in medium with different pH and SDS concentration.
- Preparing Stock Solutions. PhytoTech Labs. [Link]
- Arslan, A., et al. (2023).
- In Vitro Solubility Assays in Drug Discovery.
- Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
- Lawale, H., et al. Formulation and Evaluation of Celecoxib Solid Dispersion.International Journal of Pharmacy and Biological Sciences. [Link]
- Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?".
- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
- Preparation of Stock Solutions. Enfanos. [Link]
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Method Development & Method Validation for Solubility and Dissolution Curves.
- Shah, D., et al. (2014). A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model.Bentham Science. [Link]
- Osorio-Nieto, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.MDPI. [Link]
- Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!Reddit. [Link]
- Cheng, X., et al. (2014). Compound precipitation in high-concentration DMSO solutions.Journal of Biomolecular Screening. [Link]
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.UNUD.ac.id. [Link]
- Drug solubility: why testing early m
- How to prepare a stock solution of commercially available essential oil for checking invitro acaricidal activity.
- Pyrazole - Solubility of Things.Solubility of Things. [Link]
- Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs.Acta Pharmaceutica Sinica B. [Link]
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.RSC Publishing. [Link]
- The Effects of pH on Solubility.Chemistry LibreTexts. [Link]
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. improvedpharma.com [improvedpharma.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. enfanos.com [enfanos.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benthamscience.com [benthamscience.com]
- 22. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
Technical Support Center: Stability Testing Protocol for 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth technical and practical advice for establishing a robust stability testing protocol for 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid and its derivatives. As a Senior Application Scientist, my goal is to move beyond mere procedural lists and offer insights into the causality behind experimental choices, ensuring your protocols are scientifically sound and self-validating.
Section 1: Foundational Principles & Initial Strategy
Before embarking on any stability program, it is crucial to understand the regulatory landscape and the scientific objectives. The stability profile of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that dictates its shelf-life, storage conditions, and ultimately, patient safety.
FAQ: What are the primary regulatory guidelines I need to follow for stability testing?
Your stability program must be designed in accordance with the International Council for Harmonisation (ICH) guidelines. The foundational documents are:
-
ICH Q1A(R2) - Stability Testing of New Drug Substances and Drug Products : This is the parent guideline that defines the stability data package required for a registration application. It outlines requirements for long-term, intermediate, and accelerated studies.[1][2]
-
ICH Q1B - Photostability Testing of New Drug Substances and Products : This guideline is an annex to Q1A and specifically details the requirements for evaluating the light sensitivity of a drug substance.[3][4][5]
These guidelines are essential for ensuring your data is acceptable to regulatory agencies like the FDA and EMA.[6]
FAQ: What is the purpose of a forced degradation study, and why is it the first step?
A forced degradation, or stress testing, study is the cornerstone of a stability program.[7][8] Its purpose is multifaceted:
-
Elucidate Degradation Pathways : It helps identify the likely degradation products of the molecule.[7][8]
-
Develop Stability-Indicating Methods : The degradation samples are used to develop and validate an analytical method (typically HPLC) that can separate and quantify the parent drug from all its significant degradation products. This is known as a "stability-indicating method."
-
Understand Molecular Stability : It reveals the intrinsic chemical behavior of the molecule under various stress conditions (e.g., hydrolysis, oxidation, photolysis).[7][9]
Scientist's Insight: The goal is to achieve a target degradation of 5-20%.[10] Less than 5% may not generate sufficient degradants to challenge the analytical method, while more than 20% can lead to secondary degradation, complicating pathway analysis.[8]
Section 2: Designing a Robust Stability Protocol
A well-designed protocol is a roadmap for your entire stability study. It should be comprehensive, scientifically justified, and practical.
Overall Stability Testing Workflow
The following diagram outlines the logical flow from initial stress testing to the formal stability study.
Caption: High-level workflow for a comprehensive stability program.
FAQ: What storage conditions should I use for my formal stability study?
The ICH Q1A(R2) guideline specifies standard conditions to cover climatic zones I-IV.[11] For a global submission, the following conditions are typically required:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
| Table based on ICH Q1A(R2) guidelines.[6][11] |
Scientist's Insight: The accelerated study (40°C/75% RH) is designed to increase the rate of chemical degradation and physical changes. A "significant change" under these conditions would trigger the need for intermediate testing.[2]
Section 3: Forced Degradation - Troubleshooting & Chemical Insights
The pyrazole ring is generally stable, but the carboxylic acid and chlorophenyl moieties introduce specific vulnerabilities.[12]
FAQ: What specific stress conditions should I apply for this class of compounds?
A standard panel of stress conditions should be employed. The key is to start with mild conditions and escalate as needed to achieve the target 5-20% degradation.
| Stress Condition | Suggested Starting Conditions | Rationale & Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24-48h | The amide-like linkage in the pyrazole ring can be susceptible to hydrolysis under strong acidic conditions, though it's generally robust. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24-48h | Ester derivatives are particularly susceptible to base-catalyzed hydrolysis. The carboxylic acid group will be deprotonated. |
| Oxidation | 3% H₂O₂, RT, 24h | The pyrazole ring can be oxidized, potentially forming N-oxides.[12] The electron-rich aromatic rings are also potential sites of oxidation. |
| Thermal | 80°C (solid state), 7 days | Assesses the intrinsic thermal stability of the molecule. Can reveal decarboxylation or other unimolecular decomposition pathways. |
| Photostability | ICH Q1B conditions: >1.2 million lux hours (visible) & >200 W h/m² (UVA) | Pyrazole derivatives can be susceptible to photodegradation.[10] Aromatic systems can absorb UV light, leading to radical-based degradation or rearrangement. |
Potential Degradation Pathways for Pyrazole Derivatives
Caption: Potential degradation routes for the target molecule class.
Troubleshooting Forced Degradation
-
Q: My compound shows no degradation. What should I do?
-
A: This indicates high stability. You must increase the severity of the stress conditions. For hydrolysis, increase the acid/base concentration (e.g., to 1 M) and/or temperature (e.g., to 80°C). For oxidation, increase the peroxide concentration or exposure time. The goal is to prove your analytical method is capable of detecting degradants if they were to form.
-
-
Q: I'm seeing complete degradation or precipitation. How do I adjust?
-
A: Your conditions are too harsh. Reduce the stressor concentration, temperature, or exposure time significantly. If solubility is an issue, especially after pH neutralization, consider using a co-solvent like acetonitrile or methanol, but be aware that this can alter the degradation pathway.[7]
-
Section 4: The Stability-Indicating Analytical Method
The analytical method is the workhorse of your stability study. Its ability to separate and quantify the API from all process impurities and degradation products is paramount.
FAQ: How do I develop a stability-indicating HPLC method for my pyrazole derivative?
A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common approach.
-
Column Choice: A C18 column is the universal starting point due to its versatility. For this molecule, a modern, high-purity silica C18 (e.g., Waters X-Bridge C18) is recommended for good peak shape and stability across a moderate pH range.[13]
-
Mobile Phase: Start with a simple gradient of Acetonitrile (or Methanol) and water containing a buffer. Given the carboxylic acid moiety (pKa ~3-4), a low pH mobile phase (e.g., pH 2.5-3.0 using phosphate or formate buffer) is critical. This keeps the acid in its protonated, non-ionized form, ensuring sharp, symmetrical peaks and stable retention times.
-
Detection: The aromatic rings provide strong UV chromophores. Use a photodiode array (PDA) detector to scan across a range (e.g., 200-400 nm).[13] This allows you to select the optimal wavelength for sensitivity and, crucially, to perform peak purity analysis to ensure co-elution is not occurring.
Protocol: Step-by-Step HPLC Method Development
-
Initial Scouting Run:
-
Column: C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection: Inject an unstressed sample and a composite mixture of all stressed samples.
-
-
Analysis of Scouting Run:
-
Assess the chromatogram of the stressed sample mixture. Are all degradant peaks separated from the main peak (resolution > 2.0)?
-
Is the main peak symmetrical (tailing factor < 1.5)?
-
-
Optimization (Troubleshooting):
-
Poor Resolution: If peaks are co-eluting, make the gradient shallower to increase separation. If that fails, try a different organic modifier (Methanol) or a column with a different selectivity (e.g., a Phenyl-Hexyl phase).
-
Peak Tailing: If the main peak is tailing, ensure the mobile phase pH is at least 1.5 units below the pKa of the carboxylic acid. Insufficient buffering can also cause tailing.[14]
-
Section 5: Mass Balance & Advanced Troubleshooting
FAQ: My mass balance is poor (<95%). What are the potential causes?
Mass balance is a critical calculation in stability studies. It is the process of adding the assay value of the API to the levels of all degradation products to see how closely the total adds up to 100% of the initial value.[15][16] A poor mass balance (typically <95%) indicates a flaw in the analytical method.[17]
-
Possible Cause 1: Co-elution. A degradant may be co-eluting with the parent peak, artificially inflating the API assay value.
-
Troubleshooting: Use a PDA detector to check peak purity. If it fails, the method needs re-optimization for better resolution. Coupling the HPLC to a mass spectrometer (LC-MS) can definitively confirm the mass of the eluting species under the peak.
-
-
Possible Cause 2: Degradants have a different response factor. The degradant may have a different UV absorbance profile than the parent API. If you quantify it using the parent's response factor, the result will be inaccurate.
-
Troubleshooting: Ideally, isolate the degradant and determine its specific response factor. If this is not feasible, use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside the UV detector to get a more mass-proportional measurement.
-
-
Possible Cause 3: Non-chromophoric or volatile degradants. The degradation pathway may produce a product that lacks a UV chromophore (e.g., through cleavage of an aromatic ring) or is volatile and lost during sample preparation.
-
Troubleshooting: This is the most challenging scenario. LC-MS is essential here to search for expected masses that are not appearing in the UV chromatogram. If a degradant is suspected but not seen, the method is not truly stability-indicating, and this must be documented.
-
References
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
- European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
- Regulatory Affairs Professionals Society (RAPS). (2025).
- Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
- ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
- Mourne Training Services. (2022).
- Pharmaceutical Technology.
- YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
- Veeprho. (2020). Review on Mass Balance. [Link]
- YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. [Link]
- IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
- European Medicines Agency.
- ResolveMass Laboratories Inc. (2025). The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. [Link]
- PharmaSciences.
- National Institutes of Health (NIH). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
- Waters Corporation. HPLC Troubleshooting Guide. [Link]
- National Institutes of Health (NIH).
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- LinkedIn. Maintaining And Troubleshooting Hplc Systems A Users Guide. [Link]
- MedCrave online. (2016).
- BioProcess International.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
- National Institutes of Health (NIH). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]
- Chem-Impex. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]
- S.F.E.R.A.. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. [Link]
- ResearchGate.
- International Journal of Novel Research and Development. (2024).
- RASĀYAN Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]
- ResearchGate. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]
- National Institutes of Health (NIH).
- ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]
- ACS Publications. (2024).
Sources
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ikev.org [ikev.org]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. youtube.com [youtube.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. ijnrd.org [ijnrd.org]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. hplc.eu [hplc.eu]
- 15. mournetrainingservices.com [mournetrainingservices.com]
- 16. pharmtech.com [pharmtech.com]
- 17. resolvemass.ca [resolvemass.ca]
Technical Support Center: Refinement of Protocols for Synthesizing Oxadiazoles from Pyrazole Hydrazides
Welcome to the Technical Support Center for the synthesis of 1,3,4-oxadiazoles derived from pyrazole hydrazides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. The fusion of the pyrazole and oxadiazole scaffolds is a prominent strategy in modern medicinal chemistry, leading to molecules with a wide array of biological activities.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and refine your synthetic strategies for optimal results.
Foundational Principles: The Transformation of Pyrazole Hydrazides to Oxadiazoles
The conversion of a pyrazole hydrazide to a 2,5-disubstituted-1,3,4-oxadiazole is fundamentally a cyclodehydration reaction. The process typically involves the reaction of the pyrazole hydrazide with a carboxylic acid, acid chloride, or another carbonyl-containing compound, followed by cyclization promoted by a dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA).[2][3]
The general reaction scheme is as follows:
Caption: General workflow for the synthesis of pyrazole-substituted 1,3,4-oxadiazoles.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of oxadiazoles from pyrazole hydrazides, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Pyrazole-Oxadiazole Product
Question: I am attempting to synthesize a 2-(pyrazol-4-yl)-5-aryl-1,3,4-oxadiazole from the corresponding pyrazole-4-carbohydrazide and an aromatic carboxylic acid using POCl₃, but I am consistently obtaining a low yield or no desired product. What are the likely causes and how can I improve the outcome?
Answer: Low yields in this synthesis are a common challenge and can be attributed to several factors, primarily related to the stability of the starting materials and the efficiency of the cyclodehydration step.
Potential Causes and Solutions:
-
Incomplete Formation of the N,N'-Diacylhydrazine Intermediate: The initial condensation between the pyrazole hydrazide and the carboxylic acid (or its activated form) may be inefficient.
-
Solution:
-
Activate the Carboxylic Acid: Instead of using the free carboxylic acid, convert it to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with the pyrazole hydrazide. This significantly increases the electrophilicity of the carbonyl carbon.
-
Coupling Agents: Employ peptide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (hydroxybenzotriazole) to facilitate the formation of the diacylhydrazine intermediate under milder conditions.
-
-
-
Degradation of the Pyrazole Ring: The pyrazole nucleus can be sensitive to harsh acidic conditions and high temperatures, which are often employed during cyclodehydration with reagents like POCl₃.
-
Solution:
-
Milder Dehydrating Agents: Consider using alternative, milder dehydrating agents. Triflic anhydride in the presence of pyridine has been shown to be effective for the cyclization of N,N'-diacylhydrazines.[2] Another option is the use of Burgess reagent, which can promote cyclization under neutral conditions.
-
Temperature Control: Carefully control the reaction temperature. Refluxing in POCl₃ can sometimes be too harsh. Try conducting the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and reaction time can significantly impact the yield.
-
Solution:
-
Solvent Choice: While the reaction is often performed neat in an excess of the dehydrating agent (e.g., POCl₃), using an inert, high-boiling solvent such as toluene or xylene can provide better temperature control.
-
Reaction Monitoring: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
-
Experimental Protocol: Improved Synthesis of 2-(1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-oxadiazole [4]
-
To a solution of methyl 1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate in methanol, add hydrazine hydrate.
-
Reflux the mixture and monitor the formation of the corresponding pyrazole hydrazide by TLC.
-
After completion, cool the reaction mixture and add carbon disulfide and potassium hydroxide.
-
Heat the mixture to 100°C to effect cyclization.
-
After the reaction is complete, cool the mixture, acidify with a suitable acid, and collect the precipitated product by filtration.
Issue 2: Formation of Significant Side Products
Question: During the synthesis of my pyrazole-oxadiazole derivative, I observe multiple spots on my TLC plate, and purification by column chromatography is challenging. What are the common side products in this reaction, and how can their formation be minimized?
Answer: The formation of side products is often a consequence of incomplete reactions or competing reaction pathways. Understanding these pathways is key to minimizing their occurrence.
Common Side Products and Mitigation Strategies:
-
Unreacted Pyrazole Hydrazide and Carboxylic Acid: This is the most straightforward issue to address.
-
Mitigation: Ensure the use of appropriate stoichiometry, and consider a slight excess (1.1-1.2 equivalents) of the more readily available or less expensive reagent. Drive the initial condensation to completion before proceeding with the cyclodehydration step.
-
-
Symmetrical 1,3,4-Oxadiazoles: If the reaction conditions are not carefully controlled, self-condensation of the pyrazole hydrazide or the other acyl hydrazide (if formed in situ) can lead to symmetrical oxadiazoles.
-
Mitigation: A stepwise approach is often beneficial. First, synthesize and isolate the N,N'-diacylhydrazine intermediate. This ensures that the correct acyl groups are in place before the cyclization step.
-
-
Products of Pyrazole Ring Opening or Rearrangement: While less common, under very harsh conditions (e.g., prolonged heating in strong acid), the pyrazole ring itself may undergo unwanted transformations.
-
Mitigation: Employ milder reaction conditions as discussed in the previous section. The use of reagents that operate at or near room temperature is ideal.
-
Caption: Troubleshooting logic for side product formation in pyrazole-oxadiazole synthesis.
Issue 3: Difficulty in Product Purification
Question: My crude product is a sticky solid or oil that is difficult to purify by recrystallization. Column chromatography is also providing poor separation. What are some effective purification strategies for pyrazole-oxadiazole compounds?
Answer: Purification challenges often arise from the presence of polar impurities or products with similar polarities.
Purification Strategies:
-
Aqueous Work-up: After quenching the reaction (e.g., by pouring onto crushed ice), it is crucial to perform a thorough aqueous work-up. Basifying the aqueous layer with a solution of sodium bicarbonate or sodium carbonate can help remove any unreacted acidic starting materials or byproducts. Subsequent extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) is then performed.
-
Recrystallization:
-
Solvent Screening: Experiment with a range of solvents and solvent systems for recrystallization. Common choices include ethanol, methanol, ethyl acetate/hexanes, and dichloromethane/petroleum ether.
-
Trituration: If the crude product is an oil, try triturating it with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization and help remove non-polar impurities.
-
-
Column Chromatography:
-
Solvent System Optimization: Carefully optimize the eluent system for column chromatography using TLC. A gradual increase in the polarity of the eluent (gradient elution) often provides better separation than an isocratic system.
-
Silica Gel Deactivation: For particularly polar or sensitive compounds, consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent. This can help prevent streaking and irreversible adsorption of the product on the column.
-
Table 1: Recommended Solvents for Purification
| Purification Method | Recommended Solvents/Solvent Systems |
| Recrystallization | Ethanol, Methanol, Isopropanol, Ethyl Acetate/Hexanes |
| Column Chromatography | Hexanes/Ethyl Acetate, Dichloromethane/Methanol |
| Trituration | Hexanes, Diethyl Ether, Petroleum Ether |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclodehydration of a diacylhydrazine to a 1,3,4-oxadiazole?
A1: The mechanism typically involves the activation of one of the carbonyl oxygens by the dehydrating agent (e.g., protonation by a strong acid or coordination to a Lewis acid like POCl₃). This is followed by intramolecular nucleophilic attack by the other carbonyl oxygen, leading to a five-membered cyclic intermediate. Subsequent elimination of water drives the reaction towards the aromatic 1,3,4-oxadiazole ring.
Q2: Are there any "green" or more environmentally friendly methods for this synthesis?
A2: Yes, research is ongoing to develop greener synthetic routes. Some approaches include:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields with less solvent usage.
-
Catalytic Methods: The use of reusable solid acid catalysts or other catalytic systems can minimize the use of stoichiometric and often harsh dehydrating agents.
-
One-Pot Procedures: Designing one-pot syntheses where the initial condensation and subsequent cyclization occur in the same reaction vessel without isolation of intermediates can reduce solvent waste and improve overall efficiency.
Q3: How can I confirm the structure of my final pyrazole-oxadiazole product?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
¹H and ¹³C NMR Spectroscopy: These will confirm the presence of both the pyrazole and oxadiazole rings and the substituents at the desired positions.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H and C=O stretching bands of the hydrazide and the appearance of characteristic C=N and C-O-C stretching bands for the oxadiazole ring are key indicators of a successful reaction.
Q4: Can I synthesize 1,2,4-oxadiazoles from pyrazole hydrazides?
A4: The synthesis of 1,2,4-oxadiazoles typically follows a different synthetic pathway, often involving the reaction of an amidoxime with a carboxylic acid or its derivative. While it might be possible to devise a multi-step synthesis starting from a pyrazole hydrazide, it is not the direct and common route for accessing the 1,2,4-oxadiazole isomer.
References
- Ningaiah, S., Bhadraiah, U. K., Doddaramappa, S. D., Keshavamurthy, S., & Javarasetty, C. (2014). Novel pyrazole integrated 1,3,4-oxadiazoles: Synthesis, characterization and antimicrobial evaluation. Bioorganic & Medicinal Chemistry Letters, 24(1), 245–248.
- Sophy, M. A. E., & Abdel Reheim, M. A. M. (2020). Synthesis of Some New 1, 3, 4-Oxadiazole, Pyrazole, and Pyrimidine Bearing Thienopyrazole Moieties. Current Organic Synthesis, 17(8), 661-670.
- Hydrazides and hydrazones are important molecules for synthesizing numerous heterocyclic compounds. These heterocycles show important biological activities.
- Sharma, et al.: Synthesis and Biological Activity of Oxadiazole Derivative.
- Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). In a direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles, the use of K₂CO₃ as a base achieves an unexpected and highly efficient C-C bond cleavage. Organic Letters, 17(12), 2960–2963.
- Naproxen, probenecid, diclofenac, ibuprofen and indomethacin were converted to hydrazide derivatives via their methyl ester by reacting with hydrazine hydrate, which were further condensed with beta-keto esters to get the pyrazolone deriv
- Kerimov, K. T., et al. (2020). Synthesis of an Innovative Class of 1,3,4-Oxadiazoles.
- This protocol describes a rapid and efficient synthesis of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles.
- A new approach to 1,3,4-oxadiazoles is described wherein α-bromo nitroalkanes are coupled to acyl hydrazides to deliver the 2,5-disubstituted oxadiazole directly, avoiding a 1,2-diacyl hydrazide intermedi
- Puthiyapurayil, et al. (2012). Synthesis of 2-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-oxadiazole.
- Sharshira EM and Hamada NMM: Synthesis and antimicrobial evaluation of some pyrazole deriv
- A robust and efficient atom-economic one-pot synthesis of 3,5-disubstituted 1H- and 1-aryl-1H- pyrazoles under base, acid and metal-free reaction conditions, is reported.
- This study aimed at describing a simple and facile synthesis of pyrazolyl/isoxazolyl 1,3,4-oxadiazole derivatives from the synthetic intermediates pyrazolyl/isoxazolyl carboxylates adopting conventional and ultrasound irradi
- In the present work, pyrazol-3-one 1reacted with cyanoacetic acid hydrazide and elemental sulfur to afford the corresponding thieno [3,2-c] pyrazol-6-carbohydrazide 3.
- Husain, A., et al. (2022). The essential cyclization step consisted of carrying out the reaction between the carboxylic acid derivative and aromatic acid hydrazide in the presence of phosphoryl oxychloride (POCl₃). Applied Sciences, 12(8), 3756.
- The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride.
- Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2327.
- A series of new heterocyclic derivatives A5-A15 have been synthesized using 4-(toluene-4-sulfinylamino)- benzoic acid ethyl ester A2 as a predecessor.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Karad, S. C., et al. (2016). Design, synthesis, and characterization of a fluoro substituted novel pyrazole nucleus clubbed with 1,3,4-oxadiazole scaffolds and their biological applications. RSC Advances, 6(47), 41532-41541.
- The variety of substrates that can be used to prepare such a heterocyclic core became the inspiration of some literature reviews.
Sources
Validation & Comparative
A Technical Guide to the Structure-Activity Relationship of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid analogs, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, explore the impact of structural modifications on their biological activities—primarily focusing on anticancer and anti-inflammatory properties—and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral activities.[3][4][5][6] The this compound core, in particular, has garnered significant attention as a template for the design of novel therapeutic agents. The presence of the 4-chlorophenyl group at the N1-position and the carboxylic acid at the C3-position provides a foundational structure that can be systematically modified to optimize potency and selectivity for various biological targets.
This guide will focus on elucidating the SAR of this class of compounds, providing a comparative analysis of how different substituents on the pyrazole and phenyl rings influence their biological efficacy.
General Synthesis of this compound Analogs
The synthesis of the this compound scaffold and its analogs typically follows a multi-step reaction sequence. A common approach involves the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent.[5]
A representative synthetic route is outlined below:
Caption: General synthetic pathway for this compound.
This generalized scheme can be adapted to introduce a variety of substituents on both the phenyl and pyrazole rings by using appropriately substituted starting materials.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be finely tuned by strategic modifications at several key positions. The following sections dissect the SAR based on available literature, focusing on anticancer and anti-inflammatory activities.
Anticancer Activity
Pyrazole derivatives have emerged as promising anticancer agents, often targeting key enzymes and signaling pathways involved in cancer progression.[3][7][8] For the this compound scaffold, modifications at the C4 and C5 positions of the pyrazole ring, as well as the conversion of the carboxylic acid to amides or hydrazides, have shown significant effects on cytotoxicity.
Key SAR Observations for Anticancer Activity:
-
Substitution at the N1-phenyl ring: The 4-chloro substituent is a common feature in many active analogs, suggesting its importance for activity. Variations at this position can modulate potency.
-
Modifications of the C3-carboxylic acid: Conversion of the carboxylic acid to hydrazides and subsequent derivatization into oxadiazoles or other heterocyclic systems has been shown to yield compounds with potent and broad-spectrum antitumor activity.[9]
-
Substitution at the C4-position: Introduction of a hydroxyl group at the C4 position has been explored, leading to analogs with significant anticancer properties.[9]
-
Substitution at the C5-position: The nature of the substituent at the C5 position can significantly influence the anticancer profile.
The following diagram illustrates the key positions for modification and their general impact on anticancer activity.
Caption: Key structural modification sites for enhancing anticancer activity.
Comparative Anticancer Activity Data:
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-benzamide derivative | MCF-7 | 4.98 | [4] |
| Pyrazole-dihydro triazinone derivative | HCT-116 | 7.74 | [4] |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 | Varies | [10] |
| Indole-containing pyrazole analog (HD05) | Leukemia | 78.76% inhibition at 10 µM | [11] |
| Thiazolyl-pyrazole derivative | HepG-2 | 2.20 | [12] |
Anti-inflammatory Activity (COX Inhibition)
Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][13] The 1,5-diarylpyrazole scaffold, which is structurally related to the title compound, is a well-established template for selective COX-2 inhibitors like Celecoxib.[14]
Key SAR Observations for COX-2 Inhibition:
-
N1-Phenyl Ring: A p-sulfonamido or a p-sulfomethyl group on the N1-phenyl ring is a classic feature for potent and selective COX-2 inhibition.
-
C3-Position: While the carboxylic acid at C3 is the focus of this guide, related analogs with trifluoromethyl groups at this position have shown high COX-2 inhibitory activity.[14]
-
C5-Phenyl Ring: Substitution on the C5-phenyl ring with small alkyl groups, such as a methyl group, is often beneficial for COX-2 selectivity.
The following diagram highlights the structural features important for COX-2 inhibition in related pyrazole scaffolds.
Caption: Key structural features for COX-2 inhibition in 1,5-diarylpyrazoles.
Comparative COX-2 Inhibitory Data:
The table below presents IC50 values for some 1,5-diarylpyrazole derivatives, which provide insights into the SAR of COX-2 inhibition.
| Compound/Analog | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.045 | 333 | [15] |
| 1,5-Diaryl pyrazole carboxamide 20 | >100 | 1.12 | >89 | [16] |
| 1,5-Diaryl pyrazole carboxamide 22 | >100 | 0.82 | >122 | [16] |
| 1,5-Diaryl pyrazole carboxamide 29 | >100 | 0.95 | >105 | [16] |
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for the synthesis and biological evaluation of this compound analogs are provided below.
General Synthesis Protocol for 1-(4-chlorophenyl)-1H-pyrazol-3-ol (A Key Precursor)
This protocol is a representative example for the synthesis of a key precursor.
Materials:
-
p-Chlorophenylhydrazine hydrochloride
-
Ethanol
-
Sodium ethoxide
-
Acrylamide
-
Ferric chloride hexahydrate
-
Hydrochloric acid
Procedure:
-
To a reaction vessel, add p-chlorophenylhydrazine hydrochloride and ethanol at room temperature.
-
Add sodium ethoxide and acrylamide dropwise at 40 °C.
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by a suitable chromatographic method until the starting material is consumed.
-
Distill off the ethanol under reduced pressure.
-
Add water and ferric chloride hexahydrate to the residue.
-
Heat to 80 °C and bubble air through the mixture for 8 hours.
-
Cool the reaction mixture and add water.
-
Adjust the pH to 1 with hydrochloric acid.
-
Cool to 30 °C and collect the precipitate by filtration to obtain 1-(4-chlorophenyl)-1H-pyrazol-3-ol.[17]
In Vitro COX-2 Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX-2.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
COX-2 enzyme (human recombinant)
-
Test compounds and positive control (e.g., Celecoxib) in DMSO
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Arachidonic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in DMSO.
-
In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of hematin (final concentration 1 µM), and 10 µL of the COX-2 enzyme solution to each well.
-
Add 10 µL of the test compound, positive control, or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of TMPD (final concentration ~100 µM) and 10 µL of arachidonic acid (final concentration ~100 µM) to each well.
-
Immediately measure the absorbance at 590 nm at regular intervals to determine the initial reaction velocity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle and blank controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][7]
Conclusion
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents with potent anticancer and anti-inflammatory activities. The structure-activity relationship studies, although fragmented across the literature, provide valuable insights for the rational design of new analogs. Modifications of the C3-carboxylic acid moiety and substitutions on the pyrazole and phenyl rings are key strategies for optimizing biological activity. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of new compounds based on this promising scaffold. Further systematic SAR studies are warranted to fully unlock the therapeutic potential of this class of compounds.
References
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Pyrazoles as anticancer agents: Recent advances. (n.d.).
- A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (n.d.). Bentham Science.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). MDPI.
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. (2021).
- (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021).
- Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. (2021). PubMed.
- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (n.d.).
- Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). (1997). PubMed.
- (PDF) Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (2025).
- In Vitro COX-1 and COX-2 Inhibitory Activities for 1,5-Di- arylpyrazole... (n.d.).
- Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (n.d.). OUCI.
- 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis. (n.d.). ChemicalBook.
- The SARs of carboxamides as potent anticancer agents. (n.d.).
- Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][3][4][7]triazolo[3,4-b][1][3][7]thiadiazole in HepG2 cell lines. (2011).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.).
- Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR stu… (n.d.). OUCI.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- New substituted pyrazole derivatives targeting COXs as potential safe anti-inflamm
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PubMed Central.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.).
- IC 50 values of tested compounds ± standard deviation against HepG-2. (n.d.).
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). Chem-Impex.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. srrjournals.com [srrjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pyrazole-3-Carboxylic Acid Esters and Amides
Introduction: The Privileged Pyrazole Scaffold
The pyrazole ring system is a cornerstone in medicinal chemistry and agrochemical research, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, provides a versatile framework for developing therapeutic agents and crop protection chemicals.[2][3] Derivatives of pyrazole-3-carboxylic acid, in particular, have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[4][5][6]
A critical determinant of the biological activity and pharmacokinetic properties of these derivatives is the functional group at the 3-position of the pyrazole ring. This guide provides an in-depth, objective comparison of two of the most common functionalities: esters and amides. We will delve into their respective biological activities, supported by experimental data, and explore the underlying structure-activity relationships (SAR) that govern their performance. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and optimization of novel pyrazole-based compounds.
General Synthetic Strategies: From Carboxylic Acid to Bioactive Derivative
The common starting point for synthesizing both pyrazole-3-carboxylic acid esters and amides is the parent carboxylic acid. The choice of synthetic route is often dictated by the desired diversity of the final compounds and the stability of the substituents on the pyrazole ring.
The conversion of the carboxylic acid to an acid chloride is a frequent intermediate step, providing a more reactive species for subsequent reactions with alcohols or amines. Thionyl chloride (SOCl₂) is commonly employed for this transformation. Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) can be used to directly form the amide bond from the carboxylic acid and an amine, often in the presence of an activating agent like hydroxybenzotriazole (HOBt).
Caption: General synthetic routes to pyrazole-3-carboxylic acid esters and amides.
Comparative Biological Activity: A Tale of Two Functional Groups
The decision to synthesize an ester or an amide derivative is not arbitrary; it is a strategic choice based on the intended biological target and desired pharmacokinetic profile. The fundamental differences in the electronic and steric properties of the ester and amide linkages have profound implications for their biological activity.
Anticancer Activity
In the realm of oncology, pyrazole derivatives have shown significant promise.[4][6] The amide functionality at the 3-position is often a key feature in potent anticancer agents.
Structure-Activity Relationship Insights: The carboxamide group is a superior hydrogen bond donor and acceptor compared to the ester group. This allows for more robust interactions with the amino acid residues in the active sites of target proteins, such as kinases, which are often implicated in cancer progression.[7] Studies have shown that the carboxamide at the C-3 position of the pyrazole ring can significantly enhance anti-proliferative activity against various cancer cell lines.[7]
For instance, a series of pyrazole-biphenyl derivatives were synthesized and evaluated for their anticancer potential, where amide-containing compounds demonstrated significant inhibition of K-562 cells.[4] Similarly, pyrazole-5-carboxamides have shown inhibitory activity against the A549 lung cancer cell line.[4] While ester-containing pyrazoles can also exhibit cytotoxicity, the current body of literature suggests that amides are more frequently associated with high potency in this therapeutic area.
Table 1: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound Type | Target Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| Pyrazole-4-carboxamide | Raji, HL60 | 25.2 µM, 28.3 µM | [8] |
| Pyrazole-4-carboxamide | Raji, HL60 | 32.0 µM, 36.7 µM | [8] |
| Pyrazole-containing amides | HCT-116, Huh-7, MCF-7 | 1.1 µM, 1.6 µM, 3.3 µM | [4] |
Antimicrobial and Antifungal Activity
The fight against infectious diseases has also benefited from the development of pyrazole-based agents.[9][10][11] Here, the choice between an ester and an amide can influence the spectrum of activity and potency against different microbial strains.
Key Observations: Several studies have reported the synthesis of pyrazole carboxamides with significant antibacterial and antifungal properties.[12][13] For example, certain pyrazole-3-carboxamides and pyrazole-3-carbonyl thioureides have demonstrated pronounced antibacterial activities.[14] In a study of novel pyrazole analogues, a carboxamide derivative showed high activity against the gram-positive bacterium Streptococcus epidermidis.[9] Another compound from the same study exhibited potent antifungal activity against Aspergillus niger.[9]
While there is less comparative data available for esters in this domain, the ability of amides to form strong hydrogen bonds may contribute to their efficacy in disrupting microbial cell walls or inhibiting essential enzymes.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Type | Microbial Strain | Activity (MIC) | Reference |
| Pyrazole Carboxamide | Escherichia coli | 0.25 µg/mL | [9] |
| Pyrazole Carboxamide | Streptococcus epidermidis | 0.25 µg/mL | [9] |
| Pyrazole Derivative | Aspergillus niger | 1 µg/mL | [9] |
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) represent a major class of therapeutics, and pyrazole derivatives like celecoxib are prominent examples.[9] The development of novel anti-inflammatory agents often involves the exploration of both ester and amide derivatives.
Comparative Efficacy: A study on pyrazole-pyrazoline derivatives found that incorporating either amide or ester functionalities significantly enhanced their anti-inflammatory and analgesic profiles.[15] This suggests that for this particular scaffold and activity, both functional groups can be beneficial. Another study on 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives reported that both ester and amide derivatives exhibited potent analgesic and/or anti-inflammatory activity.[16] This highlights that the optimal choice may be context-dependent and influenced by the other substituents on the pyrazole ring.
Kinase Inhibitory Activity
Protein kinases are crucial targets in drug discovery, particularly for cancer and inflammatory diseases. Pyrazole-based compounds have been successfully developed as potent kinase inhibitors.
The Role of the Amide: The amide group at the 3-position of the pyrazole ring is often a critical feature for potent and selective kinase inhibition.[17] This is exemplified by the structure-activity relationships of cannabinoid receptor antagonists, where a carboxamido group at the 3-position was found to be a requirement for potent activity.[18] The amide's ability to form specific hydrogen bond interactions within the ATP-binding pocket of kinases is a key reason for its prevalence in this class of inhibitors. For example, novel imidazopyrazole-3-carboxamide derivatives have been designed as selective Bruton's tyrosine kinase (BTK) inhibitors, demonstrating potent activity both in vitro and in vivo.[17]
Caption: Hypothetical binding of a pyrazole-3-carboxamide inhibitor in a kinase active site.
Other Biological Activities and Physicochemical Properties
The choice between an ester and an amide also impacts other biological activities and crucial physicochemical properties like metabolic stability.
-
Anxiolytic Activity: A study on pyrazolopyridine derivatives found that both esters and amides could exhibit anxiolytic activity.[19] This indicates that for certain central nervous system targets, both functionalities can be viable.
-
Antiviral Activity: In the development of inhibitors for the West Nile Virus NS2B-NS3 proteinase, pyrazole derivatives containing ester isosteres were investigated. It was found that while the parent ester compounds were potent, they suffered from hydrolytic instability. Replacing the ester with an amide resulted in highly stable inhibitors, although with some reduction in potency (IC₅₀ of 9.2-16.0 µM for amides vs. 1.96-4.03 µM for esters). This highlights a common trade-off: the increased stability of amides versus the potential for higher initial potency with esters.
-
Metabolic Stability: Amides are generally more resistant to hydrolysis by esterases than esters, leading to a longer half-life in vivo. This is a critical consideration in drug design, as improved metabolic stability can lead to better pharmacokinetic profiles and reduced dosing frequency.
Experimental Protocols
The following protocols are generalized procedures. Researchers should adapt them based on the specific properties of their starting materials and target compounds.
Protocol 1: General Synthesis of a Pyrazole-3-carboxylic Acid Ester
Rationale: This two-step procedure via an acid chloride intermediate is a robust method for synthesizing a variety of esters. The use of a base like pyridine is crucial to neutralize the HCl generated during the reaction.
-
Formation of the Acid Chloride:
-
To a solution of pyrazole-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Esterification:
-
Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane).
-
Add the desired alcohol (1.2 eq) and a base such as pyridine or triethylamine (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: General Synthesis of a Pyrazole-3-carboxamide
Rationale: This protocol utilizes a peptide coupling agent (EDC/HOBt) for direct amidation, which is often milder than the acid chloride method and suitable for sensitive substrates.
-
Amide Coupling:
-
Dissolve the pyrazole-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a standard method for initial screening of anticancer compounds.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (pyrazole esters and amides) in the appropriate medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37 °C until formazan crystals are formed.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the GI₅₀/IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Discussion and Future Perspectives
The choice between a pyrazole-3-carboxylic acid ester and an amide is a critical decision in the design of bioactive molecules. The evidence from the literature suggests a general trend:
-
Amides often exhibit higher potency, particularly for targets where hydrogen bonding is crucial, such as protein kinases. The N-H donor and carbonyl acceptor of the amide bond provide a bidentate interaction capability that is absent in esters.
-
Esters can be potent but may suffer from hydrolytic instability. This can be a disadvantage for systemic drugs but could potentially be exploited for the design of prodrugs that are activated by esterases in specific tissues.
-
Amides generally offer superior metabolic stability, which is a desirable property for most drug candidates.
Future research should focus on direct, head-to-head comparisons of ester and amide analogues within the same chemical series against a broad range of biological targets. This would provide a more comprehensive understanding of the subtle structure-activity relationships. Furthermore, investigating the impact of these functional groups on cell permeability, efflux pump recognition, and off-target effects will be crucial for the development of safer and more effective pyrazole-based therapeutics and agrochemicals. The strategic selection of the C-3 functionality, guided by a deep understanding of the target biology and desired pharmacokinetic profile, will continue to be a key element in unlocking the full potential of the versatile pyrazole scaffold.
References
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. [Link]
- (PDF) Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (2012).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
- Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole deriv
- Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. (2021). PubMed. [Link]
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2012). PMC. [Link]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]
- Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. (2013).
- Synthesis and evaluation of novel pyrazole carboxamide deriv
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). PubMed. [Link]
- Structure–activity relationship summary of tested compounds. (n.d.).
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020).
- The structure-activity relationship demonstrated that the carboxamide... (n.d.).
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- (PDF) Synthesis and SAR studies of pyrazole-3-carboxamides and -thioureides including chiral moiety: Novel candidates as antibacterial agents. (2018).
- A schematic view of the development of compound 3 and the key changes... (n.d.).
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2023).
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents. (1991). PubMed. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PMC. [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Antitumor Effects of Novel Pyrazole Derivatives in Cancer Cell Lines
Introduction
Pyrazole derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad pharmacological activities.[1][2] Extensive research has demonstrated their potential as potent and selective anticancer agents, with numerous derivatives synthesized and evaluated for their efficacy against various cancer cell lines.[1][2][3] The versatility of the pyrazole scaffold allows for structural modifications that can enhance antitumor activity and selectivity.[1][2] These compounds have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin, ultimately leading to apoptosis and cell cycle arrest.[1][2][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antitumor effects of novel pyrazole derivatives. We will delve into the essential experimental workflows, from initial cytotoxicity screening to in-depth mechanistic studies, offering a comparative analysis of methodologies and presenting data in a clear, actionable format. The causality behind experimental choices is explained to ensure a robust and self-validating study design.
Experimental Design: A Multi-Faceted Approach
A thorough validation of a novel pyrazole derivative's antitumor potential requires a multi-pronged approach. The initial step involves assessing its cytotoxic and cytostatic effects across a panel of relevant cancer cell lines. This is followed by investigations into the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest. Finally, a deeper molecular analysis can elucidate the specific signaling pathways targeted by the compound.
Cell Line Selection and Control Compounds
The choice of cancer cell lines is critical and should be guided by the therapeutic target of the novel pyrazole derivatives. For instance, if the compounds are designed to target pathways prevalent in breast cancer, cell lines like MCF-7 would be appropriate.[5] It is also beneficial to include a non-cancerous cell line to assess the compound's selectivity and potential toxicity to normal cells.[6]
As a point of comparison, a well-established chemotherapeutic agent, such as Doxorubicin or Cisplatin, should be included as a positive control.[7][8][9] This allows for a direct comparison of the novel compound's potency and efficacy against a current standard of care. A vehicle control (e.g., DMSO) is also essential to account for any effects of the solvent used to dissolve the compounds.
Initial Cytotoxicity Screening: Cell Viability Assays
The first step in evaluating a new compound is to determine its effect on cell viability. Colorimetric assays like the MTT and XTT assays are widely used for this purpose due to their simplicity and suitability for high-throughput screening.[10][11][12]
-
Principle: These assays measure the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[10][11][13] The amount of formazan produced is directly proportional to the number of living cells.[10][11] The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol.[10]
The results of these assays are typically used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. This value is a key indicator of the compound's potency.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.[11][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the novel pyrazole derivatives and the control drug (e.g., Doxorubicin). Include a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Data Presentation: Comparative Analysis of Novel Pyrazole Derivatives
To facilitate a clear comparison, the IC50 values of the novel pyrazole derivatives and the control drug should be summarized in a table.
Table 1: Comparative IC50 Values (µM) of Novel Pyrazole Derivatives and Doxorubicin in Cancer Cell Lines after 48h Treatment
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Novel Pyrazole 1 | 8.5 | 12.3 | 9.8 |
| Novel Pyrazole 2 | 5.2 | 7.9 | 6.5 |
| Doxorubicin | 1.2 | 0.8 | 1.5 |
Investigating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Once the cytotoxic effects of the novel pyrazole derivatives have been established, the next step is to investigate the underlying mechanisms. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms by which anticancer drugs exert their effects.[4]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Flow cytometry using Annexin V and Propidium Iodide (PI) is a standard method for detecting and quantifying apoptosis.[14][15][16]
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15][16] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC).[15][16] PI is a fluorescent dye that can only enter cells with a compromised cell membrane, which is characteristic of late apoptotic and necrotic cells.[15] By using both stains, it is possible to distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).[14]
Experimental Protocol: Annexin V/PI Staining
This protocol outlines the steps for staining cells for apoptosis analysis.[14][17]
-
Cell Treatment: Treat cells with the novel pyrazole derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15-20 minutes at room temperature.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Flow cytometry with PI staining is also used to analyze the cell cycle distribution of a cell population.[18][19][20]
-
Principle: PI is a fluorescent dye that binds to DNA in a stoichiometric manner.[20] Therefore, the fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[20] This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
Experimental Protocol: Cell Cycle Analysis
This protocol details the procedure for preparing cells for cell cycle analysis.[20][21]
-
Cell Treatment: Treat cells with the novel pyrazole derivatives at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[20][21]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).[20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualization of Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
Caption: Experimental workflow for validating antitumor effects.
Caption: Principle of apoptosis detection by Annexin V/PI staining.
Molecular Mechanism Investigation: Western Blotting
To further elucidate the molecular mechanisms, Western blotting can be used to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.[22]
-
Apoptosis Markers: Key proteins to investigate include the Bcl-2 family of proteins (e.g., Bcl-2 and Bax) and caspases (e.g., caspase-3).[22][23][24][25] A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with the cleavage of caspase-3, are hallmarks of apoptosis.[23][24][25]
-
Cell Cycle Markers: Proteins such as p53 and p21 are crucial regulators of the cell cycle and can be examined to understand how the novel pyrazole derivatives induce cell cycle arrest.[4]
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with the novel pyrazole derivatives, lyse the cells, and extract the total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.
Conclusion
The validation of novel pyrazole derivatives as potential anticancer agents requires a systematic and rigorous experimental approach. This guide provides a comprehensive framework, from initial cytotoxicity screening to detailed mechanistic studies, to enable researchers to thoroughly evaluate their compounds. By employing a combination of cell viability assays, flow cytometry for apoptosis and cell cycle analysis, and Western blotting for key protein expression, a robust and compelling case can be built for the therapeutic potential of these promising molecules. The comparative data and detailed protocols presented herein are intended to empower researchers in their quest to develop novel and effective cancer therapies.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
- Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). European Journal of Medicinal Chemistry. [Link]
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
- Cell cycle analysis. (n.d.). Wikipedia. [Link]
- Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2016). Molecules. [Link]
- Analysis of cell cycle by flow cytometry. (2000). Current Protocols in Cytometry. [Link]
- Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. [Link]
- Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. (2020). Research Journal of Pharmacy and Technology. [Link]
- Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. [Link]
- Pyrazoles as anticancer agents: Recent advances. (2021).
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. [Link]
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]
- Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development. [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
- ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2015). ChemInform. [Link]
- Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry). (2025).
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie. [Link]
- Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II. (2020). European Journal of Medicinal Chemistry. [Link]
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
- Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. (2015). Current Organic Chemistry. [Link]
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]
- Western blot analysis for Bcl-2, Bax, and caspase-3 in tumor tissue. (n.d.).
- Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. (2019). International Journal of Molecular Sciences. [Link]
- Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). International Journal of Biological Sciences. [Link]
- In Vitro Chemoresistance and Chemosensitivity Assays. (n.d.). My Health Toolkit. [Link]
- Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,... (n.d.).
- Western blot assay of Bcl-2, Bax, and cleaved caspase-3 expression of... (n.d.).
- In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. (2016). Frontiers in Oncology. [Link]
- New in vitro system to predict chemotherapeutic efficacy of drug combinations in fresh tumor samples. (2017). BMC Cancer. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles - ProQuest [proquest.com]
- 8. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry) - Oreate AI Blog [oreateai.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the Anti-HCV Replication Activity of Pyrazole Hydrazides Using RT-PCR
Introduction: The Evolving Landscape of HCV Therapeutics and the Promise of Pyrazole Hydrazides
Hepatitis C Virus (HCV) infection remains a significant global health challenge, contributing to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The advent of direct-acting antivirals (DAAs) has revolutionized treatment, achieving sustained virologic response (SVR) rates exceeding 95%.[1] These therapies, however, are not without limitations, including the emergence of resistance-associated substitutions (RASs), genotype-specific efficacy, and high costs.[2][3] This necessitates a continued search for novel, cost-effective, and pan-genotypic anti-HCV agents.
Pyrazole derivatives, a class of heterocyclic compounds, have demonstrated a wide range of pharmacological activities, including antiviral properties.[4][5][6] Specifically, pyrazole hydrazides have emerged as a promising scaffold for the development of new anti-HCV agents, with some studies indicating their potential to inhibit viral replication.[7][8]
This guide provides a comprehensive framework for researchers to rigorously confirm the anti-HCV replication activity of novel pyrazole hydrazides. We will focus on the gold-standard method of real-time reverse transcription-polymerase chain reaction (RT-PCR) for the precise quantification of HCV RNA, offering a direct measure of viral replication. The methodologies detailed herein are designed to ensure scientific integrity through self-validating experimental design and adherence to established best practices.
The Scientific Rationale: Why RT-PCR is the Definitive Tool
To establish the antiviral efficacy of a compound, it is crucial to quantify its impact on viral replication. For an RNA virus like HCV, this is most accurately achieved by measuring the levels of viral RNA within infected cells. Real-time RT-PCR is the preferred method for this purpose due to its high sensitivity, specificity, and wide dynamic range.[9] The technique allows for the detection and quantification of HCV RNA during the exponential phase of amplification, providing a more accurate measure of the initial viral load compared to endpoint PCR methods.[9]
The core principle of this experimental approach is to treat HCV-infected cells with the pyrazole hydrazide of interest and subsequently measure the change in intracellular HCV RNA levels relative to untreated control cells. A significant reduction in HCV RNA in the presence of the compound provides strong evidence of its anti-replication activity.
Experimental Workflow: A Step-by-Step Guide
The confirmation of anti-HCV activity using RT-PCR involves a multi-step process, from cell culture and viral infection to RNA extraction and quantification.
Figure 1: Experimental workflow for confirming anti-HCV activity.
Detailed Protocols
1. Cell Culture and HCV Infection
-
Cell Line: The human hepatoma cell line, Huh-7.5, is highly permissive for HCV replication and is the standard for in vitro HCV studies.
-
HCV Strain: A cell culture-adapted HCV strain (HCVcc), such as the chimeric Jc1 virus (genotype 2a), is recommended for robust infection.
-
Procedure:
-
Seed Huh-7.5 cells in 24-well plates at a density that allows for logarithmic growth during the experiment.
-
After 24 hours, infect the cells with Jc1 at a multiplicity of infection (MOI) of 0.1.
-
Following a 4-hour incubation to allow for viral entry, remove the inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add fresh culture medium containing serial dilutions of the test pyrazole hydrazide.
-
2. Essential Controls for a Self-Validating System
To ensure the trustworthiness of the results, the inclusion of appropriate controls is paramount:
-
Positive Control: A known, potent anti-HCV drug, such as Sofosbuvir (an NS5B polymerase inhibitor) or Daclatasvir (an NS5A inhibitor), should be run in parallel.[10][11] This validates the assay's ability to detect antiviral activity.
-
Negative Control (Vehicle Control): Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the pyrazole hydrazide. This accounts for any potential effects of the vehicle on viral replication.
-
Mock-Infected Control: Cells that are not exposed to the virus but are otherwise treated identically. This serves as a baseline for cellular gene expression and to confirm the absence of contamination.
-
Cytotoxicity Control: It is crucial to assess the cytotoxicity of the pyrazole hydrazide to ensure that any observed reduction in HCV RNA is not simply due to cell death. This can be performed in parallel using assays such as the MTT or CellTiter-Glo® assay.
3. RNA Extraction and RT-PCR
-
RNA Extraction: At 48-72 hours post-infection, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.[12]
-
Reverse Transcription (RT): Convert the extracted RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.[12]
-
Real-Time PCR:
-
Use primers and a fluorescently labeled probe (e.g., TaqMan®) specific to a highly conserved region of the HCV genome, such as the 5' untranslated region (5'-UTR), to ensure broad genotype coverage.[13]
-
Include a housekeeping gene (e.g., GAPDH, ACTB) as an internal control to normalize for variations in RNA extraction and cDNA synthesis efficiency.
-
Perform the real-time PCR reaction using a calibrated instrument. The output will be in the form of Cycle threshold (Ct) values, which are inversely proportional to the amount of target RNA.
-
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the 50% effective concentration (EC50) of the pyrazole hydrazide, which is the concentration that inhibits HCV replication by 50%.
-
Relative Quantification: Use the ΔΔCt method to calculate the fold change in HCV RNA levels in treated cells compared to the vehicle-treated control, normalized to the housekeeping gene.
-
Dose-Response Curve: Plot the percentage of HCV replication inhibition against the logarithm of the pyrazole hydrazide concentration.
-
EC50 Calculation: Use non-linear regression analysis to fit a dose-response curve and determine the EC50 value.
-
Cytotoxicity (CC50) and Selectivity Index (SI):
-
Similarly, determine the 50% cytotoxic concentration (CC50) from the cytotoxicity assay data.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, with greater antiviral activity at non-toxic concentrations.
-
Comparative Data Presentation
To contextualize the performance of the novel pyrazole hydrazide, its activity should be compared with that of a standard-of-care anti-HCV drug.
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Pyrazole Hydrazide X | 850 | >50 | >59 |
| Sofosbuvir | 40 | >100 | >2500 |
| Daclatasvir | 0.05 | >25 | >500,000 |
This table presents hypothetical data for illustrative purposes.
Mechanism of Action: Elucidating the "How"
While RT-PCR confirms if a compound inhibits HCV replication, it does not reveal the mechanism. The observed antiviral activity of pyrazole hydrazides could be due to the inhibition of various viral or host factors essential for the HCV life cycle. Some pyrazole derivatives have been shown to target the HCV NS5B RNA-dependent RNA polymerase, while others may act on host factors like cyclooxygenase-2 (COX-2).[8][14] Further studies, such as enzyme inhibition assays or resistance selection studies, would be necessary to pinpoint the specific molecular target.
Sources
- 1. Clinical Care of Hepatitis C | Hepatitis C | CDC [cdc.gov]
- 2. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazoles incorporating pyrazolylpyrazole moiety: synthesis, anti-HCV and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Real-Time Reverse Transcription-PCR Quantitation of Hepatitis C Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Direct-Acting Antiviral Agents for Hepatitis C Virus Infection—From Drug Discovery to Successful Implementation in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dnaconda.riken.jp [dnaconda.riken.jp]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
- 14. Pyrazolo[1,5-a]pyrimidine-based inhibitors of HCV polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Pyrazole-Based Haptens
For researchers, scientists, and drug development professionals, the development of specific immunoassays for small molecules is a cornerstone of progress. Pyrazole derivatives, a class of compounds with a vast range of applications in pharmaceuticals and agriculture, present a classic immunological challenge. Due to their small size, they are non-immunogenic haptens and require conjugation to larger carrier proteins to elicit an antibody response. The ultimate utility of these antibodies, however, hinges on their specificity. This guide provides an in-depth comparison of antibody cross-reactivity for pyrazole-based haptens, grounded in experimental data, to illuminate the causal relationships between hapten design and antibody performance. We will dissect the "why" behind experimental choices, offering a self-validating framework for your own assay development.
The Principle of Immunological Recognition: You Get What You Show
The generation of antibodies against a hapten is fundamentally an exercise in molecular presentation. The immune system does not "see" the free hapten in isolation; it recognizes the hapten as it is presented on the surface of a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). Consequently, the structure of the immunizing hapten—specifically, how it is linked to the carrier—is the single most critical factor determining the resulting antibody's specificity and cross-reactivity profile.
This concept is elegantly explained by Landsteiner's principle, which posits that antibody specificity is predominantly directed towards the parts of the hapten positioned furthest from the conjugation site. The linker arm and the region of the hapten it is attached to are often "masked" by the carrier protein, becoming less immunogenic. Therefore, a thoughtful hapten design strategy is not merely a preliminary step but the foundational decision that dictates the outcome of the entire immunoassay development process.
Experimental Workflow: From Hapten to Immunogen
The initial phase involves designing a hapten derivative that incorporates a linker arm with a reactive functional group (e.g., a carboxyl group) for conjugation. This process must be meticulously planned to expose the desired epitopes.
A Senior Application Scientist's Guide to Benchmarking Pyrazole Derivatives Against Commercial Pesticides
Introduction: The Ascendancy of Pyrazole Derivatives in Crop Protection
In the continuous effort to safeguard global food production, the pyrazole chemical scaffold has become a cornerstone in the development of modern pesticides.[1] Pyrazole derivatives represent a critical class of agrochemicals, encompassing fungicides, insecticides, and herbicides that exhibit high efficacy, often coupled with favorable safety profiles for non-target organisms.[2] Their diverse and often novel mechanisms of action are vital in managing pest populations that have developed resistance to older chemical classes.[2][3]
This guide is designed for researchers and drug development professionals. It moves beyond a simple recitation of protocols to provide a strategic framework for the rigorous, comparative benchmarking of novel pyrazole derivatives. Our objective is to establish a self-validating system of evaluation that generates robust, publishable data, enabling a clear assessment of a candidate compound's potential against established commercial standards.
Pillar 1: Understanding the Mechanism of Action - The 'Why' of Efficacy
A profound understanding of the molecular target is paramount before commencing any performance benchmark. The efficacy of pyrazole derivatives typically stems from their ability to disrupt fundamental biological processes in the target pest.
Insecticidal Pyrazoles: Neurological Disruption
Many insecticidal pyrazoles function as potent nerve agents. Key mechanisms include:
-
Ryanodine Receptor (RyR) Modulation: N-pyridylpyrazole derivatives, such as the highly successful chlorantraniliprole, act as potent activators of insect RyRs.[4] These receptors are intracellular calcium channels critical for muscle contraction. Uncontrolled activation leads to the depletion of calcium stores, causing paralysis and rapid cessation of feeding.[4]
-
GABA-gated Chloride Channel Antagonism: Phenylpyrazoles, like fipronil, block the GABA-gated chloride channel in the insect's central nervous system.[1][5] This inhibition prevents the "calming" effect of the neurotransmitter GABA, leading to hyperexcitation, convulsions, and death.[5]
Fungicidal Pyrazoles: Energy Deprivation
The majority of pyrazole carboxamide fungicides are classified as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3][6]
-
Mitochondrial Respiration Blockade: SDHIs target Complex II of the mitochondrial electron transport chain.[6][7] By binding to the ubiquinone-binding site, they block cellular respiration, which halts the production of ATP, the cell's primary energy source.[6] This energy crisis leads to the cessation of fungal growth and sporulation, ultimately causing cell death.[6][8] This targeted action is highly effective and does not share cross-resistance with other major fungicide classes like triazoles or strobilurins.[3]
To visualize this critical fungicidal mechanism, the following pathway illustrates the action of SDHI pyrazole carboxamides.
Caption: Mechanism of Action for Pyrazole Carboxamide SDHI Fungicides.
Pillar 2: A Framework for Robust Benchmarking
A successful benchmarking study is built on a foundation of meticulous planning and adherence to standardized methodologies. The goal is to create a controlled environment where the performance of a novel compound can be directly and reliably compared to industry leaders. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) provide harmonized test guidelines that serve as an excellent starting point for protocol design.[9][10][11][12]
Component Selection: The Foundation of a Fair Test
-
Test Compounds: The novel pyrazole derivative(s) of interest.
-
Commercial Standards (Positive Controls): Select high-performing, widely-used commercial products. The choice of standard is critical for contextualizing your results.
-
For Insecticides:
-
For Fungicides:
-
-
Negative Control: A solvent-only treatment (e.g., acetone or DMSO diluted in water with a surfactant) is essential to ensure that the carrier solvent has no effect on the test organisms.
Target Organism Selection: Ensuring Relevance and Reliability
The choice of pest or pathogen should reflect the intended market for the new derivative. For initial screening, use well-characterized, susceptible laboratory strains to establish baseline potency without the confounding factor of field-evolved resistance.[14][15]
-
Representative Insect Pests:
-
Lepidoptera: Diamondback moth (Plutella xylostella), Fall armyworm (Spodoptera frugiperda).[4]
-
Coleoptera: Colorado potato beetle (Leptinotarsa decemlineata).
-
Sucking Insects: Green peach aphid (Myzus persicae).
-
-
Representative Fungal Pathogens:
-
Rice Sheath Blight (Rhizoctonia solani).[7]
-
Gray Mold (Botrytis cinerea).
-
Wheat Leaf Blotch (Zymoseptoria tritici).
-
Pillar 3: Self-Validating Experimental Protocols
The following protocols are detailed to be self-validating systems. The inclusion of both negative and positive controls allows for immediate validation of the assay's integrity. If the negative control shows significant mortality or the positive control fails to perform as expected, the entire assay is considered invalid.
Protocol 1: Insecticidal Efficacy via Leaf-Dip Bioassay
This method is a standard for evaluating the toxicity of compounds to foliage-feeding insects, simulating a primary route of exposure in the field.[16][17]
Objective: To determine the median lethal concentration (LC₅₀) of a test compound against a target lepidopteran larva.
Step-by-Step Methodology:
-
Preparation of Test Solutions:
-
Prepare a 10,000 ppm stock solution of the test compound and each commercial standard in a suitable solvent (e.g., acetone).
-
Perform serial dilutions in deionized water containing a non-ionic surfactant (e.g., 0.05% Triton X-100) to create a range of at least 5-7 test concentrations. The concentration range should be chosen to produce mortality between 10% and 90%.
-
Prepare a negative control solution with the same concentration of solvent and surfactant.
-
-
Leaf Disc Preparation:
-
Using a cork borer, excise discs from the leaves of an appropriate host plant (e.g., cabbage for P. xylostella) grown without pesticide exposure.
-
-
Treatment Application:
-
Using fine-tipped forceps, individually dip each leaf disc into a test solution for 10-15 seconds with gentle agitation to ensure complete coverage.[18]
-
Place the treated discs on a wire rack to air dry for approximately 1-2 hours.
-
-
Insect Infestation:
-
Place one dried, treated leaf disc into a petri dish lined with moistened filter paper.
-
Using a fine paintbrush, transfer 10 healthy, active, and uniformly-sized larvae (e.g., 3rd instar) into each petri dish.[17]
-
Seal the petri dishes with ventilated lids.
-
-
Incubation and Assessment:
-
Incubate the dishes under controlled conditions (e.g., 25±2°C, >60% RH, 16:8 L:D photoperiod).
-
Assess larval mortality at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they are unable to move in a coordinated manner when prodded with a fine brush.
-
-
Data Analysis:
-
Correct for any mortality in the negative control using Abbott's formula if it is between 5-20%. (If control mortality exceeds 20%, the assay is invalid).
-
Analyze the dose-response data using probit analysis to calculate the LC₅₀ value and its 95% confidence intervals for each compound.[14]
-
The following diagram illustrates this experimental workflow.
Caption: Workflow for a standardized leaf-dip insecticidal bioassay.
Protocol 2: Fungicidal Efficacy via In Vitro Mycelial Growth Assay
This fundamental assay quantifies the intrinsic ability of a compound to inhibit fungal growth, providing a direct measure of its fungitoxic potential.
Objective: To determine the median effective concentration (EC₅₀) of a test compound required to inhibit 50% of mycelial growth of a target pathogen.
Step-by-Step Methodology:
-
Preparation of Amended Media:
-
Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA), and autoclave.
-
Cool the medium to approximately 50-55°C in a water bath.
-
Add the appropriate volume of the test compound stock solution (prepared in a solvent like acetone) to the molten agar to achieve the desired final concentrations. Agitate thoroughly to ensure even distribution.
-
Pour the amended media into 90 mm petri dishes. Include negative (solvent-only) and positive (commercial standard) controls.
-
-
Fungal Inoculation:
-
From the leading edge of an actively growing, pure culture of the target fungus, excise a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each amended agar plate.
-
-
Incubation and Assessment:
-
Seal the plates with paraffin film and incubate in the dark at the optimal growth temperature for the fungus (e.g., 25°C).
-
Incubate until the fungal colony in the negative control plates has reached approximately 70-80% of the plate diameter.
-
-
Data Collection and Analysis:
-
Measure two perpendicular diameters of the fungal colony on each plate.
-
Calculate the percentage of growth inhibition relative to the negative control.
-
Use linear regression or probit analysis of the inhibition percentages against the log of the concentrations to determine the EC₅₀ value.
-
Data Presentation: Translating Results into Actionable Insights
Quantitative data must be summarized in a clear, concise format to facilitate direct comparison. Tables are the ideal format for this purpose.
Table 1: Comparative Insecticidal Activity of Pyrazole Derivative Z-1 against Plutella xylostella (48h)
| Compound | Class / MoA | LC₅₀ (mg/L) | 95% Confidence Interval |
| Derivative Z-1 | Novel Pyrazole | 0.0042 | (0.0031 - 0.0055) |
| Chlorantraniliprole | Anthranilic Diamide / RyR Modulator | 0.0049 | (0.0038 - 0.0061) |
| Fipronil | Phenylpyrazole / GABA Antagonist | 0.0380 | (0.0295 - 0.0482) |
Interpretation: The data in Table 1 indicate that the novel Derivative Z-1 exhibits insecticidal potency statistically comparable to the leading commercial standard, Chlorantraniliprole, against P. xylostella.[2] Both compounds are significantly more potent than Fipronil in this specific assay.[1]
Table 2: Comparative Fungicidal Activity of Pyrazole Derivative Y-1 against Rhizoctonia solani
| Compound | Class / MoA | EC₅₀ (mg/L) | 95% Confidence Interval |
| Derivative Y-1 | Novel Pyrazole Carboxamide | 0.019 | (0.015 - 0.024) |
| Thifluzamide | Pyrazole Carboxamide / SDHI | 0.022 | (0.018 - 0.027) |
| Boscalid | Pyridine Carboxamide / SDHI | 2.200 | (1.850 - 2.610) |
Interpretation: The results in Table 2 demonstrate that Derivative Y-1 has outstanding in vitro activity against R. solani, with potency equivalent to the commercial SDHI thifluzamide.[7] Its performance is substantially superior to boscalid, another SDHI, suggesting it is a highly promising candidate for controlling this pathogen.[13]
Conclusion and Future Directions
This guide provides a comprehensive, scientifically-grounded framework for benchmarking the performance of novel pyrazole derivatives. By integrating a deep understanding of the mechanism of action with robust, self-validating experimental protocols, researchers can generate high-quality, comparative data. The results from these foundational laboratory assays are the critical first step in the development pipeline, providing the necessary evidence to justify advancement to more complex evaluations, including:
-
Spectrum of Activity: Testing against a broader range of pests and pathogens.
-
Field Trials: Evaluating performance under real-world agricultural conditions.
-
Ecotoxicology Studies: Assessing the safety profile for non-target organisms.
-
Resistance Monitoring: Understanding the potential for and mechanisms of resistance development.
The pyrazole scaffold continues to be a remarkably fertile source of innovation in crop protection.[19][2][20] A disciplined, systematic approach to benchmarking is the most effective way to identify and advance the next generation of high-performance pesticides that will support sustainable agriculture globally.
References
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management.
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
- Discovery of Novel N-Pyridylpyrazole Thiazole Deriv
- Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review.Journal of Entomology and Zoology Studies.
- Pesticide Product Performance Data Requirements for Products Claiming Efficacy Against Certain Invertebr
- Bioassays for Monitoring Insecticide Resistance.PMC - NIH.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Pyrazole derivatives: Recent advances in discovery and development of pesticides.ScienceDirect.
- Pesticide Product Performance Data Requirements for Products Claiming Efficacy Against Certain Invertebr
- Mode of action of pyrazoles and pyridazinones.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.PubMed. [Link]
- Benchmarking insecticide resistance intensity bioassays for Anopheles malaria vector species against resistance phenotypes of known epidemiological significance.NIH. [Link]
- Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
- Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae.
- Product Performance Test Guidelines OPPTS 810.3000 General Considerations for Efficacy of Invertebrate Control Agents.
- Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications.
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Guidance Document on the Evaluation of the Efficacy of Antimicrobial Treated Articles With Claims for External Effects.OECD. [Link]
- Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection.
- Bioassay for monitoring insecticide toxicity in Bemisia tabaci popul
- Bioassay method for toxicity studies of insecticide formulations to Tuta absoluta (meyrick, 1917).SciSpace. [Link]
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors.PubMed. [Link]
Sources
- 1. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Federal Register :: Pesticide Product Performance Data Requirements for Products Claiming Efficacy Against Certain Invertebrate Pests [federalregister.gov]
- 10. Federal Register :: Pesticide Product Performance Data Requirements for Products Claiming Efficacy Against Certain Invertebrate Pests [federalregister.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. oecd.org [oecd.org]
- 13. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benchmarking insecticide resistance intensity bioassays for Anopheles malaria vector species against resistance phenotypes of known epidemiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 17. scispace.com [scispace.com]
- 18. entomoljournal.com [entomoljournal.com]
- 19. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 20. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic Routes for 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: A Guide for Researchers
The pyrazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. Among these, 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid serves as a crucial building block for the synthesis of various therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the practical advantages and limitations of each approach. The discussion is supported by detailed experimental protocols and a critical evaluation of key performance indicators to aid researchers in selecting the optimal method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of the pyrazole ring system is a well-established area of heterocyclic chemistry, with several classical and modern methods at the disposal of the synthetic chemist. Traditionally, the condensation of a hydrazine with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, has been a workhorse reaction.[1][2] More contemporary approaches, such as multicomponent reactions and microwave-assisted synthesis, offer significant advantages in terms of efficiency and sustainability.[3][4][5] This guide will focus on the most pertinent and adaptable of these strategies for the synthesis of our target molecule.
Route 1: Classical Knorr Pyrazole Synthesis from a 1,3-Dicarbonyl Compound
The Knorr synthesis is a robust and widely used method for the preparation of pyrazoles.[2] This route involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. In the context of synthesizing this compound, the key precursors are (4-chlorophenyl)hydrazine and a suitable 1,3-dicarbonyl compound, such as a 2,4-diketoester.[6]
Reaction Mechanism
The reaction proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical dicarbonyls can sometimes be a challenge, though with the chosen precursors for our target molecule, this is generally well-controlled.[7]
Experimental Protocol: Knorr Synthesis
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
Diethyl 2,4-dioxobutanoate (or a similar 2,4-diketoester)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
A solution of (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) in ethanol is prepared.
-
To this solution, diethyl 2,4-dioxobutanoate (1 equivalent) is added, followed by a catalytic amount of glacial acetic acid.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then subjected to hydrolysis with a suitable base (e.g., NaOH) to convert the ester to the carboxylic acid.
-
Acidification of the reaction mixture precipitates the desired this compound, which can be purified by recrystallization.
Workflow for Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr synthesis of this compound.
Route 2: Multicomponent Synthesis Approach
Multicomponent reactions (MCRs) have gained significant traction in modern organic synthesis due to their efficiency in building molecular complexity in a single step.[5] For the synthesis of pyrazoles, MCRs can offer a convergent and atom-economical alternative to traditional methods. A plausible three-component reaction for our target molecule would involve (4-chlorophenyl)hydrazine, a β-ketoester, and an aldehyde, followed by oxidation.
Reaction Mechanism
The reaction likely proceeds through the initial formation of a hydrazone from the hydrazine and aldehyde. This is followed by a Michael addition of the β-ketoester to the hydrazone, and subsequent intramolecular cyclization and aromatization to form the pyrazole ring. The use of a catalyst, often a Lewis acid, can facilitate this cascade of reactions.[7]
Experimental Protocol: Three-Component Synthesis
Materials:
-
(4-chlorophenyl)hydrazine
-
Ethyl acetoacetate
-
A suitable aldehyde (e.g., glyoxylic acid)
-
A Lewis acid catalyst (e.g., Yb(OTf)₃)
-
An oxidizing agent (e.g., air, or a chemical oxidant)
-
Solvent (e.g., Ethanol, Toluene)
Procedure:
-
In a reaction vessel, (4-chlorophenyl)hydrazine (1 equivalent), ethyl acetoacetate (1 equivalent), and glyoxylic acid (1 equivalent) are dissolved in a suitable solvent.
-
A catalytic amount of a Lewis acid is added to the mixture.
-
The reaction is stirred at an appropriate temperature (which may range from room temperature to reflux, depending on the specific catalyst and substrates) and monitored by TLC.
-
During or after the initial reaction, an oxidizing agent is introduced to facilitate the aromatization of the pyrazoline intermediate. In some cases, bubbling air through the reaction mixture can be sufficient.
-
Once the reaction is complete, the mixture is worked up by washing with water and extracting the product into an organic solvent.
-
The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.
Workflow for Multicomponent Pyrazole Synthesis
Caption: Workflow for a multicomponent synthesis of this compound.
Route 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[3][8] The synthesis of pyrazoles is particularly amenable to microwave irradiation.
Reaction Mechanism
The underlying reaction mechanism in MAOS is generally the same as in conventional heating; however, the rapid and uniform heating provided by microwaves can significantly enhance the reaction kinetics. For the synthesis of our target molecule, a microwave-assisted Knorr-type reaction would be a highly efficient approach.
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
Diethyl 2,4-dioxobutanoate
-
A high-boiling point solvent suitable for microwave synthesis (e.g., DMF, DMSO) or a solvent-free approach.
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a microwave-safe reaction vessel, (4-chlorophenyl)hydrazine hydrochloride (1 equivalent), diethyl 2,4-dioxobutanoate (1 equivalent), and a catalytic amount of glacial acetic acid are mixed.
-
A suitable high-boiling point solvent is added, or the reaction is set up under solvent-free conditions.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction is irradiated at a set temperature and for a predetermined time (typically a few minutes).
-
After cooling, the reaction mixture is processed similarly to the conventional Knorr synthesis, involving hydrolysis of the ester and subsequent acidification to obtain the carboxylic acid.
Decision Logic for Synthesis Route Selection
Caption: Decision logic for selecting a synthetic route based on project priorities.
Comparative Analysis of Synthetic Routes
| Parameter | Knorr Synthesis (Conventional) | Multicomponent Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | Can be faster than conventional Knorr | Minutes |
| Yield | Generally good (70-90%)[1] | Variable, can be high | Often higher than conventional (up to 98%)[3] |
| Scalability | Well-established and scalable | Can be challenging to optimize for scale-up | Scalability can be limited by reactor size |
| Reagents | Readily available | May require specific catalysts or reagents | Same as conventional, but may use different solvents |
| Equipment | Standard laboratory glassware | Standard laboratory glassware | Requires a dedicated microwave reactor |
| Atom Economy | Moderate | High | Moderate |
| Environmental Impact | Can involve significant solvent use and heating | Can be more environmentally friendly | Reduced energy consumption and solvent use |
Senior Application Scientist's Recommendation
The choice of synthetic route for this compound is contingent on the specific requirements of the research or development program.
-
For large-scale, cost-effective production , the classical Knorr synthesis remains a viable and well-understood option. Its scalability and the use of relatively inexpensive starting materials are significant advantages.
-
For exploratory and discovery chemistry , where speed and efficiency in generating a library of analogs are crucial, multicomponent reactions and microwave-assisted synthesis are highly recommended. The ability to rapidly synthesize diverse structures makes these methods ideal for lead optimization.
-
Microwave-assisted synthesis stands out for its remarkable reduction in reaction times and often improved yields.[3] For laboratories equipped with a microwave reactor, this is frequently the preferred method for small to medium-scale synthesis.
Ultimately, a thorough evaluation of the available resources, desired scale, and time constraints will guide the final decision. It is often prudent to perform small-scale trials of different methods to determine the most suitable approach for a given laboratory setting.
References
- A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods - Benchchem.
- A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones - Benchchem.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH.
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs - ResearchGate.
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs - R Discovery.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
- (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - ResearchGate.
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A.
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark.
- Synthesis of Pyrazole Compounds by Using Sonication Method.
- Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Request PDF - ResearchGate.
- ChemInform Abstract: Synthesis of Pyrazole-3-carboxylates and Pyrazole-1,5-dicarboxylates by One-Pot Cyclization of Hydrazone Dianions with Diethyl Oxalate. | Request PDF - ResearchGate.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH.
- Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Semantic Scholar.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed.
- US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents.
- 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis - chemicalbook.
- Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives - Atmiya University.
- CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol - Google Patents.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Pharmacological Validation of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic Acid
This guide provides a comprehensive framework for the in vivo validation of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (herein referred to as CPPA). We will explore its putative anti-inflammatory activity by drawing comparisons with established therapeutic agents, providing detailed experimental protocols, and explaining the scientific rationale behind the proposed validation strategy. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacology.
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antidepressant, and antimicrobial properties.[3][4][5] A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for treating inflammation and arthritis, which features a pyrazole core.[1][6]
The subject of this guide, this compound (CPPA), shares structural motifs with known anti-inflammatory and antitumor agents.[7][8] This structural analogy strongly suggests that CPPA's primary pharmacological activity may be related to the modulation of inflammatory pathways, likely through the inhibition of COX enzymes. This guide outlines a robust in vivo strategy to test this hypothesis, comparing CPPA's performance against a selective COX-2 inhibitor (Celecoxib) and a traditional non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
The Comparative Framework: Selecting the Right Benchmarks
To objectively evaluate the in vivo efficacy and mechanism of CPPA, a multi-faceted comparison is essential. We propose a two-tiered comparison:
-
Primary Comparator: Celecoxib. As a selective COX-2 inhibitor with a pyrazole core, Celecoxib is the ideal benchmark.[6][9] This comparison will help determine if CPPA shares a similar mechanism of action and offers a comparable or superior efficacy and safety profile. Selective COX-2 inhibition is desirable as it is associated with reduced gastrointestinal side effects compared to non-selective NSAIDs.[10][11]
-
Secondary Comparator: Diclofenac. A potent, non-selective COX inhibitor, Diclofenac serves as a classic NSAID benchmark.[8] Comparing CPPA to Diclofenac will contextualize its anti-inflammatory potency within the broader class of NSAIDs and provide insights into its potential COX-1/COX-2 selectivity.
In Vivo Validation Strategy I: Acute Anti-Inflammatory Activity
The initial validation step is to assess the compound's efficacy in a well-established model of acute inflammation.
Recommended Model: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is the cornerstone for screening acute anti-inflammatory activity.[12][13][14] Injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by the production of prostaglandins through the action of COX-2.[8] This makes the model particularly well-suited for evaluating potential COX-2 inhibitors.
Experimental Workflow Diagram
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema Assay.
Detailed Experimental Protocol
-
Animals: Use Male Wistar rats (180-200g). Acclimatize them for at least one week before the experiment.
-
Grouping: Randomly divide animals into treatment groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)
-
Group II-IV: CPPA (e.g., 10, 30, 100 mg/kg, oral)
-
Group V: Celecoxib (e.g., 30 mg/kg, oral)
-
Group VI: Diclofenac (e.g., 10 mg/kg, oral)
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Measure the initial volume of the right hind paw (V₀) using a digital plethysmometer.
-
Administer the respective treatments orally (p.o.).
-
One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema Volume = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Presentation and Interpretation
The results should be summarized in a table for clear comparison.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema Volume (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | 0% |
| CPPA | 10 | Experimental Data | Calculated Value |
| CPPA | 30 | Experimental Data | Calculated Value |
| CPPA | 100 | Experimental Data | Calculated Value |
| Celecoxib | 30 | Experimental Data | Calculated Value |
| Diclofenac | 10 | Experimental Data | Calculated Value |
A dose-dependent reduction in paw edema by CPPA, particularly at the 3-hour mark, would strongly indicate anti-inflammatory activity. Comparing the % inhibition of CPPA to that of Celecoxib and Diclofenac will establish its relative potency.
Mechanistic Validation: Confirming the COX-2 Target
The anti-inflammatory effect of pyrazole derivatives is often mediated by the inhibition of the COX-2 enzyme, which blocks the synthesis of pro-inflammatory prostaglandins like Prostaglandin E2 (PGE₂).[15][16]
COX-2 Signaling Pathway Diagram
Caption: Simplified COX-2 pathway in inflammation and points of inhibition.
Protocol: PGE₂ Measurement in Paw Exudate
To validate that CPPA acts via the COX-2 pathway, measuring PGE₂ levels in the inflamed tissue is a direct and reliable method.
-
Sample Collection: At the end of the paw edema experiment (5 hours), euthanize the rats.
-
Exudate Collection: Dissect the inflamed paw and carefully collect the inflammatory exudate. Alternatively, homogenize the paw tissue.
-
Analysis: Centrifuge the samples and measure the PGE₂ concentration in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Interpretation: A significant reduction in PGE₂ levels in the CPPA-treated groups compared to the vehicle control would provide strong evidence for COX inhibition. If the reduction is comparable to the Celecoxib group, it suggests a COX-2 selective mechanism.
Exploratory Validation II: Antitumor Activity
Literature on structurally similar pyrazole compounds indicates potential antitumor activity.[7] While secondary to the anti-inflammatory validation, an initial in vivo screen is warranted if in vitro cytotoxicity data against relevant cancer cell lines is available.
Recommended Model: Xenograft Tumor Model
A standard approach is to use a xenograft model where human cancer cells are implanted into immunocompromised mice (e.g., Nude or SCID mice). Based on literature showing efficacy against leukemia subpanels, a leukemia xenograft model could be a rational starting point.[7]
High-Level Protocol Outline
-
Cell Culture: Culture a suitable human cancer cell line (e.g., HL-60 for leukemia).
-
Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, CPPA, positive control drug). Administer treatment daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size. Excise tumors for weight measurement and further analysis (e.g., histology, biomarker studies).
Conclusion
This guide provides a logical, stepwise, and comparative strategy for the in vivo validation of this compound. By beginning with a robust acute anti-inflammatory model and comparing the results against both selective (Celecoxib) and non-selective (Diclofenac) inhibitors, researchers can effectively determine the compound's potency and likely mechanism of action. Subsequent measurement of the key downstream mediator, PGE₂, serves as a crucial mechanistic validation step. This comprehensive approach ensures that the resulting data is scientifically rigorous, easily interpretable, and provides a solid foundation for further preclinical development.
References
- Ezeja, M. I., Anaga, A. O., & Asuzu, I. U. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
- IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMM
- Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 134. [Link]
- Cetin, A. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
- Patel, M., & Gowda, S. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- Ezeja, M. I., Anaga, A. O., & Asuzu, I. U. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- Patel, M., & Gowda, S. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar.
- Cetin, A. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Gebhard, H. H., et al. (2003). The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis.
- de Boer, T. N., et al. (2021).
- Bennet, A., & Villa, G. (2000). In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview. International Journal of Clinical Practice. Supplement. [Link]
- van der Aar, B., et al. (2022). Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. Cartilage. [Link]
- Al-Sanea, M. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules. [Link]
- In Vivo Assays for COX-2. (2003).
- Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Archiv der Pharmazie. [Link]
- Kumar, V., & Khan, A. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. researchgate.net [researchgate.net]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Assays for COX-2 | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 13. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 14. ijpras.com [ijpras.com]
- 15. mdpi.com [mdpi.com]
- 16. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
This guide provides essential safety and logistical protocols for the proper disposal of 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant management throughout their lifecycle. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.
Foundational Principle: Waste Characterization
The cornerstone of compliant chemical disposal is accurate waste characterization. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for determining if their waste is hazardous.[1][2][3] For this compound, which is not typically a specifically "listed" hazardous waste, this determination must be made based on its chemical properties and potential hazards.
Given the data available for analogous pyrazole carboxylic acid compounds, it is prudent and often institutional policy to manage this chemical as hazardous waste.[4] The likely hazardous characteristics are based on GHS (Globally Harmonized System) classifications for similar structures.
Table 1: Hazard Profile and Regulatory Implications
| Hazard Classification | GHS Hazard Statement | Implication for Disposal |
| Acute Toxicity, Oral | H302: Harmful if swallowed[5][6] | The compound is toxic and must not enter sanitary sewer systems. |
| Skin Irritation | H315: Causes skin irritation[5][6][7] | Requires handling with appropriate personal protective equipment (PPE) and segregation from general waste. |
| Eye Irritation | H319: Causes serious eye irritation[5][6][7] | Reinforces the need for protective eyewear during handling and disposal operations. |
| Respiratory Irritation | H335: May cause respiratory irritation[5][6][8] | Waste containers must be kept sealed to prevent inhalation exposure.[4][9] |
| Regulatory Framework | EPA RCRA | Governs all stages of hazardous waste management, from generation to final disposal ("cradle to grave").[4] |
This initial assessment dictates that all waste streams containing this compound—including pure excess compound, contaminated labware, and solutions—must be handled as regulated hazardous waste.
On-Site Management: The Satellite Accumulation Area (SAA) Protocol
Most laboratories operate under RCRA as Satellite Accumulation Areas (SAAs), which allows for the collection of hazardous waste at or near the point of generation.[4][10][11] Adherence to SAA regulations is critical for compliance and safety.
Step-by-Step Protocol for Waste Accumulation
-
Container Selection:
-
Action: Choose a container made of a material compatible with this compound and any solvents used. High-density polyethylene (HDPE) or borosilicate glass are typically appropriate.
-
Causality: The container must not react with or be degraded by the waste it holds.[9] Using incompatible containers, such as certain metals or soft plastics, could lead to leaks, container failure, and chemical reactions. Never use food-grade containers like milk jugs.[4]
-
-
Waste Segregation:
-
Action: Dedicate a specific container solely for this pyrazole waste and compatible solvents. Do not mix with other waste streams, particularly strong oxidizing agents, bases, or other reactive chemicals.[12][13]
-
Causality: Mixing incompatible waste streams is a primary cause of laboratory incidents.[2] This compound, being a carboxylic acid, can react exothermically with bases. Mixing with oxidizers could create a fire or explosion hazard.
-
-
Proper Labeling:
-
Action: Immediately upon starting the container, affix a hazardous waste label. The label must include the words "Hazardous Waste" and the full chemical name(s) of the contents.[9][10] Do not obscure the label.
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and ensures emergency responders can quickly identify the container's contents. This is a strict EPA requirement.[10]
-
-
Container Management in the SAA:
-
Action: Keep the waste container tightly sealed at all times, except when adding waste.[4][9] Store the container in a designated SAA, which is at or near the point of generation and under the control of the lab personnel.
-
Causality: Keeping containers closed is the most common point of failure during EPA inspections.[4] It prevents the release of potentially harmful vapors, protecting lab personnel and ensuring a safe environment.[8]
-
-
Handling Full Containers:
-
Action: Once the container is full (leaving 10% headspace for expansion) or the project is complete, seal it securely. Complete the accumulation start and end dates on the label and arrange for transfer to your institution's central accumulation area (CAA) or directly for pickup by the licensed waste hauler, following your site-specific procedures.
-
Causality: Full containers must be moved from the SAA in a timely manner (typically within three days of being filled) to the CAA to comply with RCRA generator status rules.[1]
-
Disposal Workflow: From Generation to Final Disposition
The entire disposal process follows a regulated, logical path to ensure safety and compliance from the lab bench to the final treatment facility. This workflow is a self-validating system where each step is a prerequisite for the next.
Caption: Disposal workflow for this compound.
Off-Site Transportation and Final Disposal
The responsibility of the researcher typically ends when the properly containerized and labeled waste is transferred to the institution's Environmental Health & Safety (EHS) department. From there, a strict chain of custody is maintained.
-
The Hazardous Waste Manifest: Your EHS department will use a Uniform Hazardous Waste Manifest. This is a multi-part form that tracks the waste from your facility to its ultimate destination, ensuring it is not lost or diverted.[3][13]
-
Licensed Disposal Vendor: The waste must be transported and disposed of by a company that is licensed and permitted to handle the specific type of hazardous waste generated.[2][14]
-
Final Disposition: The most common method for disposal of this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[15][16] This method ensures the complete destruction of the compound, minimizing its environmental impact.
By adhering to this comprehensive disposal plan, you not only ensure regulatory compliance and avoid significant penalties but also uphold the highest standards of laboratory safety and environmental responsibility.[17]
References
- RCRA | Environmental Health and Safety - Case Western Reserve University. Source: Case Western Reserve University, URL: [Link]
- Hazardous Waste Disposal Guidelines. Source: Purdue University, URL: [Link]
- Hazardous Waste Management in the Labor
- Proper Handling of Hazardous Waste Guide - EPA. Source: U.S. Environmental Protection Agency, URL: [Link]
- Laboratory Waste Management: The New Regulations.
- RCRA addresses waste management, disposal and recycling - University of Houston-Clear Lake. Source: University of Houston-Clear Lake, URL: [Link]
- Best Practices for Hazardous Waste Disposal - AEG Environmental. Source: AEG Environmental, URL: [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. Source: U.S. Environmental Protection Agency, URL: [Link]
- Hazardous Waste | US EPA. Source: U.S. Environmental Protection Agency, URL: [Link]
- 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266. Source: PubChem, National Institutes of Health, URL: [Link]
- Steps in Complying with Regulations for Hazardous Waste | US EPA. Source: U.S. Environmental Protection Agency, URL: [Link]
Sources
- 1. uhcl.edu [uhcl.edu]
- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 3. epa.gov [epa.gov]
- 4. pfw.edu [pfw.edu]
- 5. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. medlabmag.com [medlabmag.com]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. aksci.com [aksci.com]
- 16. aksci.com [aksci.com]
- 17. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
Personal protective equipment for handling 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
As a Senior Application Scientist, my primary objective is to ensure that your work with our products is not only successful but also conducted with the highest degree of safety. This guide provides essential, field-proven information for handling 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. The protocols herein are designed to be a self-validating system, explaining the causality behind each recommendation to build a robust safety framework for your research.
Hazard Identification and Risk Assessment
Understanding the specific hazards of this compound is the foundation of safe handling. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related structural analogs, such as 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid and 1-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid, provide a strong basis for risk assessment.[1][2] The primary risks are associated with its irritant properties and potential toxicity if ingested.
The compound is expected to be a solid or powder, meaning the primary exposure risks are through inhalation of dust particles, skin contact, eye contact, and accidental ingestion.[3]
Table 1: GHS Hazard Classification for Structurally Similar Pyrazole Carboxylic Acids
| Hazard Class | Hazard Statement | GHS Pictogram | Rationale and Immediate Implications |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | Ingestion of even small amounts can cause adverse health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory.[1][4][5] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | Direct contact with the skin can lead to redness, itching, or inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.[1][2] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes. This mandates the use of sealed safety goggles.[1][2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | Inhalation of dust can irritate the respiratory system, leading to coughing or shortness of breath. All weighing and handling of the solid should be performed in a certified chemical fume hood.[1][2] |
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure is to use engineering controls that contain the hazard at its source.
-
Chemical Fume Hood: All procedures that involve handling the solid form of this compound, especially weighing and transferring, must be conducted inside a certified chemical fume hood. This prevents the inhalation of airborne dust particles.[3][5]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6][7]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[7][8] This is a non-negotiable requirement due to the compound's severe eye and skin irritation potential.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final barrier between you and the chemical. The selection of PPE must directly address the hazards identified in Section 1.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[4][9] Standard safety glasses with side shields do not provide a sufficient seal to protect against fine dust.
-
Skin Protection:
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the outer surface) to avoid contaminating your skin.[9]
-
Lab Coat: A full-sleeved lab coat is mandatory to protect your skin and personal clothing from contamination.
-
-
Respiratory Protection: For most lab-scale operations conducted within a fume hood, respiratory protection is not required. However, if you are handling large quantities or if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator may be necessary.[9][10]
Operational Protocol: A Step-by-Step Guide
Adherence to a strict operational protocol minimizes the risk of exposure and ensures procedural consistency.
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Confirm the location and functionality of the nearest eyewash station and safety shower.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations on a disposable work surface (e.g., bench paper) inside the fume hood to contain any minor spills.
-
Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as pouring from a height.
-
Close the container tightly immediately after use.[8]
-
-
Post-Handling:
Spill and Emergency Procedures
Immediate and correct response to an emergency is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6][8]
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation occurs, seek medical attention.[11][12]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][11]
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
Waste Disposal
Proper disposal is a critical final step in the chemical handling lifecycle to prevent environmental contamination.
-
Chemical Waste: All surplus this compound and any solutions containing it must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, weigh boats, bench paper, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6][7][13]
-
Disposal Vendor: All waste must be handled and disposed of by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7][9] Do not discharge the chemical or contaminated materials into drains or the general environment.[6][11][14]
References
- 1H-Pyrazole-3-carboxylic acid, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl) - ChemicalBook. ChemicalBook.
- Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Cole-Parmer.
- MSDS of 1H-Pyrazole-4-carboxylic acid. Capot Chemical.
- Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. ChemicalBook.
- 3-((Tert-Butoxycarbonyl)amino)
- Safety Data Sheet - 2-Propyl-2 H -pyrazole-3-carboxylic acid. Key Organics.
- 1-(4-CHLOROPHENYL)-3-(4-ISOBUTYLPHENYL)
- 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266. PubChem.
- Safety Data Sheet - 1H-Pyrazole-1-carboxamidine hydrochloride. Fisher Scientific.
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Chem-Impex.
- Safety Data Sheet - 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid. CymitQuimica.
- 1-(4-chlorophenyl)-3-hydroxy-1h-pyrazole. Echemi.
- Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Biosynth.
- 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. PubChem.
- SAFETY D
- 1-(4-CHLORO-PHENYL)
- 1-(2-Chlorophenyl)
- safety data sheet - 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid. Enamine.
Sources
- 1. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. capotchem.com [capotchem.com]
- 10. keyorganics.net [keyorganics.net]
- 11. chemicalbook.com [chemicalbook.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. biosynth.com [biosynth.com]
- 14. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
